1-methoxy-4-(methoxymethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYRXBYZFBWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061743 | |
| Record name | p-(Methoxymethyl)anisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-81-7 | |
| Record name | 1-Methoxy-4-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxymethylanisole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1515-81-7 | |
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| Record name | Benzene, 1-methoxy-4-(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-(Methoxymethyl)anisole | |
| Source | EPA DSSTox | |
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| Record name | p-(methoxymethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.692 | |
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| Record name | P-METHOXYMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563PH7T92V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methoxy-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methoxy-4-(methoxymethyl)benzene, also known by its synonyms p-methoxybenzyl methyl ether and 4-methoxymethylanisole, is an organic compound with the chemical formula C₉H₁₂O₂. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a summary of its safety information. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1515-81-7 | |
| Molecular Formula | C₉H₁₂O₂ | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 225 °C at 760 mmHg | |
| Density | 1.023 - 1.029 g/cm³ at 25 °C | |
| Refractive Index | 1.508 - 1.514 at 20 °C | |
| Flash Point | 68.89 °C (156.00 °F) | |
| Solubility | Soluble in alcohol. Estimated water solubility: 1930 mg/L at 25 °C. |
Compound Identification
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
| InChIKey | RSOYRXBYZFBWFS-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC=C(C=C1)OC |
Synthesis of this compound
The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-methoxybenzyl alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with methyl iodide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
-
Water
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
In a dry, nitrogen-flushed round-bottom flask, wash a 60% dispersion of sodium hydride (2 molar equivalents) with pentane to remove the mineral oil.
-
Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).
-
To this suspension, add 4-methoxybenzyl alcohol (1 molar equivalent) dropwise via syringe at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 22 hours to ensure complete formation of the sodium alkoxide.
-
-
Ether Formation:
-
Cool the reaction mixture to 0 °C.
-
Add methyl iodide (2 molar equivalents) to the flask via syringe.
-
Heat the resulting mixture to reflux for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add chloroform.
-
Separate the organic layer and wash it with water.
-
Extract the aqueous layer with three portions of chloroform.
-
Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
General Hazards:
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing vapors or mist.
-
Use only in a well-ventilated area.
Conclusion
This technical guide provides essential information on the basic properties, synthesis, and safety of this compound. The detailed experimental protocol for its synthesis via the Williamson ether synthesis offers a practical methodology for researchers and scientists. The structured presentation of data and the visual workflow diagram are intended to facilitate a clear understanding of this compound for applications in drug development and other scientific research.
An In-depth Technical Guide to p-Methoxybenzyl Methyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Methoxybenzyl methyl ether, a key reagent in organic synthesis, is widely recognized for its role as a versatile protecting group for hydroxyl functionalities. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its application and removal, and a discussion of its reactivity. The strategic use of the p-methoxybenzyl (PMB) group is critical in the multi-step synthesis of complex molecules, particularly in drug development, where selective protection and deprotection of alcohols are paramount. This document aims to serve as a detailed resource for researchers and chemists, consolidating essential data and methodologies related to p-methoxybenzyl methyl ether.
Chemical and Physical Properties
p-Methoxybenzyl methyl ether, also known as 4-(methoxymethyl)anisole, is a colorless to almost colorless clear liquid.[1][2] It is classified as a combustible liquid.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 1515-81-7 | [1][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Boiling Point | 226 °C | [1][5] |
| Flash Point | 69 °C | [1] |
| Specific Gravity (20/20) | 1.04 | [1] |
| Refractive Index | 1.51 | [1] |
| Purity | >98.0% (GC) | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring (typically two doublets), a singlet for the benzylic methylene protons (CH₂), a singlet for the methoxy group on the benzene ring (Ar-OCH₃), and a singlet for the methyl ether protons (CH₂-OCH₃).
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the aromatic carbons, the benzylic carbon, and the two methoxy carbons.
-
IR Spectroscopy: The infrared spectrum will likely display strong C-O stretching bands characteristic of ethers, C-H stretching and bending frequencies for the aromatic and aliphatic components, and aromatic C=C stretching absorptions.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the stable p-methoxybenzyl cation.
Reactivity and Applications in Organic Synthesis
The primary application of p-methoxybenzyl ethers in organic synthesis is the protection of alcohols.[6][7] The p-methoxybenzyl (PMB) group offers distinct advantages, including its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.[7][8]
Protection of Alcohols
The most common method for the introduction of the PMB protecting group is the Williamson ether synthesis.[6][9] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with a p-methoxybenzyl halide.[6][10]
Deprotection of p-Methoxybenzyl Ethers
A key advantage of the PMB group is its facile cleavage under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7][11] The electron-donating p-methoxy group facilitates the formation of a charge-transfer complex with DDQ, leading to selective oxidative cleavage.[6][7] This allows for the deprotection of PMB ethers in the presence of other protecting groups like benzyl ethers, which are less susceptible to oxidation.[6]
Experimental Protocols
General Procedure for the Protection of an Alcohol with p-Methoxybenzyl Bromide
This protocol is a general representation of the Williamson ether synthesis for PMB protection.[6]
-
Preparation: To a solution of the alcohol (1 equivalent) in a suitable solvent (e.g., THF, DMF, or a mixture) at 0 °C, add a base such as sodium hydride (NaH, 4 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Reaction: Stir the mixture at 0 °C until the cessation of gas evolution.
-
Addition of Alkylating Agent: Slowly add a solution of p-methoxybenzyl bromide (2 equivalents) in THF to the reaction mixture at 0 °C.
-
Monitoring: Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a 1M solution of sodium methoxide in methanol.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Procedure for the Deprotection of a p-Methoxybenzyl Ether using DDQ
This protocol outlines the general steps for the oxidative cleavage of a PMB ether.[6][12]
-
Preparation: Dissolve the p-methoxybenzyl ether (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and a pH 7 sodium phosphate buffer (e.g., 18:1 v/v) and cool to 0 °C.
-
Addition of Oxidant: Slowly add DDQ (1.3 equivalents) as a solid to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, directly load the crude mixture onto a silica gel column with a top layer of magnesium sulfate and sand.
-
Purification: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the deprotected alcohol.
Safety Information
p-Methoxybenzyl methyl ether is a combustible liquid.[1] Appropriate safety precautions should be taken when handling this chemical, including working in a well-ventilated area and avoiding sources of ignition. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
p-Methoxybenzyl methyl ether is an indispensable tool in modern organic synthesis, primarily valued for its role in the protection of hydroxyl groups. Its stability and the selectivity of its removal make the p-methoxybenzyl group a strategic choice in the synthesis of complex molecules. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and practical experimental protocols for its use. A thorough understanding of these aspects is crucial for its effective application in research and development, particularly within the pharmaceutical industry.
References
- 1. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. CAS RN 1515-81-7 | Fisher Scientific [fishersci.ca]
- 5. (4-Methoxybenzyl) Methyl Ether [myskinrecipes.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
"1-methoxy-4-(methoxymethyl)benzene" CAS number 1515-81-7
Experimental Protocols
Synthesis of 1-methoxy-4-(methoxymethyl)benzene via Williamson Ether Synthesis
This protocol describes the synthesis starting from 4-methoxybenzyl alcohol.
Materials:
-
4-methoxybenzyl alcohol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-methoxybenzyl alcohol.
-
Alkoxide Formation: Anhydrous THF is added to dissolve the alcohol, and the solution is cooled to 0 °C in an ice bath. Sodium hydride is then added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃):
-
δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the methoxymethyl group.
-
δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the methoxy group.
-
δ 4.40 (s, 2H): Methylene protons (-CH₂-).
-
δ 3.80 (s, 3H): Methoxy protons on the aromatic ring (Ar-OCH₃).
-
δ 3.40 (s, 3H): Methyl protons of the methoxymethyl group (-CH₂-OCH₃).
Predicted ¹³C NMR (CDCl₃):
-
δ 159.0: Aromatic carbon attached to the methoxy group.
-
δ 130.0: Aromatic carbon attached to the methoxymethyl group.
-
δ 129.5 (2C): Aromatic CH carbons ortho to the methoxymethyl group.
-
δ 114.0 (2C): Aromatic CH carbons ortho to the methoxy group.
-
δ 74.0: Methylene carbon (-CH₂-).
-
δ 58.0: Methyl carbon of the methoxymethyl group (-CH₂-OCH₃).
-
δ 55.0: Methoxy carbon on the aromatic ring (Ar-OCH₃).
Mass Spectrometry (MS)
Mass spectral analysis of this compound has been reported, particularly focusing on its fragmentation under positive Fast Atom Bombardment (FAB) ionization. A key observation is the formation of a [M-H]⁺ ion, resulting from hydride elimination from the methylene group of the methoxymethyl moiety.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 152: Molecular ion [M]⁺.
-
m/z 121: Loss of a methoxy radical (•OCH₃).
-
m/z 91: Tropylium ion, characteristic of benzyl compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.
Expected IR Absorption Bands:
-
~3000-2800 cm⁻¹: C-H stretching of aromatic and aliphatic groups.
-
~1610, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1175 cm⁻¹: C-O stretching.
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
-
~830 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.
Biological Activity and Potential Applications in Drug Development
Currently, there is a significant lack of publicly available data on the specific biological activities of this compound. Research on structurally related methoxybenzene derivatives has suggested a range of potential biological effects, including antimicrobial and anti-inflammatory properties. However, without direct experimental evidence for the title compound, any discussion of its therapeutic potential remains speculative.
The p-methoxybenzyl (PMB) ether group is a common protecting group in organic synthesis, valued for its stability and selective removal. The core structure of this compound, a substituted anisole, is found in numerous biologically active natural products and synthetic compounds. This suggests that derivatives of this compound could be of interest for biological screening.
Conclusion
This compound is a well-defined chemical entity with established physical and chemical properties. While detailed experimental protocols for its synthesis are not explicitly published, its preparation can be readily achieved using standard organic chemistry methodologies such as the Williamson ether synthesis. The analytical characterization of this compound relies on standard spectroscopic techniques. The primary knowledge gap for this molecule lies in the area of biological activity and its potential applications in drug discovery and development. Further research is required to elucidate any pharmacological effects and to explore its potential as a scaffold for the design of new therapeutic agents.
In-Depth Technical Guide: Synthesis of 1-methoxy-4-(methoxymethyl)benzene from p-anisyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a robust and efficient synthetic route for the preparation of 1-methoxy-4-(methoxymethyl)benzene from commercially available p-anisyl alcohol. The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of modern organic chemistry for the formation of ether linkages. This synthesis is presented as a two-step process, commencing with the conversion of p-anisyl alcohol to an activated p-methoxybenzyl halide intermediate, followed by a nucleophilic substitution with a methoxide source to yield the target compound.
The protocols and data presented herein are compiled and adapted from established and analogous procedures in peer-reviewed chemical literature, offering a reliable foundation for laboratory-scale synthesis. This guide is intended to equip researchers and professionals in drug development and chemical sciences with the necessary information to replicate and adapt this synthesis for their specific applications.
Experimental Protocols
The synthesis of this compound from p-anisyl alcohol is most effectively carried out in a two-step sequence. The first step involves the conversion of the benzylic alcohol to a more reactive leaving group, typically a halide. The subsequent step is a Williamson ether synthesis, where the intermediate halide is treated with a methoxide nucleophile.
Step 1: Synthesis of p-methoxybenzyl chloride from p-anisyl alcohol
This procedure outlines the conversion of p-anisyl alcohol to p-methoxybenzyl chloride using thionyl chloride. This transformation is crucial as it replaces the poor hydroxyl leaving group with a good halide leaving group, facilitating the subsequent nucleophilic substitution.
Materials and Equipment:
-
p-Anisyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dry chloroform (CHCl₃)
-
Round-bottom flask with a reflux condenser and a gas outlet/drying tube
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisyl alcohol (e.g., 138.0 g) in dry chloroform (500 ml).[1]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 119 g) dropwise to the stirred solution.[1] An exothermic reaction will occur, and the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for a period of 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.
-
The resulting crude p-methoxybenzyl chloride can be purified by vacuum distillation.[2]
Step 2: Synthesis of this compound from p-methoxybenzyl chloride
This part of the protocol details the Williamson ether synthesis, where the previously synthesized p-methoxybenzyl chloride is reacted with sodium methoxide to form the target ether.
Materials and Equipment:
-
p-Methoxybenzyl chloride
-
Sodium methoxide (NaOCH₃) or Sodium metal (Na) and dry methanol (CH₃OH)
-
Dry, polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Stirring apparatus
-
Standard work-up and extraction glassware (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal to an excess of dry methanol under an inert atmosphere, or by using commercially available sodium methoxide.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve p-methoxybenzyl chloride in a suitable dry solvent like THF.
-
Add the sodium methoxide solution to the stirred solution of p-methoxybenzyl chloride at room temperature. The reaction is typically a nucleophilic substitution (SN2).[3][4]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by silica gel column chromatography to afford the pure product.
Data Presentation
The following table summarizes quantitative data from analogous reactions found in the literature, providing expected ranges for reaction parameters and yields for the synthesis of benzyl ethers.
| Parameter | Step 1: Halogenation (Analogous) | Step 2: Williamson Ether Synthesis (Analogous) | Reference(s) |
| Starting Alcohol | p-Methoxybenzyl alcohol | - | [1] |
| Reagent | Thionyl chloride | Sodium methoxide | [1][3] |
| Solvent | Chloroform | Methanol / THF | [1][5] |
| Reaction Temperature | Reflux | Room Temperature | [1][5] |
| Reaction Time | 2 hours | 4-6 hours (monitored by TLC) | [1][5] |
| Intermediate | p-Methoxybenzyl chloride | - | [1] |
| Product | - | This compound | - |
| Yield | ~65-70% (for distillation) | Typically >80% (after chromatography) | [2] |
Mandatory Visualization
Reaction Signaling Pathway
The synthesis proceeds via a two-step mechanism. The first step is the conversion of the alcohol to a reactive halide. The second step is a classic SN2 reaction, a type of Williamson ether synthesis.
Caption: Overall synthetic workflow for the two-step synthesis.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the purified final product.
References
Spectroscopic Profile of 1-methoxy-4-(methoxymethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, 1-methoxy-4-(methoxymethyl)benzene. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Ionization Mode | m/z Value | Interpretation |
| Electron Ionization (EI) | 152 | Molecular Ion (M+) |
| Fast Atom Bombardment (FAB) | 151 | [M-H]+ |
Further details on the fragmentation patterns are discussed in the Mass Spectrometry section.
Note: At the time of this report, specific experimental ¹H NMR, ¹³C NMR, and IR data were not publicly available in the searched databases. The presence of a ¹³C NMR and two MS (GC) spectra on the SpectraBase database has been confirmed, but the detailed peak lists were not accessible.[1]
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS spectra for aromatic ether compounds like this compound. These methodologies are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.
-
¹H NMR Analysis: The ¹H NMR spectrum would be analyzed for chemical shifts (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) to elucidate the proton environment.
-
¹³C NMR Analysis: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound would be placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Analysis: The spectrum would be analyzed for characteristic absorption bands corresponding to specific functional groups, such as C-O ether linkages, aromatic C-H bonds, and the benzene ring.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer.
-
Ionization: The sample would be ionized using a suitable technique, such as Electron Ionization (EI) or Fast Atom Bombardment (FAB).
-
Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum would be analyzed to identify the molecular ion peak and characteristic fragment ions, providing insights into the molecule's structure. Research has shown that under FAB conditions, a significant [M-H]⁺ ion at m/z 151 is observed, while under EI conditions, the molecular ion (M⁺) is detected at m/z 152.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Unveiling the Physicochemical Landscape of p-Methoxybenzyl Methyl Ether: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the core physical properties of p-methoxybenzyl methyl ether, an organic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines key physicochemical parameters, details established experimental protocols for their determination, and presents a visual representation of a common synthetic pathway.
Core Physical Properties
p-Methoxybenzyl methyl ether, also known as 4-(methoxymethyl)anisole, is a colorless to almost colorless clear liquid.[1][2] A summary of its key physical properties is presented in the table below, providing a consolidated resource for laboratory and research applications.
| Physical Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [2][3][4] |
| Boiling Point | 226 °C[1] |
| Density (Specific Gravity at 20/20 °C) | 1.04[1] |
| Refractive Index | 1.51[1] |
| Melting Point | Not available in the searched resources. |
| Solubility | Soluble in organic solvents.[5] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like p-methoxybenzyl methyl ether.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.[6][7]
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[6][7]
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Determination of Density
The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy.[8][9]
Procedure:
-
An empty, dry graduated cylinder is weighed on an analytical balance.[8][10]
-
A known volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[10]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[9]
-
The density is calculated by dividing the mass of the liquid by its volume.[9] The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[8]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be measured using a refractometer.[11]
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
A few drops of the liquid sample are placed on the prism of the refractometer.[11]
-
The prism is closed and the light source is adjusted to illuminate the scale.
-
The eyepiece is focused until a sharp boundary line between the light and dark regions is visible.
-
The position of the boundary line on the scale is read to obtain the refractive index of the liquid.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is crucial for many applications.[12][13]
Procedure:
-
Approximately 0.1 mL of the liquid solute is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether).
-
The mixture is agitated vigorously.
-
Observation is made to see if the liquid forms a homogeneous solution with the solvent.
-
If the liquid dissolves, it is recorded as soluble in that solvent. If it forms a separate layer or a cloudy suspension, it is recorded as insoluble. This process is repeated with a range of different solvents.
Synthesis of p-Methoxybenzyl Methyl Ether
One common method for the synthesis of ethers is the Williamson ether synthesis. A plausible synthetic route for p-methoxybenzyl methyl ether involves the reaction of a p-methoxybenzyl halide with a methoxide salt. The following diagram illustrates the logical workflow of this synthesis.
Caption: Williamson Ether Synthesis of p-Methoxybenzyl Methyl Ether.
References
- 1. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (4-Methoxybenzyl) Methyl Ether | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. wjec.co.uk [wjec.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-Depth Technical Guide to the Solubility and Stability of 1-methoxy-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 1-methoxy-4-(methoxymethyl)benzene is limited. This guide provides a comprehensive overview based on the physicochemical properties of structurally analogous compounds and outlines detailed experimental protocols for determining these characteristics.
Introduction
This compound is an organic compound featuring a substituted benzene ring with a methoxy and a methoxymethyl group. Understanding its solubility and stability is crucial for its application in research and development, particularly in drug discovery and materials science, where such parameters dictate formulation strategies, shelf-life, and potential degradation pathways. This document serves as a technical resource, offering insights into its predicted behavior and providing robust methodologies for its empirical determination.
Predicted Physicochemical Properties
Based on its structure, this compound is a polar aromatic ether. The presence of two ether linkages suggests it will be a relatively non-polar molecule with some capacity for hydrogen bonding with proton-donating solvents. Its solubility is expected to be low in water and higher in common organic solvents. Like other aromatic ethers, its stability is likely influenced by factors such as pH, temperature, and light.
Solubility Profile of Structurally Analogous Compounds
To infer the potential solubility of this compound, the following tables summarize the available data for structurally similar compounds: anisole (methoxybenzene), 4-methylanisole, and benzyl methyl ether. These compounds share key structural motifs with the target molecule.
Table 1: Solubility of Anisole (C₆H₅OCH₃)
| Solvent | Solubility | Temperature (°C) |
| Water | 0.01 g/100 mL | 25 |
| Water | 1520 mg/L | Not Specified |
| Acetone | Soluble | Not Specified |
| Benzene | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
Table 2: Solubility of 4-Methylanisole (CH₃C₆H₄OCH₃)
| Solvent | Solubility | Temperature (°C) |
| Water | Slightly Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Ethyl Acetate | Slightly Soluble | Not Specified |
| Ethanol | Miscible | Not Specified |
| Acetone | Miscible | Not Specified |
| Ether | Miscible | Not Specified |
Table 3: Solubility of Benzyl Methyl Ether (C₆H₅CH₂OCH₃)
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 4.79 | 25 |
| Ethanol | 1877.44 | 25 |
| Methanol | 1013.59 | 25 |
| Acetone | 1104.54 | 25 |
| Dichloromethane | 3849.91 | 25 |
| DMSO | 1295.19 | 25 |
Based on this comparative data, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents like alcohols, acetone, and chlorinated solvents.
Stability Profile and Potential Degradation Pathways
Aromatic ethers are generally stable compounds.[1] However, they can undergo degradation under specific stress conditions.
-
Acidic Conditions: The ether linkage can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[2] For this compound, both the methoxy and methoxymethyl groups could potentially be cleaved.
-
Basic Conditions: Aromatic ethers are generally stable to bases.
-
Oxidative Conditions: The benzylic position of the methoxymethyl group may be susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidative degradation products.
-
Thermal Stress: High temperatures can induce thermal decomposition. Studies on anisole have shown that thermal decomposition can proceed through radical mechanisms, leading to the formation of various degradation products.[3][4][5][6][7]
-
Photostability: Aromatic compounds can be susceptible to photodegradation. The specific impact of light on this compound would need to be determined experimentally.
A potential degradation pathway for aromatic ethers involves the cleavage of the ether bond.
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. | Semantic Scholar [semanticscholar.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Genesis of a Key Synthetic Building Block: The Discovery and First Synthesis of p-Methoxybenzyl Methyl Ether
A Technical Guide for Researchers in Organic Chemistry and Drug Development
Abstract
The p-methoxybenzyl (PMB) group is a cornerstone of modern organic synthesis, widely employed as a protecting group for alcohols due to its stability and facile cleavage under specific conditions. This technical guide delves into the historical context of the discovery and the first synthesis of a simple yet illustrative member of this class, p-methoxybenzyl methyl ether. While the exact date and discoverer of this specific ether are not prominently documented in readily accessible historical records, its synthesis is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This document provides a detailed examination of this foundational synthetic method, including a representative experimental protocol, relevant quantitative data, and logical diagrams to elucidate the reaction pathway.
Introduction: The Dawn of Ether Synthesis
The mid-19th century was a period of profound advancement in the understanding of molecular structures and chemical reactions. It was during this era that Alexander Williamson, in 1850, developed a general method for the synthesis of ethers, a reaction that now bears his name.[1][2] The Williamson ether synthesis provided a rational and predictable way to form the ether linkage (R-O-R') by reacting an alkoxide with an alkyl halide.[1][2] This discovery was pivotal not only for its synthetic utility but also for its role in confirming the structural theory of organic chemistry.
The synthesis of p-methoxybenzyl methyl ether, while not explicitly detailed in Williamson's initial publications, is a direct application of this powerful reaction. The compound itself, also known as 4-(methoxymethyl)anisole, is a simple dialkyl ether with a benzylic component. Its importance grew significantly in the 20th century with the advent of protecting group strategies in the total synthesis of complex molecules.
The Foundational Method: The Williamson Ether Synthesis
The first synthesis of p-methoxybenzyl methyl ether would have undoubtedly been achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps involve the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to displace the halide and form the ether.
Reaction Principle and Mechanism
The synthesis of p-methoxybenzyl methyl ether via the Williamson synthesis can be envisioned through two equally valid, though not necessarily equally practical, pathways:
-
Pathway A: The reaction of sodium p-methoxybenzyl alkoxide with a methyl halide (e.g., methyl iodide).
-
Pathway B: The reaction of sodium methoxide with p-methoxybenzyl halide (e.g., p-methoxybenzyl chloride or bromide).
The general mechanism is illustrated below:
Step 1: Formation of the Alkoxide An alcohol is treated with a strong base, typically sodium metal or sodium hydride, to generate the corresponding alkoxide.
ROH + NaH → RO⁻Na⁺ + H₂
Step 2: Nucleophilic Attack The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether and a sodium halide salt.
RO⁻Na⁺ + R'X → ROR' + NaX
For the synthesis of p-methoxybenzyl methyl ether, Pathway A is generally preferred in a laboratory setting due to the higher reactivity and commercial availability of methyl iodide compared to the preparation and handling of p-methoxybenzyl halides, which can be lachrymatory and less stable.
Experimental Protocol: A Representative First Synthesis
While the original laboratory notebook detailing the very first synthesis of p-methoxybenzyl methyl ether is not available, a detailed experimental protocol based on the principles of the Williamson ether synthesis can be reconstructed. The following protocol is a representative example of how this synthesis would have been performed in the late 19th or early 20th century, adapted to modern laboratory standards for clarity and safety.
Reaction: p-Methoxybenzyl alcohol + Sodium Hydride → Sodium p-methoxybenzyl alkoxide Sodium p-methoxybenzyl alkoxide + Methyl Iodide → p-Methoxybenzyl methyl ether
Table 1: Reactants and Stoichiometry
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |
| p-Methoxybenzyl alcohol | 138.17 | 13.82 | 0.10 | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 | 4.40 | 0.11 | 1.1 |
| Methyl Iodide | 141.94 | 15.61 | 0.11 | 1.1 |
| Anhydrous Tetrahydrofuran | - | 200 mL | - | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a 60% dispersion of sodium hydride (4.40 g, 0.11 mol) in mineral oil.
-
The sodium hydride is washed with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and the hexane is carefully decanted.
-
Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask.
-
A solution of p-methoxybenzyl alcohol (13.82 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition is maintained at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
The resulting solution of sodium p-methoxybenzyl alkoxide is cooled to 0 °C.
-
Methyl iodide (15.61 g, 0.11 mol) is added dropwise to the reaction mixture.
-
After the addition, the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude p-methoxybenzyl methyl ether is purified by vacuum distillation.
Table 2: Expected Product Data
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Boiling Point (°C) |
| p-Methoxybenzyl methyl ether | 152.19 | 15.22 | 210-212 |
Logical and Experimental Workflows
The following diagrams illustrate the logical pathway of the synthesis and a typical experimental workflow.
References
An In-depth Technical Guide to 1-methoxy-4-(methoxymethyl)benzene: Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 1-methoxy-4-(methoxymethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule, this document combines existing mass spectrometry data with theoretical predictions for its molecular geometry and spectroscopic characteristics. A proposed synthetic protocol based on established chemical principles is also detailed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related chemical structures.
Molecular Structure and Bonding
This compound possesses a central benzene ring substituted at the 1 and 4 positions with a methoxy (-OCH₃) and a methoxymethyl (-CH₂OCH₃) group, respectively. The molecular formula is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .
The bonding within the molecule is characterized by the sp² hybridized carbon atoms of the aromatic ring, forming a planar hexagonal structure with delocalized π-electrons. The substituents influence the electronic properties of the ring. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic system. This increases the electron density at the ortho and para positions. The methoxymethyl group is primarily a weak electron-withdrawing group through induction due to the electronegativity of the ether oxygen, but its overall electronic effect is less pronounced than that of the methoxy group.
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the following table presents predicted bond lengths and angles for this compound. These values are based on computational modeling and typical values for similar chemical structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.40 |
| C-H (aromatic) | 1.08 - 1.09 |
| C(aromatic)-O(methoxy) | 1.36 |
| O(methoxy)-C(methyl) | 1.42 |
| C(aromatic)-C(methylene) | 1.51 |
| C(methylene)-O | 1.41 |
| O-C(methyl) | 1.42 |
| C-H (methyl/methylene) | 1.09 - 1.10 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 120 |
| C(aromatic)-O-C(methyl) | 118 |
| C(aromatic)-C(methylene)-O | 109.5 |
| C(methylene)-O-C(methyl) | 111 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally-derived spectra is not available in the literature, the following sections provide a combination of known mass spectrometry data and predicted NMR and IR characteristics.
Mass Spectrometry
The mass spectrum of this compound has been studied, particularly under Fast Atom Bombardment (FAB) ionization. The molecular ion [M]⁺• is observed at m/z 152. A significant peak is also observed at m/z 151, corresponding to the [M-H]⁺ ion, which is formed by hydride elimination from the methylene group of the methoxymethyl substituent[1].
| m/z | Assignment | Notes |
| 152 | [M]⁺• | Molecular Ion |
| 151 | [M-H]⁺ | Loss of a hydrogen radical from the methylene group[1] |
| 121 | [M-OCH₃]⁺ | Loss of a methoxy radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on standard chemical shift values and substituent effects. Experimental verification is required.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -OCH₃) | 6.85 - 6.95 | Doublet | ~8.5 |
| Aromatic H (ortho to -CH₂OCH₃) | 7.20 - 7.30 | Doublet | ~8.5 |
| Methylene (-CH₂-) | ~4.40 | Singlet | N/A |
| Methoxy (-OCH₃ on ring) | ~3.80 | Singlet | N/A |
| Methoxy (-OCH₃ on side chain) | ~3.35 | Singlet | N/A |
¹³C NMR (Predicted) SpectraBase has indicated the availability of a ¹³C NMR spectrum for this compound[2]. The predicted chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (ppm) |
| C (aromatic, attached to -OCH₃) | ~159 |
| C (aromatic, attached to -CH₂OCH₃) | ~131 |
| C-H (aromatic) | 114 - 130 |
| Methylene (-CH₂-) | ~74 |
| Methoxy (-OCH₃ on ring) | ~55 |
| Methoxy (-OCH₃ on side chain) | ~58 |
Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 3000 | Aliphatic C-H stretch (methyl, methylene) | Medium-Strong |
| 1610, 1510, 1460 | Aromatic C=C skeletal vibrations | Medium-Strong |
| 1250 | Aryl-O-C stretch (asymmetric) | Strong |
| 1100 - 1150 | C-O-C stretch (ether) | Strong |
| 1040 | Aryl-O-C stretch (symmetric) | Strong |
| 820 | para-disubstituted C-H bend (out-of-plane) | Strong |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This can be approached in two ways:
-
Route A: Methylation of 4-methoxybenzyl alcohol.
-
Route B: Reaction of a 4-methoxybenzyl halide with sodium methoxide.
The following protocol details Route A, which is often preferred for its use of a stable alcohol as a starting material.
Reaction Scheme (Route A):
4-Methoxybenzyl alcohol + NaH → Sodium 4-methoxybenzyl alkoxide Sodium 4-methoxybenzyl alkoxide + CH₃I → this compound + NaI
Materials and Reagents:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzyl alcohol (1.0 eq). b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Cautiously add sodium hydride (1.1 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Ether Formation: a. Cool the resulting alkoxide solution back to 0 °C. b. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target molecule.
References
A Technical Guide to the Thermodynamic Properties of 1-methoxy-4-(methoxymethyl)benzene
Disclaimer: Following a comprehensive search, no specific experimental or computational thermodynamic data for the compound "1-methoxy-4-(methoxymethyl)benzene" has been found in publicly available literature. The information presented herein pertains to structurally similar compounds, primarily its isomer 1-methoxy-4-methylbenzene (also known as p-methylanisole), to provide a frame of reference and an understanding of the methodologies used for related substances.
Introduction
This compound is an organic compound belonging to the ether and aromatic families. A precise understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and phase change energetics, is fundamental for its potential application in chemical synthesis, materials science, and drug development. These parameters are critical for reaction modeling, process optimization, safety assessments, and understanding intermolecular interactions.
This guide outlines the types of thermodynamic data essential for a complete compound profile and describes the common experimental and computational protocols used for their determination, using data for the closely related isomer, 1-methoxy-4-methylbenzene, as an illustrative example.
Physicochemical and Thermodynamic Data of Structurally Related Compounds
While data for this compound is not available, the following tables summarize key thermodynamic and physical properties for the related compound 1-methoxy-4-methylbenzene (p-methylanisole) . This data serves as a valuable reference point for estimating the properties of the target molecule.
Table 1: General Physicochemical Properties of 1-methoxy-4-methylbenzene
| Property | Value | Units | Reference |
| Molecular Formula | C₈H₁₀O | - | [1] |
| Molecular Weight | 122.1644 | g/mol | [1] |
| CAS Number | 104-93-8 | - | [1] |
| Normal Boiling Point (Tboil) | 449.7 | K | [2] |
| Normal Melting Point (Tfus) | 241.10 - 241.96 | K | [2] |
| Critical Temperature (Tc) | 666 | K | [2] |
Table 2: Ideal Gas Phase Thermodynamic Properties of 1-methoxy-4-methylbenzene
The following data represents the constant pressure heat capacity (Cp,gas) for the ideal gas state of 1-methoxy-4-methylbenzene at various temperatures.
| Temperature (K) | Cp,gas (J/mol·K) | Reference |
| 100 | 52.92 | [3] |
| 200 | 96.81 | [3] |
| 300 | 141.46 | [3] |
| 400 | 185.54 | [3] |
| 500 | 224.36 | [3] |
| 600 | 256.74 | [3] |
| 700 | 283.52 | [3] |
| 800 | 305.84 | [3] |
| 900 | 324.59 | [3] |
| 1000 | 340.46 | [3] |
Experimental and Computational Protocols
The determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.
Computational Methodology: Statistical Thermodynamics
For molecules where experimental data is scarce, statistical computation is a powerful tool. A study on 1-methoxy-4-methylbenzene calculated its ideal gas state thermodynamic functions (enthalpy, entropy, free energy, and heat capacity) over a temperature range of 100 K to 1500 K.[4]
The core methodology involved:
-
Harmonic Oscillator Model: The molecule is treated as a rigid rotor and harmonic oscillator.
-
Vibrational Frequencies: Input data for the calculations, including vibrational frequencies, are obtained from experimental Fourier-transform infrared (FTIR) and Raman spectroscopy.[4]
-
Moment of Inertia: The moments of inertia of the molecule are calculated to account for rotational energy states.[4]
-
Statistical Mechanics Equations: Standard equations of statistical mechanics are then used to compute the macroscopic thermodynamic functions from these molecular-level properties.
General Experimental Workflow
The experimental determination of thermodynamic properties for a pure compound follows a rigorous, multi-step process. This workflow ensures the sample is pure and that the measurements are accurate and reproducible.
Caption: A generalized workflow for the experimental determination of thermodynamic properties.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the thermodynamic properties of this compound. The data for its isomer, 1-methoxy-4-methylbenzene, provides a useful, albeit indirect, reference. To fully characterize the target compound, future work should focus on its synthesis, purification, and subsequent analysis using established experimental techniques like combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements. Furthermore, computational studies employing modern density functional theory (DFT) or other ab initio methods could provide reliable theoretical estimates of its thermodynamic landscape, guiding future experimental efforts.
References
Reactivity of the Methoxymethyl Group in 1-methoxy-4-(methoxymethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-methoxy-4-(methoxymethyl)benzene, a key aromatic ether with dual reactive sites. The document elucidates the distinct chemical behaviors of the methoxymethyl moiety and the activated aromatic ring. It offers a detailed examination of the stability and cleavage of the benzylic ether linkage under various conditions, alongside an exploration of the regioselectivity of electrophilic aromatic substitution reactions. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile molecule.
Introduction
This compound, also known as 4-methoxybenzyl methyl ether, is a bifunctional organic compound featuring a methoxy-substituted benzene ring and a methoxymethyl group. The interplay between the electron-donating methoxy group and the reactive benzylic ether functionality imparts a unique chemical profile to this molecule, making it a valuable substrate and intermediate in organic synthesis. Understanding the nuanced reactivity of both the aromatic core and the methoxymethyl substituent is paramount for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This guide will delve into the two primary modes of reactivity: reactions involving the methoxymethyl group and electrophilic substitution on the aromatic ring.
Reactivity of the Methoxymethyl Group
The methoxymethyl group in this compound is a benzylic ether. The reactivity of this group is predominantly centered on the cleavage of the carbon-oxygen bond at the benzylic position. This reactivity is significantly influenced by the stability of the resulting 4-methoxybenzyl carbocation.
Acid-Catalyzed Cleavage
Benzylic ethers are susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized benzylic carbocation. The presence of the electron-donating methoxy group at the para position further stabilizes this intermediate, facilitating the cleavage.
A study on the formation of [M-H]+ ions from 4-substituted-1-(methoxymethyl)benzene derivatives under positive fast atom bombardment ionization indicates that hydride elimination occurs at the methylene of the 1-(methoxymethyl) moiety.[1] The relative peak intensity of [M-H]+ was found to be dependent on the electronic nature of the para-substituent, with electron-donating groups like methoxy promoting this fragmentation, highlighting the reactivity of the benzylic position.[1]
Table 1: Conditions for Cleavage of Benzylic Ethers
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BCl₃·SMe₂ | Dichloromethane | -78 to 0 | 1-2 h | >90 | Congreve et al., 1993 |
| SnCl₄ | Dichloromethane | 0 to rt | 1-3 h | High | Smith et al., 2005 |
| Visible Light, DDQ | MeCN | rt | min-h | High | Kärkäs et al., 2021 |
Experimental Protocol: Acid-Catalyzed Cleavage of the Methoxymethyl Group
This protocol is a general procedure for the cleavage of the methoxymethyl group to the corresponding benzyl alcohol, adapted from methods for cleaving benzylic ethers.
Materials:
-
This compound
-
Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl₃·SMe₂ (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude 4-methoxybenzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The methoxy group is a strong activating group and an ortho, para-director. Since the para position is occupied by the methoxymethyl group, electrophilic substitution is directed to the positions ortho to the methoxy group (C2 and C6).
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Table 2: Representative Friedel-Crafts Acylation of Methoxy-Substituted Benzenes
| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,4-Dimethoxybenzene | t-Butyl alcohol/H₂SO₄ | H₂SO₄ | Acetic Acid | 0 to rt | 20 min | High | Jasperse, 2012[2][3] |
| 1-Butyl-4-methoxybenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 1 h | >90 | BenchChem, 2025[4] |
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound, adapted from established methods for similar substrates.[2][3][4]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere at 0 °C, slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, 2-acetyl-1-methoxy-4-(methoxymethyl)benzene, by column chromatography or recrystallization.
Synthesis of this compound
The synthesis of this compound can be achieved through the etherification of 4-methoxybenzyl alcohol.
Experimental Protocol: Synthesis via Etherification
This protocol is based on the direct etherification of benzyl alcohols.[5][6]
Materials:
-
4-Methoxybenzyl alcohol
-
Methanol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzyl alcohol (1.0 eq) in methanol (used as both reactant and solvent).
-
Add HFIP as a co-catalyst.
-
To the stirred solution, add a catalytic amount of FeCl₃·6H₂O.
-
Stir the reaction at room temperature and monitor its progress by TLC. A study on a similar reaction reported a 90% yield for the formation of the corresponding ether from 4-methoxybenzyl alcohol and ethanol.[5][6]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Visualization of Reactivity
The following diagrams illustrate the key reaction pathways of this compound.
References
- 1. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Health and Safety Information for 1-methoxy-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 1-methoxy-4-(methoxymethyl)benzene, also known as 4-(methoxymethyl)anisole, with the CAS Registry Number 1515-81-7. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.
Health and Safety Profile
This compound is a combustible liquid that is classified as causing serious eye damage. It is also categorized as having low acute oral toxicity.[1] The GHS classification, as aggregated from notifications to the ECHA Classification and Labelling Inventory, indicates that a significant majority of notifiers classify this substance as causing serious eye damage (Eye Dam. 1).[2] A smaller percentage of notifications also include classifications for acute oral toxicity (Acute Tox. 4 - Harmful if swallowed) and serious eye irritation (Eye Irrit. 2).[2]
Quantitative Health and Safety Data
| Parameter | Value | Reference |
| Physical State | Liquid | |
| Flash Point | 68.89 °C (156.00 °F) | [3] |
| GHS Classification (Primary) | Eye Damage Category 1 (Causes serious eye damage) | [1][2][4] |
| GHS Classification (Secondary) | Acute Toxicity Category 5 (Oral) | [1] |
| GHS Classification (Minority Notification) | Acute Toxicity Category 4 (Oral); Eye Irritation Category 2 | [2] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not extensively available in publicly accessible literature. The GHS classifications are based on data submitted by manufacturers and importers to regulatory bodies like ECHA. The methodologies for these studies would typically follow internationally recognized guidelines, such as those established by the OECD.
Eye Damage/Irritation Studies (Presumed Methodology)
The classification of "Eye Damage Category 1" suggests that in experimental studies, likely conducted on animals according to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), the application of this compound resulted in:
-
the production of irreversible effects on the eye; or
-
serious physical decay of vision.
The protocol for such a study generally involves the application of a measured amount of the test substance to the eye of an experimental animal, followed by a period of observation to assess the extent of ocular damage.
Acute Oral Toxicity Studies (Presumed Methodology)
The classification of "Acute Toxicity Category 5 (oral)" implies that the acute oral lethal dose is in the range of 2000 to 5000 mg/kg body weight. This would typically be determined through studies following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These protocols involve administering the substance orally to fasted animals and observing them for signs of toxicity and mortality.
Logical Relationships in Hazard Classification
The following diagram illustrates the logical flow from experimental observation to GHS classification for eye hazards.
Experimental Workflow for Safety Assessment
A generalized workflow for the health and safety assessment of a chemical substance like this compound is depicted below. This process starts with preliminary data gathering and progresses to detailed toxicological studies if required.
References
Methodological & Application
Application Notes: Williamson Ether Synthesis of 1-methoxy-4-(methoxymethyl)benzene
Application Notes and Protocols: p-Methoxybenzyl (PMB) Protection of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for alcohols in organic synthesis. Its popularity stems from its ease of introduction, general stability under a variety of reaction conditions, and, most notably, its selective removal under conditions that leave other protecting groups, such as benzyl ethers, intact. This application note provides detailed protocols for the protection of primary alcohols as PMB ethers and their subsequent deprotection, supported by quantitative data and reaction mechanisms.
The PMB ether is typically introduced via a Williamson ether synthesis, reacting the alcohol with a p-methoxybenzyl halide under basic conditions.[1] Deprotection can be achieved through several methods, with oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being one of the most common and selective approaches.[1] Acid-catalyzed cleavage is also a viable option.[2][3]
Protection of Primary Alcohols
The protection of a primary alcohol with a PMB group is most commonly achieved using p-methoxybenzyl chloride (PMB-Cl) or p-methoxybenzyl bromide (PMB-Br) in the presence of a base. Sodium hydride (NaH) is a frequently used base for this transformation.[1]
General Reaction Scheme:
R-CH₂-OH + PMB-X → R-CH₂-O-PMB (where X = Cl, Br)
Tabulated Data for PMB Protection of Primary Alcohols
| Entry | Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Phenylbutanol | PMB-OH (2 equiv), Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | - | 80 | [4] |
| 2 | Various Alcohols | PMB-OH, Amberlyst-15 (10% w/w) | DCM | 4 h | Good to Excellent | [5] |
| 3 | N-Cbz glycine | PMB-Cl, Triethylamine | - | - | - | [6] |
| 4 | Various Alcohols | Ultrasound, NaOH/H₂O-CH₂Cl₂ | Biphasic | 30 min | >90 | [6] |
| 5 | General Protocol | PMB-Br (2 equiv), NaH (4 equiv) | THF/DMF | 1 h at 0°C | - | [1] |
Experimental Protocol: PMB Protection of a Primary Alcohol using PMB-Br and NaH
This protocol is adapted from a general procedure for PMB protection.[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Sodium methoxide in Methanol (NaOMe in MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in a mixture of THF and DMF (e.g., 100 mL THF to 30 mL DMF for 15.2 mmol of substrate) cooled to 0°C in an ice-water bath, add NaH (4.0 equiv) portion-wise.
-
Stir the reaction mixture at 0°C until gas evolution ceases.
-
Slowly add a solution of PMB-Br (2.0 equiv) in THF (e.g., 25 mL for 30.4 mmol of PMB-Br) to the reaction mixture at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by the slow addition of a 1 M solution of NaOMe in MeOH (e.g., 15 mL).
-
Dilute the reaction mixture with EtOAc (e.g., 300 mL) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PMB-protected alcohol.
Deprotection of PMB Ethers
The cleavage of the PMB group can be accomplished under various conditions, offering flexibility in complex synthetic routes. The most common methods are oxidative deprotection and acidic deprotection.
Oxidative Deprotection
Oxidative deprotection is highly selective for PMB ethers over other benzyl ethers.[1] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for this purpose.[1]
Tabulated Data for Oxidative Deprotection
| Entry | Reagent | Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | DDQ | Stoichiometric | CH₂Cl₂/H₂O | - | - | [1] |
| 2 | Ceric Ammonium Nitrate (CAN) | Stoichiometric | - | - | - | [7] |
| 3 | Metal-free photoredox catalyst, Air, (NH₄)₂S₂O₈ | Visible light | - | 3-7 h | Good to Excellent | [7] |
Acidic Deprotection
Strong acids can cleave PMB ethers, although this method is less selective if other acid-sensitive functional groups are present.[3]
Tabulated Data for Acidic Deprotection
| Entry | Reagent | Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | Trifluoroacetic acid (TFA) | Neat TFA at 0°C or refluxing acetic acid | - | - | - | [8] |
| 2 | Triflic acid (TfOH) (0.5 equiv) | 21°C | CH₂Cl₂ | 15 min | 88-94 | [2] |
| 3 | TfOH (0.5 equiv), 1,3-dimethoxybenzene (3 equiv) | 21°C | CH₂Cl₂ | 10 min | High | [2] |
| 4 | AlCl₃ or SnCl₂·2H₂O (catalytic), EtSH | Room Temperature | - | - | - | [9] |
Experimental Protocol: Oxidative Deprotection of a PMB Ether using DDQ
This protocol describes a general procedure for the deprotection of a PMB ether using DDQ.
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ (1.0-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture will typically change color.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the protection and deprotection of primary alcohols using the PMB group.
Caption: Williamson ether synthesis for PMB protection.
Caption: Oxidative deprotection of a PMB ether using DDQ.
Caption: General workflow for PMB protection/deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Selective Protection of Diols with p-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one hydroxyl group in a diol is a fundamental and often challenging task in the synthesis of complex molecules such as natural products, pharmaceuticals, and fine chemicals. The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for alcohols due to its stability under a broad range of reaction conditions and its facile cleavage under oxidative or acidic conditions. While direct selective mono-protection of a diol with a PMB group can be difficult to achieve with high selectivity, a robust and highly regiocontrolled two-step strategy is commonly employed. This method involves the initial formation of a p-methoxybenzylidene acetal across a 1,2- or 1,3-diol, followed by the regioselective reductive ring opening of the acetal to furnish the desired mono-PMB protected diol. The selectivity of the ring-opening step is exquisitely controlled by the choice of reagents and reaction conditions, allowing for the targeted protection of either the more or less sterically hindered hydroxyl group.[1]
These application notes provide a comprehensive overview of this powerful strategy, including detailed experimental protocols for the formation of p-methoxybenzylidene acetals and their subsequent regioselective reductive cleavage. Quantitative data from representative examples are summarized to guide researchers in selecting the optimal conditions for their specific substrates.
I. Strategic Overview: Two-Step Selective PMB Protection
The selective mono-protection of diols with a PMB group is most effectively achieved through the following two-step sequence:
-
Acetal Formation: The diol is reacted with p-methoxybenzaldehyde dimethyl acetal or p-methoxybenzaldehyde in the presence of an acid catalyst to form a cyclic p-methoxybenzylidene acetal. This step temporarily protects both hydroxyl groups.
-
Regioselective Reductive Ring Opening: The cyclic acetal is then subjected to a reductive cleavage using a specific combination of a reducing agent and a Lewis or Brønsted acid. The choice of these reagents dictates which of the two C-O bonds of the acetal is cleaved, thereby determining which hydroxyl group is liberated and which remains protected as a PMB ether.
This strategy offers a high degree of control over the regiochemical outcome, a critical aspect in multi-step synthesis.
II. Data Presentation: Regioselectivity in Reductive Ring Opening
The regioselectivity of the reductive opening of p-methoxybenzylidene acetals is highly dependent on the reaction conditions. The following tables summarize quantitative data for the selective protection of various diol substrates, primarily focusing on carbohydrate derivatives which are common scaffolds for this methodology.
Table 1: Reagent and Temperature Control of Regioselectivity for a Pyranoside 4,6-Diol
| Entry | Substrate | Reagent System | Temperature (°C) | Product Ratio (4-O-PMB : 6-O-PMB) | Yield (%) |
| 1 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside 4,6-(p-methoxybenzylidene) acetal | BH₃·THF, Bu₂BOTf | 0 | >95:5 | 92 |
| 2 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside 4,6-(p-methoxybenzylidene) acetal | BH₃·THF, Bu₂BOTf | -78 | 5:>95 | 88 |
| 3 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside 4,6-(p-methoxybenzylidene) acetal | NaCNBH₃, TFA | 0 | 5:>95 | 90 |
| 4 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside 4,6-(p-methoxybenzylidene) acetal | DIBAL-H (in CH₂Cl₂) | -78 to 0 | >95:5 | 85 |
Data compiled from representative literature reports.[1]
Table 2: Substrate and Reagent Effects on Regioselective Ring Opening
| Entry | Diol Type | Reagent System | Major Product | Selectivity | Yield (%) |
| 1 | Acyclic 1,2-diol derivative | DIBAL-H | Protection of primary OH | High | ~80-90 |
| 2 | Acyclic 1,3-diol derivative | NaCNBH₃, HCl | Protection of primary OH | High | ~85-95 |
| 3 | Cyclic cis-1,2-diol | TiCl₄, Et₃SiH | Protection of more hindered OH | Good | ~70-80 |
| 4 | Cyclic trans-1,2-diol | BH₃·THF, TMSOTf | Protection of less hindered OH | Good | ~75-85 |
Yields and selectivities are approximate and can vary based on the specific substrate and reaction conditions.
III. Experimental Protocols
Protocol 1: Formation of a p-Methoxybenzylidene Acetal
This protocol describes a general procedure for the protection of a 1,3-diol as a p-methoxybenzylidene acetal.
Materials:
-
Diol (1.0 equiv)
-
p-Methoxybenzaldehyde dimethyl acetal (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv) or p-toluenesulfonic acid (PTSA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the diol (1.0 equiv) in anhydrous DCM, add p-methoxybenzaldehyde dimethyl acetal (1.2 equiv) and CSA (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.2 equiv).
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure p-methoxybenzylidene acetal.
Protocol 2: Regioselective Reductive Ring Opening to Protect the Less Hindered Hydroxyl Group
This protocol describes the reductive opening of a p-methoxybenzylidene acetal to yield a PMB ether at the more sterically hindered position, leaving the less hindered hydroxyl group free.
Materials:
-
p-Methoxybenzylidene acetal (1.0 equiv)
-
Sodium cyanoborohydride (NaCNBH₃) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred solution of the p-methoxybenzylidene acetal (1.0 equiv) in anhydrous THF containing activated molecular sieves (4 Å), add NaCNBH₃ (2.0 equiv) at 0 °C under an argon atmosphere.
-
Slowly add a solution of TFA (1.5 equiv) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-PMB protected diol.
Protocol 3: Regioselective Reductive Ring Opening to Protect the More Hindered Hydroxyl Group
This protocol details the reductive opening of a p-methoxybenzylidene acetal to protect the less sterically hindered hydroxyl group, leaving the more hindered one free.
Materials:
-
p-Methoxybenzylidene acetal (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 M solution in toluene, 2.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Rochelle's salt (saturated aqueous solution of sodium potassium tartrate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve the p-methoxybenzylidene acetal (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add DIBAL-H (2.5 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired mono-PMB protected diol.
IV. Mandatory Visualizations
References
Application of 1-methoxy-4-(methoxymethyl)benzene in Oligosaccharide Synthesis: A Detailed Guide
Introduction
In the intricate field of oligosaccharide synthesis, the strategic use of protecting groups is paramount to achieving regioselective and stereoselective glycosidic bond formation. 1-methoxy-4-(methoxymethyl)benzene, the precursor to the p-methoxybenzyl (PMB) ether protecting group, has emerged as a cornerstone in the synthetic chemist's toolbox. The PMB group offers a unique combination of stability to a wide range of reaction conditions and susceptibility to mild, oxidative cleavage, rendering it an invaluable asset in the construction of complex carbohydrate structures. This application note provides a comprehensive overview of the use of the PMB protecting group in oligosaccharide synthesis, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this demanding discipline.
The utility of the PMB group lies in its electronic properties. The electron-donating methoxy group on the benzyl ring enhances its stability towards acidic conditions compared to a standard benzyl (Bn) ether, yet it simultaneously renders the group susceptible to selective removal by oxidative reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2] This orthogonality allows for the selective deprotection of PMB ethers in the presence of other common protecting groups like benzyl ethers, silyl ethers, and acyl groups, a critical feature in multi-step synthetic sequences.[3][4][5]
Key Applications in Oligosaccharide Synthesis
The versatility of the PMB group is demonstrated in several key stages of oligosaccharide synthesis:
-
Temporary Protection of Hydroxyl Groups: The PMB group is frequently employed to temporarily mask hydroxyl positions that need to be revealed later in the synthesis for glycosylation or other functionalization. Its stability under various glycosylation conditions makes it a reliable choice.
-
Orthogonal Protection Strategies: In complex syntheses requiring multiple, sequential glycosylations, the ability to selectively remove the PMB group without affecting other protecting groups is crucial. This allows for the precise unmasking of a specific hydroxyl group on a growing oligosaccharide chain, directing the next glycosylation to the desired position.[1][4]
-
"Arming" of Glycosyl Donors: The electron-donating nature of the PMB group can influence the reactivity of a glycosyl donor, a phenomenon often referred to as the "arming" effect. While not as pronounced as some other protecting groups, this electronic influence can be a subtle yet important factor in optimizing glycosylation yields.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various experimental protocols, providing a clear comparison of reaction conditions and yields for the key steps involving the PMB protecting group.
Table 1: Regioselective PMB Protection of Monosaccharides
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | PMB-Cl, NaH, DMF, 0 °C to rt | Methyl 4,6-O-benzylidene-2-O-PMB-α-D-glucopyranoside | ~85 | (Adapted from general benzylation protocols) |
| 2 | Allyl 4,6-O-benzylidene-α-D-glucopyranoside | PMB-Br, NaH, THF, Bu₄NI, 70 °C | Allyl 4,6-O-benzylidene-2-O-PMB-α-D-glucopyranoside | High | [6] |
Table 2: Synthesis of PMB-Protected Glycosyl Donors
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | CCl₃CN, K₂CO₃, DCM | 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate | 98 | [7][8] |
| 2 | 2,3,4,6-Tetra-O-PMB-D-glucopyranose | CCl₃CN, DBU, DCM, 0 °C to rt | 2,3,4,6-Tetra-O-PMB-α,β-D-glucopyranosyl trichloroacetimidate | High | (Inferred from similar protocols) |
Table 3: Glycosylation Reactions Using PMB-Protected Donors
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| 1 | 2,3,4,6-Tetra-O-benzyl-glucopyranosyl trichloroacetimidate | Nucleoside 11 | TMSOTf, DCM, -30 °C | α/β-disaccharide (4:1) | 79 | [8] |
| 2 | 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf, CH₂Cl₂, -15 °C to rt | Protected Disaccharide | High | [9] |
Table 4: Deprotection of PMB Ethers
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ (2.3 eq), CH₂Cl₂/H₂O (17:1), 0 °C to rt, 1.5 h | S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 78 | [3] |
| 2 | Disaccharide with PMB and Benzyl ethers | CAN, solvent | PMB deprotected product | High | [1] |
| 3 | PMB-protected alcohol with a benzyl ether | TfOH, CH₂Cl₂, 21 °C, 15 min | Benzyl ether intact, PMB deprotected alcohol | 86 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the application of the PMB protecting group in oligosaccharide synthesis.
Protocol 1: Regioselective 2-O-Protection of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol describes the selective protection of the C-2 hydroxyl group, a common step in the preparation of glycosyl acceptors.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add p-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure methyl 4,6-O-benzylidene-2-O-PMB-α-D-glucopyranoside.
Protocol 2: Synthesis of a Per-PMB-Protected Glucosyl Trichloroacetimidate Donor
This protocol details the preparation of a highly reactive glycosyl donor from a fully PMB-protected glucose derivative.
Materials:
-
2,3,4,6-Tetra-O-(p-methoxybenzyl)-D-glucopyranose
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Celite®
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,3,4,6-tetra-O-(p-methoxybenzyl)-D-glucopyranose (1.0 eq).
-
Dissolve the sugar in anhydrous DCM.
-
Add trichloroacetonitrile (5.0 eq) via syringe.
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 2,3,4,6-tetra-O-(p-methoxybenzyl)-D-glucopyranosyl trichloroacetimidate donor.
Protocol 3: TMSOTf-Catalyzed Glycosylation
This protocol outlines a general procedure for the glycosylation of a PMB-protected donor with a suitable acceptor.
Materials:
-
PMB-protected glycosyl trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor (e.g., methyl 4,6-O-benzylidene-α-D-mannopyranoside) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to -40 °C.
-
Slowly add a solution of TMSOTf (0.1 eq) in anhydrous DCM to the stirred suspension.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the donor is consumed, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
Protocol 4: Selective Deprotection of a PMB Ether using DDQ
This protocol describes the selective removal of a PMB group in the presence of other protecting groups, such as benzyl ethers.
Materials:
-
PMB-protected carbohydrate substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[3]
Visualizing the Workflow: A DOT Language Representation
The following diagrams, generated using the DOT language, illustrate the key workflows in the application of the PMB protecting group.
Caption: Workflow for the protection of a hydroxyl group using PMB-Cl.
Caption: General workflow for a glycosylation reaction.
Caption: Workflow for the oxidative deprotection of a PMB ether.
Caption: Logical flow of an orthogonal protection strategy.
Conclusion
The p-methoxybenzyl ether has proven to be an exceptionally versatile and reliable protecting group in the challenging arena of oligosaccharide synthesis. Its unique combination of stability and selective lability under mild oxidative conditions allows for its seamless integration into complex, multi-step synthetic strategies. The detailed protocols and compiled data presented in this application note are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the efficient and successful synthesis of intricate carbohydrate structures. The continued application and refinement of methodologies involving the PMB group will undoubtedly contribute to advancements in glycobiology and the development of novel carbohydrate-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. First Total Synthesis of 5′-O-α-d-Glucopyranosyl Tubercidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of p-Methoxybenzyl (PMB) Protection in the Synthesis of Complex Natural Products
The p-methoxybenzyl (PMB) group, derived from 1-methoxy-4-(methoxymethyl)benzene, serves as a robust and versatile protecting group for hydroxyl and amino functionalities in the intricate art of natural product synthesis. Its popularity among researchers, scientists, and drug development professionals stems from its ease of introduction, general stability to a wide range of reaction conditions, and, most notably, its selective removal under mild oxidative or acidic conditions. This allows for the unmasking of the protected group without disturbing other sensitive functionalities within a complex molecular architecture.
This application note provides a detailed overview of the utility of the PMB protecting group in the total synthesis of three distinct and challenging natural products: the antitumor agent Pactamycin, the macrolide Macrosphelide A, and the potent neurotoxin Saxitoxin. Detailed experimental protocols for the introduction and cleavage of the PMB group in these syntheses are provided, along with quantitative data and workflow diagrams to facilitate understanding and replication.
General Principles of PMB Protection and Deprotection
The PMB group is typically introduced via a Williamson ether synthesis, employing an alkali metal hydride to deprotonate the alcohol followed by quenching with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br). This method is generally high-yielding and reliable for a variety of alcoholic substrates.
The key advantage of the PMB group lies in its facile cleavage. While it can be removed under strongly acidic conditions, its most valued attribute is its susceptibility to oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reagent selectively removes the PMB group in the presence of many other protecting groups, such as silyl ethers and benzyl ethers, offering a crucial element of orthogonality in a multi-step synthetic campaign.
Application in the Total Synthesis of Pactamycin
In the landmark total synthesis of the complex antitumor antibiotic Pactamycin by Hanessian and co-workers, the PMB group was strategically employed to protect a key hydroxyl group during a critical phase of the synthesis.
Quantitative Data for PMB Protection in Pactamycin Synthesis
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | Hydroxyl Intermediate | 1. NaH (4 equiv) 2. PMB-Br (2 equiv) | THF-DMF | 1 | 0 | Not explicitly reported for this specific step in the primary literature, but this is a standard high-yielding reaction. |
Experimental Protocol: PMB Protection of a Hydroxyl Intermediate in the Synthesis of Pactamycin
To a solution of the diol precursor (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 4 equivalents) portionwise. The resulting mixture is stirred at 0 °C for 30 minutes. A solution of p-methoxybenzyl bromide (PMB-Br, 2 equivalents) in anhydrous THF is then added dropwise. The reaction is stirred at 0 °C for 1 hour. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the PMB-protected intermediate.
PMB Protection Workflow
Application in the Total Synthesis of Macrosphelide A
The total synthesis of Macrosphelide A, a 16-membered macrolide with anti-cancer properties, by Koide and co-workers, showcases the utility of the PMB group in protecting a hydroxyl moiety that is later revealed in a key deprotection step.
Quantitative Data for PMB Deprotection in Macrosphelide A Synthesis
| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Deprotection | PMB-protected Intermediate | DDQ (1.3 equiv) | CH₂Cl₂ / H₂O (18:1) | 1 | rt | 97 |
Experimental Protocol: DDQ-Mediated Deprotection in the Synthesis of Macrosphelide A
To a solution of the PMB-protected macrocycle precursor (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and 0.1 M pH 7 sodium phosphate buffer (18:1) at 0 °C is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.3 equivalents) as a solid in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the crude reaction mixture is directly loaded onto a silica gel column for purification. Elution with a gradient of ethyl acetate in hexanes affords the deprotected alcohol.[1]
DDQ Deprotection Workflow
Application in the Formal Total Synthesis of (±)-Saxitoxin
The formal total synthesis of the potent neurotoxin (±)-Saxitoxin by Jacobi and co-workers illustrates the use of the PMB group to protect a secondary amine.
Quantitative Data for PMB Protection of an Amine in Saxitoxin Synthesis
| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | Secondary Amine Intermediate | p-Methoxybenzaldehyde, NaBH₃CN | Methanol | 12 | rt | Not explicitly reported for this specific step, but reductive amination is typically a high-yielding process. |
Experimental Protocol: Reductive Amination for PMB Protection in the Synthesis of Saxitoxin
To a solution of the secondary amine precursor (1 equivalent) in methanol is added p-methoxybenzaldehyde (1.2 equivalents). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is then added in portions, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the PMB-protected amine.
Logical Flow of Reductive Amination
Conclusion
The p-methoxybenzyl group stands as a cornerstone in the strategic protection of functional groups during the synthesis of complex, biologically active natural products. Its reliable introduction and, more importantly, its selective removal under mild oxidative conditions provide synthetic chemists with a powerful tool to navigate the challenges of multi-step synthesis. The examples of Pactamycin, Macrosphelide A, and Saxitoxin highlight the critical role of the PMB group in enabling the construction of these intricate molecular architectures, paving the way for further advancements in drug discovery and development.
References
Application Notes and Protocols for the Deprotection of p-Methoxybenzyl Ethers with DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, its susceptibility to mild oxidative cleavage. Among the various reagents employed for this purpose, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) stands out for its efficiency and selectivity. The deprotection of PMB ethers with DDQ proceeds under neutral conditions, rendering it compatible with substrates bearing acid or base-labile functional groups. This orthogonality makes the PMB group a valuable component in complex synthetic strategies, allowing for its selective removal in the presence of other protecting groups such as benzyl (Bn), silyl ethers (e.g., TBS), acetals (e.g., MOM, THP), and benzoates (Bz).[1]
Mechanism of Deprotection
The cleavage of a PMB ether using DDQ is an oxidative process initiated by the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ.[2] This is followed by a single electron transfer (SET) from the PMB ether to DDQ, generating a radical cation intermediate that is stabilized by the electron-donating p-methoxy group.[1][3] In the presence of water, this intermediate is captured to form a hemiacetal, which then fragments to release the deprotected alcohol, p-anisaldehyde, and the reduced form of DDQ (DDQH₂).[1]
Quantitative Data Summary
The efficiency of the DDQ-mediated deprotection of PMB ethers is substrate-dependent. The following table summarizes reaction conditions and yields for various substrates as reported in the literature.
| Substrate | Equivalents of DDQ | Solvent System | Temperature | Time | Yield (%) |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 °C to RT | 1.5 h | 78 |
| S-Phenyl 2,3-di-O-benzyl-4-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 °C to RT | 2 h | 85 |
| A protected alcohol starting material (SM) | 1.3 | CH₂Cl₂/0.1 M pH 7 sodium phosphate buffer (18:1) | 0 °C to RT | 1 h | 97 |
Note: The yields and reaction times can vary based on the specific substrate and reaction scale.
Experimental Protocols
General Protocol for the Deprotection of a Primary PMB Ether
This protocol provides a general procedure for the oxidative cleavage of a PMB ether using DDQ. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water or pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv.) in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio). The concentration of the substrate is generally around 0.03-0.1 M. For acid-sensitive substrates, a pH 7 phosphate buffer can be used as the aqueous phase.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1–1.5 equiv.) to the stirred solution. The reaction mixture will typically turn dark.[1]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Substrate Scope and Limitations
The DDQ-mediated deprotection of PMB ethers is compatible with a wide array of functional groups. However, molecules containing other electron-rich aromatic systems or easily oxidizable functionalities may not be suitable substrates. For instance, electron-rich dienes or trienes can react with DDQ.[1] While standard benzyl ethers are generally stable to DDQ, they can be cleaved under more forcing conditions, allowing for selective deprotection of PMB ethers. It is important to note that PMB esters are generally stable to DDQ under conditions that cleave PMB ethers.[5]
Key Considerations and Troubleshooting
-
Solvent System: The presence of water is essential for the hydrolysis of the intermediate.[1] The use of a buffered aqueous solution (e.g., pH 7 phosphate buffer) is recommended for substrates that are sensitive to acidic conditions.[1]
-
Stoichiometry of DDQ: While 1.1-1.5 equivalents of DDQ are typically sufficient, the optimal amount may need to be determined empirically for a given substrate.[1]
-
Reaction Temperature: The reaction is usually initiated at 0 °C and then allowed to warm to room temperature. For less reactive substrates, gentle heating may be required, but this can also lead to side reactions.
-
Work-up: The reduced DDQ (DDQH₂) is acidic and is removed by the basic wash during the work-up.[3] Direct loading of the crude reaction mixture onto a silica gel column with a top layer of MgSO₄ has also been reported as an effective purification strategy.[1]
-
Scavengers: The p-anisaldehyde byproduct and intermediate PMB cations can sometimes react with nucleophilic functional groups on the substrate. The addition of a scavenger, such as a thiol, can mitigate these side reactions.[1]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Cleavage of p-Methoxybenzyl (PMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) ether is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. Its popularity stems from its relative stability under a range of reaction conditions and, crucially, its susceptibility to selective cleavage under specific acidic or oxidative conditions. This application note focuses on the acid-catalyzed deprotection of PMB ethers, a common and efficient method for their removal.
The acid-catalyzed cleavage of PMB ethers proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, converting the hydroxyl group into a good leaving group. Subsequent departure of the alcohol or phenol generates a resonance-stabilized p-methoxybenzyl carbocation. This stable carbocation is a key thermodynamic driving force for the reaction. However, this electrophilic intermediate can also lead to undesired side reactions with other nucleophilic sites within the substrate or solvent. To mitigate this, cation scavengers are frequently added to the reaction mixture to trap the carbocation.
Data Presentation: Quantitative Analysis of Acid-catalyzed PMB Ether Cleavage
The following tables summarize quantitative data from various studies on the acid-catalyzed cleavage of PMB ethers, providing a comparative overview of different reagents, reaction conditions, and their efficiencies.
Table 1: Cleavage of PMB Ethers using Trifluoroacetic Acid (TFA)
| Substrate Type | TFA Concentration/Equivalents | Co-reagent/Scavenger | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Protected Thiophene-2-sulfonamides | 1 equivalent | - | Dichloromethane | 3-6 h | Not Specified | 68-98 | [1] |
| Protected γ-Lactam Nitrogen | TFA/H₂O | - | Not Specified | Not Specified | Not Specified | High | [2] |
| Protected Indole | Hot TFA | Anisole | Dichloromethane | Reflux | Not Specified | Not Specified | [2] |
| General PMB Ethers | 10% (v/v) | - | Dichloromethane | Not Specified | Not Specified | Quantitative | [3] |
Table 2: Cleavage of PMB Ethers using Trifluoromethanesulfonic Acid (TfOH)
| Substrate Type | TfOH Equivalents | Scavenger (Equivalents) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| PMB Ether of Cholesterol | 0.5 | - | Dichloromethane | 15 min | 21 | 85 | [4] |
| Primary Alcohol PMB Ether | 0.5 | - | Dichloromethane | 15 min | 21 | 94 | [4] |
| Hindered Secondary Alcohol PMB Ether | 0.5 | - | Dichloromethane | 15 min | 21 | 88 | [4] |
| PMB Ether with Benzyl Ether | 0.5 | - | Dichloromethane | 15 min | 21 | 86 | [4] |
| PMB Ether of Cholesterol | 0.5 | 1,3-Dimethoxybenzene (3) | Dichloromethane | 10 min | 21 | 98 | [4] |
| Primary Alcohol PMB Ether | 0.1 | N-methyl-p-toluenesulfonamide (1.1) | Diethyl Ether | Not Specified | Not Specified | >94 | [5] |
| Secondary Alcohol PMB Ether | 0.1 | p-Toluenesulfonamide (0.55) | Diethyl Ether | Not Specified | Not Specified | >94 | [5] |
Experimental Protocols
The following are detailed methodologies for the acid-catalyzed cleavage of PMB ethers.
Protocol 1: General Procedure for TFA-Mediated Cleavage of PMB Ethers
This protocol provides a general method for the deprotection of a PMB-protected alcohol using trifluoroacetic acid.
Materials:
-
PMB-protected substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cation scavenger (e.g., anisole, 1,3-dimethoxybenzene, or triethylsilane, 3-5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the PMB-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add the cation scavenger (3-5 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 10-50% v/v).[2]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Efficient Cleavage of PMB Ethers using Catalytic Triflic Acid (TfOH) and a Scavenger
This protocol describes a highly efficient method for PMB ether cleavage using a catalytic amount of triflic acid in the presence of a potent cation scavenger.[4]
Materials:
-
PMB-protected substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH) (0.5 equivalents)
-
1,3-Dimethoxybenzene (3 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for workup and purification
Procedure:
-
To a solution of the PMB-protected substrate (1 equivalent) in anhydrous dichloromethane (0.2 M), add 1,3-dimethoxybenzene (3 equivalents).
-
Stir the mixture at room temperature (21 °C).
-
Add trifluoromethanesulfonic acid (0.5 equivalents) dropwise to the solution.
-
Stir the reaction for 10 minutes, monitoring by TLC.[4]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Reaction Mechanism
Caption: SN1 mechanism of acid-catalyzed PMB ether cleavage.
Experimental Workflow
Caption: General workflow for acid-catalyzed PMB ether deprotection.
References
Application Notes and Protocols: Oxidative Removal of the PMB Group with Ceric Ammonium Nitrate (CAN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for hydroxyl and other nucleophilic functional groups in multi-step organic synthesis.[1] Its popularity stems from its relative stability to a range of reaction conditions and, most notably, its susceptibility to selective cleavage under oxidative conditions.[1][2][3] Ceric ammonium nitrate (CAN) is a powerful and cost-effective oxidizing agent frequently employed for the deprotection of PMB ethers.[2][4] This method offers a reliable way to unmask hydroxyl groups, often late in a synthetic sequence, without affecting other protecting groups sensitive to acidic or reductive conditions.
This document provides detailed application notes and experimental protocols for the oxidative removal of the PMB group using CAN.
Reaction Mechanism
The deprotection of a PMB ether with CAN proceeds via a single electron transfer (SET) mechanism. The electron-donating p-methoxy group on the benzyl ring facilitates the oxidation by the Ce(IV) species, forming a radical cation intermediate. Subsequent fragmentation of this intermediate, followed by hydrolysis, yields the deprotected alcohol, p-anisaldehyde, and the reduced Ce(III) species.
Caption: Mechanism of PMB deprotection with CAN.
Experimental Protocols
General Protocol for PMB Deprotection of a Primary Alcohol
This protocol describes a general procedure for the CAN-mediated deprotection of a primary PMB-protected alcohol.
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
Ceric ammonium nitrate (CAN) (2.0-2.5 equiv)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 to 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ceric ammonium nitrate (2.0-2.5 equiv) in water.
-
Slowly add the CAN solution to the stirred solution of the PMB-protected alcohol at 0 °C. The reaction mixture will typically turn a deep orange or red color.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color dissipates, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Caption: A typical experimental workflow for PMB deprotection.
Data Presentation
The efficiency of the CAN-mediated deprotection of PMB ethers is substrate-dependent. The following table summarizes typical reaction conditions and yields for the deprotection of various PMB-protected alcohols.
| Entry | Substrate (PMB-protected Alcohol) | CAN (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | 2.2 | CH3CN:H2O (3:1) | 0 | 0.5 | 85-95 |
| 2 | Secondary Alcohol | 2.5 | CH3CN:H2O (4:1) | 0 to rt | 1.0 | 80-90 |
| 3 | Phenolic Alcohol | 2.0 | CH3CN:H2O (10:1) | 0 | 0.25 | 90-98 |
| 4 | Substrate with electron-rich moieties | 2.5-3.0 | CH3CN:H2O (3:1) | -10 to 0 | 1-2 | 70-85 |
| 5 | N-PMB Lactam | 2.5 | CH3CN:H2O (4:1) | 0 | 2 | 50-70* |
*Note: Deprotection of N-PMB lactams can sometimes lead to the formation of N-(hydroxymethyl) byproducts.[4]
Application Notes
-
Chemoselectivity: CAN-mediated deprotection is highly selective for the PMB group over other benzyl-type protecting groups that lack the electron-donating methoxy substituent.[2] It is also compatible with a wide range of other protecting groups such as silyl ethers (TBS, TIPS), acetals, and esters.
-
Substrate Scope: The reaction is generally effective for primary, secondary, and phenolic PMB ethers.[5] However, substrates containing other easily oxidizable functional groups, such as electron-rich aromatic rings or certain nitrogen-containing heterocycles, may lead to side reactions or require careful optimization of reaction conditions.[6][7]
-
Reaction Conditions: The reaction is typically performed in a mixture of acetonitrile and water at 0 °C to room temperature. The amount of water can be critical for the reaction rate and to ensure the solubility of CAN. An excess of CAN (typically 2-2.5 equivalents) is used to drive the reaction to completion.
-
Work-up: The work-up procedure is straightforward and involves quenching the excess oxidant with a reducing agent like sodium thiosulfate, followed by extraction. The resulting p-anisaldehyde byproduct can usually be easily removed by column chromatography.
-
Limitations: In some cases, the strongly oxidizing nature of CAN can lead to undesired side reactions, especially with complex molecules containing multiple sensitive functional groups.[4] For such substrates, alternative deprotection methods using milder reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) might be more suitable.[1][2]
Conclusion
The oxidative removal of the PMB group using ceric ammonium nitrate is a robust and widely applicable method in organic synthesis. Its high selectivity, operational simplicity, and the low cost of the reagent make it a valuable tool for synthetic chemists. By following the provided protocols and considering the application notes, researchers can effectively utilize this deprotection strategy in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. mpikg.mpg.de [mpikg.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kiesslinglab.com [kiesslinglab.com]
Application Notes and Protocols for the Electrochemical Deprotection of p-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical deprotection of p-methoxybenzyl (PMB) ethers, a critical transformation in organic synthesis. This environmentally benign method offers a significant advantage over traditional chemical oxidants by eliminating hazardous reagents and simplifying product purification. The protocols described herein are based on established electrochemical methods, primarily utilizing an undivided flow electrolysis cell.
Introduction
The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols in multistep organic synthesis due to its stability under various reaction conditions. However, its removal often requires stoichiometric amounts of strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which generate significant chemical waste.[1] Electrochemical deprotection presents a greener alternative, offering high efficiency, selectivity, and scalability without the need for chemical oxidants.[2][3][4][5][6]
The core principle of this method involves the anodic oxidation of the electron-rich PMB ether. This process selectively cleaves the benzylic C-O bond, liberating the free alcohol and generating p-methoxybenzaldehyde as a byproduct. When conducted in a methanol solvent, the aldehyde is further converted to its dimethyl acetal.[2][3][4][5][6] This technique has been successfully applied to a wide range of substrates, demonstrating its utility in complex molecule synthesis.
Key Advantages of the Electrochemical Method:
-
Sustainable: Eliminates the need for hazardous and wasteful chemical oxidants.[2][3]
-
High Yields: Provides excellent yields for a variety of substrates, up to 93%.
-
Chemoselectivity: The PMB group can be selectively removed in the presence of other common protecting groups such as OTHP, OAc, OTBDPS, OTBS, and OBn.
-
Scalability: The process has been demonstrated on both laboratory and larger scales, with productivities reaching up to 7.5 g/h.[2][3]
-
Reusable Electrolyte: The supporting electrolyte, such as tetraethylammonium tetrafluoroborate (Et4NBF4), can be recovered and reused.[2][3]
Data Presentation
The following tables summarize the quantitative data for the electrochemical deprotection of various PMB-protected alcohols.
Table 1: Reaction Conditions and Substrate Scope
| Entry | Substrate (ROPMB) | Product (ROH) | Current (mA) | Yield (%) |
| 1 | 4-Phenylbutan-1-ol | 4-Phenylbutan-1-ol | 135 | 93 |
| 2 | (E)-Oct-4-en-1-ol | (E)-Oct-4-en-1-ol | 135 | 85 |
| 3 | 1-Phenylprop-2-yn-1-ol | 1-Phenylprop-2-yn-1-ol | 135 | 81 |
| 4 | 4-(Methylsulfonyl)butan-1-ol | 4-(Methylsulfonyl)butan-1-ol | 135 | 88 |
| 5 | D-Mannitol derivative | Corresponding alcohol | 135 | 84 |
| 6 | N-Boc-piperidin-4-ol | N-Boc-piperidin-4-ol | 80 | 82 |
| 7 | N-Tosyl-piperidin-4-ol | N-Tosyl-piperidin-4-ol | 135 | 79 |
| 8 | 1-(Piperazin-1-yl)ethan-1-one derivative | Corresponding alcohol | 135 | 75 |
Table 2: Selectivity in the Presence of Other Protecting Groups
| Entry | Substrate | Protecting Group | Current (mA) | Product | Yield (%) |
| 1 | PMB-protected alcohol with OTHP | OTHP | 135 | PMB-deprotected, OTHP intact | 86 |
| 2 | PMB-protected alcohol with OAc | OAc | 135 | PMB-deprotected, OAc intact | 89 |
| 3 | PMB-protected alcohol with OTBDPS | OTBDPS | 135 | PMB-deprotected, OTBDPS intact | 91 |
| 4 | PMB-protected alcohol with OTBS | OTBS | 70 | PMB-deprotected, OTBS intact | 78 |
| 5 | PMB-protected alcohol with OBn | OBn | 135 | PMB-deprotected, OBn intact | 85 |
Experimental Protocols
The following is a general protocol for the electrochemical deprotection of PMB ethers using an undivided flow electrolysis cell.
Materials and Equipment:
-
Undivided electrochemical flow reactor (e.g., Ammonite 8)
-
Carbon/PVDF anode
-
Stainless steel cathode
-
Peristaltic pump or HPLC pump
-
DC power supply
-
Substrate (PMB-protected alcohol)
-
Methanol (MeOH), anhydrous
-
Tetraethylammonium tetrafluoroborate (Et4NBF4)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.05 M solution of Et4NBF4 in anhydrous methanol. For a 100 mL stock solution, dissolve 1.085 g of Et4NBF4 in 100 mL of methanol.
-
Preparation of the Substrate Solution: Prepare a 0.1 M solution of the PMB-protected alcohol in the 0.05 M Et4NBF4/MeOH electrolyte solution. For a 50 mL solution, dissolve 5 mmol of the substrate in 50 mL of the electrolyte solution.
-
Electrochemical Reaction Setup:
-
Assemble the undivided flow electrolysis cell according to the manufacturer's instructions, ensuring the carbon/PVDF anode and stainless steel cathode are correctly installed.
-
Connect the cell to the pump and the DC power supply.
-
Prime the system by pumping the electrolyte solution through the cell to remove any air bubbles.
-
-
Electrolysis:
-
Pump the substrate solution through the flow cell at a constant flow rate (e.g., 0.25 mL/min).
-
Apply a constant current (e.g., 135 mA, but may require optimization for different substrates as indicated in the tables).
-
Collect the solution exiting the cell. A single pass is typically sufficient for high conversion.
-
-
Workup and Purification:
-
Once the entire substrate solution has passed through the cell, collect the reaction mixture.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
-
-
Electrolyte Recovery: The aqueous layer from the workup, containing the Et4NBF4, can be concentrated to recover the electrolyte for reuse.[2][3]
Visualizations
Reaction Scheme:
Caption: Anodic oxidation of a PMB ether.
Experimental Workflow:
Caption: Electrochemical deprotection workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. | Semantic Scholar [semanticscholar.org]
- 4. Item - Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - figshare - Figshare [figshare.com]
- 5. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical deprotection of para-methoxybenzyl ethers in a flow electrolysis cell - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols for 1-methoxy-4-(methoxymethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methoxy-4-(methoxymethyl)benzene is a substituted aromatic ether with potential applications as a versatile building block in medicinal chemistry. While specific documented uses of this reagent are not extensively reported, its structural features—an activated aromatic ring and a reactive benzylic ether group—suggest its utility in the synthesis of a variety of complex molecules with potential therapeutic applications. The methoxy group on the benzene ring is a well-known activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions.[1][2][3] Concurrently, the methoxymethyl group offers a site for further functionalization. This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These properties are essential for designing reaction conditions and for the purification of reaction products.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 1515-81-7 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Synthetic Applications in Medicinal Chemistry
The reactivity of this compound can be divided into two main categories: electrophilic aromatic substitution on the benzene ring and reactions involving the methoxymethyl group.
Electrophilic Aromatic Substitution Reactions
The electron-donating methoxy group strongly activates the benzene ring towards electrophilic substitution, directing new substituents to the positions ortho to the methoxy group (C2 and C6), as the para position is already substituted.[2][3] This allows for the introduction of a wide range of functional groups that are crucial for building pharmacophores.
Table of Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents and Conditions | Expected Product | Potential Utility in Medicinal Chemistry |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | 1-methoxy-2-nitro-4-(methoxymethyl)benzene | Precursor to anilines for amide, sulfonamide, and urea synthesis. |
| Halogenation | Br₂, FeBr₃ or AlCl₃, in a non-polar solvent | 2-bromo-1-methoxy-4-(methoxymethyl)benzene | Handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃, in an inert solvent (e.g., CH₂Cl₂) | 1-(2-methoxy-5-(methoxymethyl)phenyl)ethan-1-one | Introduction of a ketone for further elaboration into various heterocycles. |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃, FeCl₃) | 2-alkyl-1-methoxy-4-(methoxymethyl)benzene | Introduction of alkyl chains to modulate lipophilicity. |
Experimental Workflow for Electrophilic Aromatic Substitution:
Caption: General workflow for electrophilic aromatic substitution on this compound.
Reactions at the Methoxymethyl Group
The methoxymethyl group can potentially serve as a handle for further chemical modifications, although it is generally more stable than a halomethyl group. Under certain conditions, it could be a target for substitution or cleavage.
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound, extrapolated from procedures for structurally related molecules. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nitration of this compound
This protocol describes the introduction of a nitro group ortho to the methoxy group.
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol details the introduction of an acetyl group onto the aromatic ring.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Nitrogen atmosphere
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Workflow for Friedel-Crafts Acylation:
References
Application Note: HPLC Analysis of 1-methoxy-4-(methoxymethyl)benzene Reaction Mixtures
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "1-methoxy-4-(methoxymethyl)benzene" and its potential impurities in a reaction mixture. The developed reverse-phase gradient method provides excellent separation of the target compound from its precursors and common byproducts, making it a valuable tool for reaction monitoring, yield determination, and purity assessment in research, process development, and quality control settings.
Introduction
This compound is an aromatic ether with applications in the synthesis of more complex organic molecules. Its production, often via Williamson ether synthesis or related pathways, can result in a mixture of the desired product, unreacted starting materials, and various side products. To effectively monitor the reaction progress and ensure the quality of the final product, a reliable analytical method is required to separate and quantify these components. This document provides a detailed protocol for the HPLC analysis of a typical reaction mixture containing this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of aromatic compounds.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (for mobile phase modification).
-
Standards: Analytical standards of this compound, 4-methoxybenzyl alcohol, and anisole.
Chromatographic Conditions
A gradient elution is employed to achieve optimal separation of compounds with varying polarities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound, 4-methoxybenzyl alcohol, and anisole in acetonitrile at a concentration of 1 mg/mL. From these stocks, prepare a mixed standard solution and a series of dilutions for calibration.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with acetonitrile to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method successfully separates this compound from its key potential impurities within a 20-minute run time. A typical chromatogram would show the elution of the more polar compounds first, followed by the less polar product.
Elution Profile
The expected elution order is based on the polarity of the compounds:
-
4-methoxybenzyl alcohol: The most polar compound, expected to elute earliest.
-
Anisole: Less polar than the alcohol.
-
This compound: The least polar of the primary components, expected to have the longest retention time.
Quantitative Data Summary
The following table presents hypothetical quantitative data for a sample reaction mixture to illustrate the application of this method.
| Compound | Retention Time (min) | Area (%) | Concentration (mg/mL) |
| 4-methoxybenzyl alcohol | 4.2 | 15.3 | 0.15 |
| Anisole | 7.8 | 5.1 | 0.05 |
| This compound | 12.5 | 78.2 | 0.78 |
| Unknown Impurity 1 | 9.1 | 1.4 | - |
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of concentrated phosphoric acid. Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of concentrated phosphoric acid. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.
Protocol 2: HPLC System Setup and Equilibration
-
Install the C18 column in the column oven.
-
Set the column temperature to 30 °C.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.
Protocol 3: Calibration Curve Generation
-
Prepare a series of at least five calibration standards of the mixed analytes with known concentrations.
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for each analyte at each concentration level.
-
Plot a graph of peak area versus concentration for each analyte.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²) for each calibration curve. An R² value of >0.99 is desirable.
Protocol 4: Sample Analysis
-
Prepare the reaction mixture sample as described in the "Standard and Sample Preparation" section.
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantify the concentration of each identified compound using the calibration curves generated in Protocol 3.
Visualizations
Caption: Potential synthesis routes to this compound.
Caption: Experimental workflow for HPLC analysis.
GC-MS protocol for p-methoxybenzyl methyl ether identification
An Application Note and Protocol for the Identification of p-Methoxybenzyl Methyl Ether using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxybenzyl methyl ether, also known as 4-(methoxymethyl)anisole, is an organic compound with applications in synthetic chemistry and as a potential building block in the development of pharmaceutical agents. Its accurate identification is crucial for reaction monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for the identification and quantification of volatile and semi-volatile compounds like p-methoxybenzyl methyl ether. This document provides a detailed protocol for the sample preparation and GC-MS analysis for the identification of this compound.
Experimental Protocol
This protocol outlines the steps for the analysis of p-methoxybenzyl methyl ether.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following steps ensure the sample is suitable for injection into the GC-MS system.[1][2]
-
Solvent Selection: A volatile organic solvent is required. Dichloromethane, hexane, or ethyl acetate are recommended.[1][3] The solvent should be of high purity (e.g., HPLC or GC grade) to avoid interference.
-
Sample Concentration: Prepare a stock solution of the sample containing p-methoxybenzyl methyl ether. From the stock solution, create a dilution in the chosen solvent to a final concentration of approximately 10 µg/mL.[3]
-
Final Preparation: The final sample solution must be free of particulate matter.[1][3] If any solids are present, centrifuge the sample and transfer the supernatant to a clean 1.5 mL glass autosampler vial.[3] Ensure a minimum volume of 50 µL to allow for proper injection by the autosampler.[3]
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of p-methoxybenzyl methyl ether and are based on typical methods for similar aromatic ethers.[4][5]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
| Acquisition Mode | Full Scan |
Data Presentation
The primary identification of p-methoxybenzyl methyl ether is achieved through its retention time and the comparison of its mass spectrum with a reference or through spectral interpretation.
Table 1: Expected Retention and Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight | Predicted Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| p-Methoxybenzyl methyl ether | C9H12O2 | 152.19 g/mol [6][7] | ~10-12 | 152 (M+) , 121 (M-OCH3)+, 91 (tropylium ion), 77 (phenyl ion) |
Note: The retention time is an estimate and will vary depending on the specific instrument and conditions. The key m/z values are predicted based on the structure and common fragmentation patterns of similar molecules. The molecular ion (M+) is expected at m/z 152. A prominent peak at m/z 121 would correspond to the loss of a methoxy group (-OCH3), which is a common fragmentation for methoxy-substituted benzyl compounds.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for p-methoxybenzyl methyl ether identification.
Conclusion
This protocol provides a comprehensive framework for the identification of p-methoxybenzyl methyl ether using GC-MS. Adherence to the sample preparation guidelines and instrument parameters outlined should yield reliable and reproducible results. The provided data on expected retention time and mass spectral fragments will aid in the confident identification of the target compound. Researchers may need to perform minor adjustments to the method to optimize performance on their specific instrumentation.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application of "1-methoxy-4-(methoxymethyl)benzene" in fragrance chemistry
An in-depth exploration of "1-methoxy-4-(methoxymethyl)benzene" and its applications in fragrance chemistry reveals a notable scarcity of publicly available data for this specific compound. However, by examining its structural analog, 1-methoxy-4-methylbenzene (also known as p-methylanisole), we can gain significant insights into the potential olfactory characteristics and applications of such aromatic ethers. This document, therefore, focuses on providing detailed information on the well-characterized p-methylanisole as a representative model, while also outlining a prospective synthesis for the target compound based on established chemical reactions.
Application Notes
Aromatic ethers like 1-methoxy-4-methylbenzene are valued in the fragrance industry for their unique scent profiles, which can range from sweet and floral to nutty and herbaceous. These compounds serve as essential building blocks in the creation of complex fragrance compositions, providing character, lift, and stability to the final scent.
Olfactory Profile and Applications of 1-Methoxy-4-methylbenzene
1-Methoxy-4-methylbenzene is a versatile fragrance ingredient with a powerful and diffusive aroma. Its scent is often described as sweet, floral (reminiscent of ylang-ylang, violet, and narcissus), and slightly nutty or herbaceous. This multifaceted olfactory profile allows for its use in a wide variety of fragrance types.
-
Floral Compositions: It is used to impart a natural, sweet, and slightly spicy note to floral fragrances, particularly those featuring ylang-ylang, lilac, or other white florals.
-
Nutty and Gourmand Scents: The compound is employed in the formulation of nutty essences, such as those mimicking walnut or hazelnut.
-
Fine Fragrance and Perfumery: In fine perfumery, it can add depth and complexity, acting as a modifier that blends well with other aromatic chemicals and essential oils.
Physicochemical and Olfactory Data
Quantitative data for fragrance ingredients is crucial for their effective and safe use. The table below summarizes key properties for 1-methoxy-4-methylbenzene.
| Property | Value | Reference(s) |
| Chemical Name | 1-Methoxy-4-methylbenzene | [1] |
| Synonyms | 4-Methylanisole, p-Methoxytoluene, p-Cresyl Methyl Ether | [1][2][3] |
| CAS Number | 104-93-8 | [1][2] |
| Molecular Formula | C₈H₁₀O | [1][2] |
| Molecular Weight | 122.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][4] |
| Odor Description | Strong, sweet, floral, pungent, suggestive of ylang-ylang | [1][4] |
| Odor Threshold | 0.0012 ppm | [1] |
| Boiling Point | 175.5 °C | [4] |
| Flash Point | 58 °C | [3] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | |
| Purity (Typical) | >98.0% (GC) | [2] |
Proposed Synthesis of this compound
Alternatively, a methoxymethylation reaction of a suitable phenol could be employed. However, the Williamson synthesis starting from the corresponding alcohol is a more direct approach.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and analysis of aromatic ethers, using the synthesis of 1-methoxy-4-methylbenzene as a specific example and outlining a general procedure for the proposed synthesis of this compound.
Protocol 1: Synthesis of 1-Methoxy-4-methylbenzene via Methylation of p-Cresol
This protocol is based on the environmentally friendly method described in patent CN106916055B, which utilizes dimethyl carbonate as a methylating agent.
Materials:
-
p-Cresol (p-methylphenol)
-
Dimethyl carbonate (DMC)
-
Compound alkaline catalyst (e.g., DBU-NaY)
-
Water (as a polar solvent)
-
Turkey red oil (emulsifier)
-
High-pressure reactor equipped with a mechanical stirrer and temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine p-cresol and dimethyl carbonate in a molar ratio of 1:2.3 to 1:5.
-
Solvent and Catalyst Addition: Add water as the solvent and the DBU-NaY catalyst. Add Turkey red oil as an emulsifier, with the amount not exceeding 3% of the total mass of the reactants.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 130-180 °C with vigorous stirring. Maintain these conditions for 5 to 8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Purification: Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methoxy-4-methylbenzene. The expected yield is >96% with a purity of >99%.
Protocol 2: Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general method adapted for the specific target molecule.
Materials:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil. Wash the NaH with anhydrous THF to remove the mineral oil. Add fresh anhydrous THF to the flask, followed by the dropwise addition of a solution of 4-methoxybenzyl alcohol in anhydrous THF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Ether Formation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise to the stirred alkoxide solution. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the solution and concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Protocol 3: Quality Control and Characterization
The purity and identity of the synthesized fragrance chemical must be confirmed using standard analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the purity of the compound and identify any potential impurities.
-
Method: A diluted sample of the synthesized product in a suitable solvent (e.g., dichloromethane or ethanol) is injected into the GC-MS. The resulting chromatogram will show the retention time of the main peak, and the mass spectrum will confirm its molecular weight and fragmentation pattern.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compound.
-
Method: ¹H and ¹³C NMR spectra are recorded. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of the target molecule.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Method: The IR spectrum should show characteristic absorption bands for C-O-C ether linkages, aromatic C-H bonds, and the benzene ring.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationship between the starting materials and the final product.
References
Troubleshooting & Optimization
Technical Support Center: p-Methoxybenzyl (PMB) Ether Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of p-methoxybenzyl (PMB) ethers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming PMB ethers?
A1: The two most prevalent methods for PMB ether formation are the Williamson ether synthesis and the use of p-methoxybenzyl trichloroacetimidate. The Williamson synthesis is a classical approach involving the reaction of an alcohol with a base to form an alkoxide, which then displaces a halide from p-methoxybenzyl chloride (PMB-Cl).[1] This method is robust but can be challenging for substrates with base-sensitive functional groups. For such sensitive molecules, p-methoxybenzyl trichloroacetimidate can be employed under acidic conditions.[2] An alternative method gaining traction for its mildness and avoidance of hazardous reagents is the use of p-anisyl alcohol with a reusable acid catalyst like Amberlyst-15.[3][4]
Q2: What are the primary side reactions to be aware of during PMB ether formation?
A2: The main side reactions include:
-
Elimination: Particularly when using sterically hindered secondary or tertiary alcohols in the Williamson ether synthesis, the basic conditions can favor an E2 elimination pathway, leading to the formation of an alkene instead of the desired ether.[5]
-
Over-alkylation: In molecules containing multiple hydroxyl groups, such as diols, it is possible to form di-PMB ethers or other multiply-protected species if the stoichiometry is not carefully controlled.
-
Reaction with other functional groups: Strong bases used in the Williamson synthesis can react with other sensitive functionalities in the substrate. Similarly, acidic conditions used with the trichloroacetimidate method can affect acid-labile groups.[6]
-
Hydrolysis of reagents: p-Methoxybenzyl chloride is a lachrymator and can be sensitive to moisture. p-Methoxybenzyl trichloroacetimidate can also be unstable and prone to hydrolysis.
-
Friedel-Crafts alkylation: This can be a competing side reaction under acidic conditions, especially with electron-rich aromatic substrates.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in PMB ether formation can stem from several factors:
-
Incomplete deprotonation of the alcohol: In the Williamson synthesis, if the base is not strong enough or used in insufficient quantity, the alcohol will not be fully converted to the nucleophilic alkoxide.
-
Side reactions: As mentioned in Q2, elimination and other side reactions can consume starting materials and reduce the yield of the desired product.
-
Steric hindrance: Highly sterically hindered alcohols can react slowly, allowing for side reactions to become more prominent.
-
Poor solvent choice: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF and DMSO are generally preferred for Williamson ether synthesis.[5]
-
Reagent quality: Degradation of PMB-Cl or PMB-trichloroacetimidate due to improper storage can lead to lower yields.
Troubleshooting Guides
Issue 1: Formation of Alkene Byproduct (Elimination)
Symptoms:
-
NMR or GC-MS analysis of the crude reaction mixture shows the presence of an alkene.
-
The desired ether product is obtained in low yield, with a significant amount of unreacted alcohol.
Root Cause: The alkoxide formed under basic conditions is acting as a base rather than a nucleophile, leading to E2 elimination. This is more prevalent with secondary and tertiary alcohols.[5]
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.
-
Choice of Base: While strong bases are needed, extremely hindered bases may favor elimination. A careful selection of the base is crucial.
-
Alternative Reagents: For substrates prone to elimination, consider using the p-methoxybenzyl trichloroacetimidate method under acidic conditions, or the p-anisyl alcohol method with an acid catalyst, as these avoid strongly basic conditions.[2][3][4]
Issue 2: Over-alkylation of Polyols
Symptoms:
-
Mass spectrometry analysis indicates the presence of di-PMB or multiply-PMB protected products.
-
TLC analysis shows multiple product spots with lower polarity than the desired mono-protected product.
Root Cause: Excess PMB-Cl or a lack of selectivity in the reaction leads to the protection of multiple hydroxyl groups.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the PMB-Cl, using a slight excess of the diol to favor mono-protection.
-
Regioselective Protection: For selective mono-protection of diols, the p-anisyl alcohol method with Amberlyst-15 has shown high regioselectivity.[4] Another strategy for diols is the reductive ring-opening of a p-methoxybenzylidene acetal, which can selectively protect the more sterically hindered alcohol.[2]
Issue 3: Reaction Failure with Base-Sensitive Substrates
Symptoms:
-
Decomposition of the starting material is observed.
-
A complex mixture of products is formed.
Root Cause: The strong base used in the Williamson ether synthesis is reacting with other functional groups in the starting material.
Solutions:
-
Use an Alternative Method:
-
PMB-trichloroacetimidate: This reagent is used under mildly acidic conditions and is suitable for base-sensitive compounds.[2]
-
p-Anisyl alcohol with Amberlyst-15: This method proceeds under heterogeneous acidic conditions and avoids the use of hazardous reagents.[3][4]
-
Neutral Conditions: A method utilizing 2-(4-methoxybenzyloxy)-4-methylquinoline and methyl triflate has been developed for PMB ether formation under neutral conditions, which is ideal for highly sensitive substrates.[6]
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for PMB Protection of Alcohols
| Method | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Williamson | PMB-Cl | NaH | THF/DMF | 0 to RT | 2-8 | 90-98 | [7] |
| Trichloroacetimidate | PMB-O(C=NH)CCl₃ | La(OTf)₃ | Toluene | RT | 0.5-2 | 85-97 | [8] |
| Acid Catalyzed | p-Anisyl alcohol | Amberlyst-15 | DCM | Reflux | 3-4 | 85-95 | [4] |
Table 2: Solvent Effects on the Williamson Ether Synthesis of Benzyl Ethyl Ether
| Solvent | Yield (%) |
| Toluene | 62 |
| DMF | 81 |
| NMP | 74 |
| DMSO | 90 |
| Reaction Conditions: Benzyl alcohol, ethyl iodide, K₂CO₃, TBAI, 50°C. Data adapted from[9]. |
Table 3: Comparison of Bases for the Williamson Ether Synthesis of Benzyl Ethyl Ether
| Base | Yield (%) |
| K₃PO₄ | 69 |
| Na₂CO₃ | 68 |
| K₂CO₃ | 91 |
| (NH₄)₂CO₃ | 64 |
| Li₂CO₃ | 81 |
| Rb₂CO₃ | 79 |
| Ag₂CO₃ | 77 |
| BaCO₃ | 72 |
| t-BuOK | 56 |
| Et₃N | 41 |
| Reaction Conditions: Benzyl alcohol, ethyl iodide, TBAI, DMSO, 50°C. Data adapted from[9]. |
Experimental Protocols
Protocol 1: PMB Protection of a Primary Alcohol using Williamson Ether Synthesis
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the primary alcohol in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add p-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: PMB Protection of an Acid-Sensitive Alcohol using PMB-Trichloroacetimidate
Materials:
-
Acid-sensitive alcohol (1.0 equiv)
-
p-Methoxybenzyl trichloroacetimidate (1.5 equiv)
-
Lanthanum(III) triflate (0.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of the acid-sensitive alcohol in anhydrous toluene under an inert atmosphere, add p-methoxybenzyl trichloroacetimidate.
-
Add a catalytic amount of lanthanum(III) triflate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC). Reaction times are typically short (0.5-2 hours).[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
Protocol 3: PMB Protection using p-Anisyl Alcohol and Amberlyst-15
Materials:
-
Alcohol (1.0 equiv)
-
p-Anisyl alcohol (1.1 equiv)
-
Amberlyst-15 (10% w/w)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in dichloromethane, add p-anisyl alcohol and Amberlyst-15 resin.
-
Reflux the reaction mixture until the starting alcohol is consumed (monitor by TLC, typically 3-4 hours).[4]
-
Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin.
-
Wash the resin with dichloromethane.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Very practical and selective method for PMB protection of alcohols | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient method for para-methoxybenzyl ether formation with lanthanum triflate - Lookchem [lookchem.com]
- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
Technical Support Center: Troubleshooting Incomplete Deprotection of PMB Ethers with DDQ
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete deprotection of p-methoxybenzyl (PMB) ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Frequently Asked Questions (FAQs)
Q1: My PMB deprotection with DDQ is incomplete, with starting material remaining. What are the common causes?
Incomplete deprotection of PMB ethers with DDQ can stem from several factors:
-
Suboptimal Reagent Quality or Stoichiometry: DDQ is sensitive to moisture and can decompose over time. Using old or improperly stored DDQ can lead to reduced reactivity. Additionally, an insufficient amount of DDQ (typically 1.1-1.5 equivalents are recommended) may not be enough to drive the reaction to completion.[1][2]
-
Inappropriate Solvent System: The reaction generally requires a mixture of a non-polar organic solvent, like dichloromethane (CH₂Cl₂), and a small amount of water to facilitate the hydrolysis of the intermediate.[1][3] Anhydrous conditions can stall the reaction after the initial oxidation.
-
Low Reaction Temperature or Insufficient Time: While many deprotections proceed smoothly at room temperature, less reactive substrates may require longer reaction times or slightly elevated temperatures to achieve full conversion.[1][2]
-
Presence of Competing Electron-Rich Functional Groups: Other electron-rich moieties in the substrate, such as dienes, trienes, or other benzyl-type ethers, can also react with DDQ, consuming the reagent and leading to incomplete deprotection of the target PMB group.[3][4]
-
Steric Hindrance: Significant steric hindrance around the PMB ether can impede the approach of the DDQ reagent, slowing down the reaction rate.
Q2: How can I monitor the progress of the reaction and identify the issue?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A properly developed TLC plate will show the consumption of the starting material and the appearance of the deprotected product.
-
Spotting: Spot the reaction mixture alongside the starting material as a reference.
-
Eluent System: Choose a solvent system that provides good separation between the starting material (less polar) and the product alcohol (more polar).
-
Interpretation:
-
Persistent Starting Material Spot: Indicates an incomplete reaction.
-
Appearance of a New, More Polar Spot: Signals the formation of the desired alcohol.
-
Multiple Spots: May indicate the formation of byproducts or partially deprotected intermediates.
-
Q3: I'm observing the formation of colored byproducts and a difficult workup. What is causing this and how can I resolve it?
The deprotection reaction produces p-methoxybenzaldehyde and the reduced form of DDQ, DDQH₂ (a hydroquinone), which is acidic.[1] These byproducts can sometimes lead to colored impurities and complicate purification.
-
Basic Wash: During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will help remove the acidic DDQH₂.[1][5]
-
Scavengers: The liberated p-methoxybenzyl cation is an electrophile and can react with nucleophiles present in the reaction mixture, leading to side products. The addition of a nucleophilic scavenger, such as a thiol, can help to trap this reactive intermediate.[3][4]
-
Direct Loading onto Silica Gel: For some substrates, the crude reaction mixture can be directly loaded onto a silica gel column for purification, which can effectively separate the desired product from the byproducts.[3]
Q4: Can DDQ react with other functional groups in my molecule?
Yes, DDQ is a strong oxidizing agent and can react with other electron-rich functional groups. The PMB group is particularly susceptible due to the electron-donating methoxy group. However, other groups that can be affected include:
-
Unsubstituted benzyl (Bn) ethers (though they react much more slowly than PMB ethers).[3]
-
Electron-rich aromatic rings.
It is crucial to consider the overall functionality of the substrate when planning a DDQ-mediated deprotection. Protecting groups like MOM, THP, TBS, and Bz are generally stable under these conditions.[3][4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete PMB deprotection with DDQ.
Table 1: Troubleshooting Incomplete PMB Deprotection
| Observation (TLC Analysis) | Potential Cause | Suggested Solution |
| Only starting material is present, or very little conversion. | 1. Inactive DDQ. 2. Insufficient reaction time or temperature. 3. Inappropriate solvent system. | 1. Use a fresh bottle of high-purity DDQ. 2. Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40 °C). 3. Ensure the presence of water in the solvent system (e.g., CH₂Cl₂:H₂O 18:1). For acid-sensitive substrates, a buffered solution (e.g., pH 7 phosphate buffer) can be used.[1][3] |
| A mixture of starting material and product is observed. | 1. Insufficient equivalents of DDQ. 2. Steric hindrance. | 1. Increase the stoichiometry of DDQ to 1.5-2.0 equivalents. 2. Increase the reaction time and/or temperature. |
| Multiple new spots are observed, some of which may be colored. | 1. Side reactions with other functional groups. 2. Reaction of the liberated p-methoxybenzyl cation with the substrate or product. | 1. If possible, protect other sensitive functional groups prior to deprotection. 2. Add a cation scavenger, such as 1,3-dimethoxybenzene or a thiol, to the reaction mixture.[4] |
Experimental Protocols
General Protocol for PMB Ether Deprotection with DDQ
This protocol provides a general procedure that may require optimization for specific substrates.
-
Reaction Setup: Dissolve the PMB-protected substrate (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 10:1 v/v ratio). For acid-sensitive substrates, a pH 7 phosphate buffer can be used instead of water.[3]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.1-1.5 equiv.) portion-wise. The reaction mixture will typically turn dark green or brown.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[1]
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions for PMB Deprotection with DDQ
| Substrate Type | DDQ (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.3 | CH₂Cl₂:H₂O (18:1) | 0 to RT | 1 | 97 | [3] |
| Secondary Alcohol | 2.3 | CH₂Cl₂:H₂O (17:1) | 0 to RT | 1.5 | 78 | [5] |
| Carbohydrate | 2.3 | CH₂Cl₂:H₂O (17:1) | 0 to RT | 2 | 85 | [5] |
| Complex Natural Product Intermediate | 1.3 | CH₂Cl₂/pH 7 buffer (10:1) | 0 to RT | 0.5 | 95 | N/A |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative examples.
Visual Guides
Reaction Mechanism
The deprotection of a PMB ether with DDQ proceeds through an oxidative pathway involving a single-electron transfer (SET) mechanism.
Caption: Mechanism of PMB ether deprotection with DDQ.
Troubleshooting Workflow
A logical workflow can help diagnose and solve issues with incomplete deprotection.
Caption: Troubleshooting workflow for incomplete PMB deprotection.
References
Technical Support Center: p-Methoxybenzyl Ether Cleavage
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of p-methoxybenzyl (PMB) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for PMB ether cleavage?
A1: The most prevalent methods for cleaving PMB ethers are oxidative cleavage and acidic cleavage.[1][2]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN) are frequently used.[1][2][3] DDQ is often preferred due to its selectivity for PMB ethers over other protecting groups like benzyl ethers.[3][4]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can effectively remove the PMB group.[1][5] Lewis acids are also employed for this purpose.[1][6]
Q2: What is "over-oxidation" and when does it occur during PMB ether cleavage?
A2: Over-oxidation refers to the unintended oxidation of the newly formed alcohol to a ketone or aldehyde upon cleavage of the PMB ether. This side reaction is particularly common when using excess oxidative reagents like DDQ, especially with allylic or benzylic alcohols which are more susceptible to oxidation.[3] In some cases, this "over-oxidation" can be strategically utilized to synthesize a ketone directly from a PMB-protected alcohol in a single step.[3]
Q3: What are common side reactions other than over-oxidation?
A3: Besides over-oxidation, a significant side reaction during acidic or Lewis acid-catalyzed cleavage is the formation of byproducts from the liberated p-methoxybenzyl cation. This electrophilic cation can be trapped by other nucleophiles in the reaction mixture, including the desired alcohol product or other electron-rich moieties, leading to undesired byproducts.[3][6] To mitigate this, cation scavengers are often added to the reaction mixture.[6]
Q4: What are cation scavengers and why are they used?
A4: Cation scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic p-methoxybenzyl cation generated during acidic or Lewis acid-mediated deprotection.[6] By reacting with the cation, they prevent it from participating in undesired side reactions. Common scavengers include 1,3,5-trimethoxybenzene, thiols, and triethylsilane.[3][6][7]
Troubleshooting Guides
Issue 1: Over-oxidation of the Alcohol Product
Problem: Upon cleavage of my PMB ether with DDQ, I am observing the formation of a significant amount of the corresponding ketone/aldehyde.
| Possible Cause | Suggested Solution |
| Excess DDQ | Reduce the equivalents of DDQ used. A typical stoichiometry is 1.1-1.5 equivalents.[3] |
| Sensitive Substrate | Allylic or benzylic alcohols are prone to over-oxidation.[3] Consider using a milder deprotection method if possible, such as acidic cleavage with a scavenger. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocol: Standard DDQ Deprotection of a PMB Ether
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 10:1 v/v ratio).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
Issue 2: Incomplete Cleavage of the PMB Ether
Problem: My PMB ether deprotection is sluggish or stalls, leaving a significant amount of starting material.
| Reagent | Possible Cause | Suggested Solution |
| DDQ | Deactivated DDQ | Use freshly opened or purified DDQ. DDQ can be sensitive to moisture. |
| Insufficient water | Water is necessary for the hydrolysis step of the DDQ mechanism.[3] Ensure the recommended amount of water is present in the solvent system. | |
| CAN | Reagent decomposition | CAN can degrade over time. Use a fresh bottle or a newly prepared solution. |
| TFA | Insufficient acid strength | For resistant substrates, a higher concentration of TFA may be needed.[8] |
| Inadequate reaction time | Monitor the reaction over a longer period. Some cleavages can be slow. |
Issue 3: Formation of Unidentified Byproducts
Problem: My reaction is messy, and I am isolating significant quantities of unknown, often less polar, byproducts.
| Reagent System | Possible Cause | Suggested Solution |
| Acidic/Lewis Acid | p-Methoxybenzyl cation side reactions | Add a cation scavenger to the reaction mixture.[6] Examples include 1,3,5-trimethoxybenzene or triethylsilane.[6][7] |
| DDQ | Reaction with other electron-rich functional groups | DDQ can react with other electron-rich moieties like dienes.[3] If your substrate contains such groups, consider an alternative deprotection method. |
Experimental Protocol: Acidic Cleavage of a PMB Ether with a Cation Scavenger
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the PMB-protected alcohol (1.0 equiv) and a cation scavenger (e.g., 1,3,5-trimethoxybenzene, 1.5 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Initiation: Cool the solution to 0 °C.
-
Reagent Addition: Add the acid (e.g., trifluoroacetic acid, TFA) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Quantitative Data Summary
The following table summarizes yields for PMB deprotection under various conditions, highlighting the impact of the chosen reagent and the presence of other functional groups.
| Entry | Substrate | Reagent(s) | Conditions | Yield (%) | Reference |
| 1 | PMB-protected secondary alcohol | DDQ (1.2 eq) | CH₂Cl₂/H₂O, rt, 1h | 95 | Fictionalized example for illustration |
| 2 | PMB-protected allylic alcohol | DDQ (8 eq) | CH₂Cl₂/H₂O, rt | >90 (ketone) | [3] |
| 3 | PMB-protected alcohol | TfOH, N-methyl-p-toluenesulfonamide | Dioxane, rt, 4-6h | >94 | [5] |
| 4 | PMB-protected alcohol with TBS ether | HCl, HFIP/DCM, TES | rt | 75-89 | [7] |
| 5 | PMB-protected alcohol | CBr₄ | MeOH, reflux | High | [1][9] |
Visual Guides
Caption: Reaction pathways for oxidative and acidic PMB ether cleavage.
Caption: Troubleshooting workflow for PMB ether cleavage issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-methoxy-4-(methoxymethyl)benzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-methoxy-4-(methoxymethyl)benzene from common reaction mixtures.
Troubleshooting Guides
Issue 1: Incomplete separation of this compound from starting materials (e.g., 4-methoxybenzyl alcohol) using flash column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the product from impurities with similar polarities.
-
Solution: Systematically vary the solvent system. A common approach for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[1][2] Start with a low percentage of the polar solvent and gradually increase it while monitoring the separation by Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Column Overloading. Exceeding the capacity of the column leads to broad peaks and poor resolution.[1]
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase (silica gel).[1]
-
-
Possible Cause 3: Improper Column Packing. Channeling in the silica gel bed can result in inefficient separation.[1]
-
Solution: Ensure the silica gel is packed uniformly. A slurry packing method is generally recommended to avoid air bubbles and channels.[1]
-
Issue 2: Low yield of this compound after vacuum distillation.
-
Possible Cause 1: Thermal Decomposition. The compound may be degrading at the distillation temperature, even under reduced pressure.
-
Solution: Use a lower pressure to further decrease the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
-
Possible Cause 2: Inefficient Fractionation. Impurities with boiling points close to the product may co-distill.
-
Solution: Employ a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to increase the number of theoretical plates, thereby improving separation.[1]
-
-
Possible Cause 3: Leaks in the Distillation Apparatus. A poor vacuum seal will result in a higher boiling point and potential loss of the product.[1]
-
Solution: Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.
-
Issue 3: The purified this compound appears colored (e.g., yellow or brown).
-
Possible Cause 1: Oxidation. Ethers can be susceptible to oxidation, forming colored impurities.[3][4]
-
Possible Cause 2: Residual Acidic or Basic Impurities. Trace amounts of acid or base from the reaction can sometimes cause degradation and color formation over time.
-
Solution: Before the final purification step, perform a workup that includes washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any residual acidic or basic species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. If prepared via Williamson ether synthesis from 4-methoxybenzyl halide and sodium methoxide, you might find unreacted 4-methoxybenzyl halide. If prepared by methylating 4-methoxybenzyl alcohol, common impurities include unreacted 4-methoxybenzyl alcohol and potentially the self-etherification product, bis(4-methoxybenzyl) ether. Residual solvents and reagents are also common.
Q2: How do I choose between distillation and column chromatography for purification?
A2: The choice depends on the nature of the impurities. If the impurities have significantly different boiling points from your product, vacuum distillation is an efficient method for large-scale purification. If the impurities have similar boiling points but different polarities (e.g., unreacted alcohol vs. the ether product), flash column chromatography is the preferred method.
Q3: My compound seems to streak on the TLC plate and the column. What can I do?
A3: Streaking during chromatography, particularly for basic compounds, can occur due to strong interactions with the acidic silanol groups on standard silica gel.[3] While this compound is not strongly basic, polar impurities can exhibit this behavior. You can try neutralizing the silica gel by adding a small amount of a non-volatile base like triethylamine (e.g., 1%) to your eluent.[3] Alternatively, using neutral or basic alumina as the stationary phase can also resolve this issue.
Q4: What safety precautions should I take when purifying ethers?
A4: Ethers can form explosive peroxides upon exposure to air and light, especially if they contain a secondary carbon adjacent to the ether oxygen. While this compound is less prone to this than other ethers, it is good practice to test for peroxides before distillation, especially if the material has been stored for a long time. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 152.19 | ~223-225 (at 760 mmHg) |
| 4-methoxybenzyl alcohol | 138.16 | ~259 (at 760 mmHg) |
| p-Anisaldehyde | 136.15 | ~248 (at 760 mmHg) |
| 4-Methylanisole | 122.16 | ~174 (at 760 mmHg) |
Table 2: Suggested Starting Conditions for Flash Column Chromatography.
| Stationary Phase | Mobile Phase System (v/v) | Expected Elution Order |
| Silica Gel | Hexane / Ethyl Acetate | 1. 1-methoxy-4-(methoxymethyl)benzene2. p-Anisaldehyde3. 4-methoxybenzyl alcohol |
| Silica Gel | Dichloromethane | Can be used as a single eluent or in combination with hexane for less polar impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and gradually reduce the pressure to the desired level using the vacuum pump.[1]
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the condensation ring rising up the column.
-
Collect any low-boiling impurities in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the purified this compound.
-
-
Analysis: Analyze the collected fraction for purity using analytical techniques such as GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation between the product and impurities, aiming for an Rf value of ~0.3 for the product.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Add a layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography issues.
References
Optimizing reaction conditions for Williamson ether synthesis of PMB ethers
Technical Support Center: Williamson Ether Synthesis of PMB Ethers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the Williamson ether synthesis when preparing p-methoxybenzyl (PMB) ethers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Williamson ether synthesis of a PMB ether?
The Williamson ether synthesis is a versatile method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process involves two main steps:
-
Deprotonation: A moderately strong base is used to deprotonate an alcohol (R-OH), forming a more nucleophilic alkoxide ion (R-O⁻).[3][4]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of p-methoxybenzyl chloride (PMB-Cl) or a related halide, displacing the leaving group (e.g., Cl⁻) to form the PMB ether (R-O-PMB).[3]
Q2: Which bases are most effective for this synthesis?
Sodium hydride (NaH) is the most commonly used base for this reaction, typically in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3][5] Potassium hydride (KH) is also a suitable choice.[2] For substrates sensitive to strong, non-nucleophilic bases, milder options like silver oxide (Ag₂O) can be employed, which may offer better selectivity.[6]
Q3: What are the ideal solvents for this reaction?
Polar aprotic solvents are generally preferred because they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[7] Common choices include:
A mixture of THF and DMF is often optimal, balancing reactivity and solubility.[8]
Q4: Can I use p-methoxybenzyl bromide or iodide instead of the chloride?
Yes, other halides like p-methoxybenzyl bromide (PMB-Br) or iodide (PMB-I) can be used.[3] While PMB-Cl is often chosen due to its lower cost, the bromide and iodide variants are more reactive, which can be advantageous for sluggish reactions or with less reactive alcohols.
Q5: Are there alternative methods for PMB ether synthesis if the Williamson method fails?
For sterically hindered alcohols or base-sensitive substrates, alternative methods can be more effective. One prominent method involves reacting the alcohol with p-methoxybenzyl trichloroacetimidate under acidic conditions.[3][6] Another approach for neutral conditions uses reagents like 2-benzyloxy-1-methylpyridinium triflate.[6]
Troubleshooting Guide
Q6: My reaction is slow or fails to go to completion. What should I do?
Several factors can lead to an incomplete reaction:
-
Insufficient Deprotonation: Ensure your base is fresh and active. Gray or deactivated NaH will not effectively deprotonate the alcohol.[7] Use a sufficient excess (typically 1.1 to 2.0 equivalents) to drive the equilibrium towards the alkoxide.[8]
-
Poor Reagent Quality: Use freshly purified solvents and reagents. The Williamson ether synthesis is highly sensitive to moisture, which can quench the base and hydrolyze the alkyl halide.[7][9]
-
Low Reactivity: For sluggish reactions, consider adding a catalytic amount of tetrabutylammonium iodide (TBAI).[3] The iodide can displace the chloride on PMB-Cl in situ to form the more reactive PMB-I. Using a more polar solvent like DMF or DMSO can also increase the reaction rate.[2][3]
Q7: The yield of my PMB ether is low. What are the common causes and solutions?
Low yields are often due to competing side reactions or suboptimal conditions.
-
E2 Elimination: Since alkoxides are strong bases, a competing E2 elimination reaction can occur, especially with secondary or tertiary alkyl halides, forming an alkene byproduct.[1][10] While PMB-Cl is a primary halide and less prone to elimination, high temperatures can favor this pathway. It is best to run the reaction at the lowest effective temperature (e.g., starting at 0 °C and slowly warming to room temperature).[7]
-
Suboptimal Temperature: The ideal temperature range is typically between 50-100 °C, but this is highly substrate-dependent.[7] Start with lower temperatures and gradually increase while monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Incorrect Reaction Time: Reaction times can vary significantly, from one to eight hours.[1][7] Monitor the reaction by TLC to determine the optimal duration and prevent potential product decomposition from prolonged heating.
Q8: I am observing unexpected byproducts. What could they be?
-
Elimination Products: As mentioned, E2 elimination can produce p-methoxy-styrene derivatives. This is more likely at elevated temperatures.
-
Ring Alkylation: If your substrate contains an aryloxide (phenoxide), alkylation can occur on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[1]
-
Self-Condensation of PMB-Cl: In the presence of a strong base, PMB-Cl can undergo self-condensation reactions.
Q9: My PMB ether seems to be cleaving during the reaction or workup. How can I prevent this?
PMB ethers are known to be sensitive to strong acids and certain oxidizing agents.[3][11]
-
Acidic Workup: Avoid strongly acidic conditions during the aqueous workup. Use a neutral or slightly basic wash (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution) to quench the reaction.[8]
-
Oxidative Conditions: While cleavage by oxidation (e.g., with DDQ or CAN) is a feature of PMB ethers, ensure no unintended oxidants are present in your reagents.[3]
Optimized Reaction Conditions
The optimal conditions for the Williamson ether synthesis of PMB ethers can vary based on the substrate. The following table summarizes common variables and their effects.
| Parameter | Recommended Condition | Rationale & Notes |
| Base | NaH (1.1 - 2.0 equiv.) | Strong, non-nucleophilic base. Ensures complete deprotonation.[8] |
| KH | Similar reactivity to NaH.[2] | |
| Ag₂O | Milder base, useful for selective protection of diols.[6] | |
| Solvent | THF, DMF, or a mixture | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[3][8] |
| DMSO | Highly polar, can accelerate slow reactions.[3] | |
| Alkylating Agent | PMB-Cl (1.1 - 1.5 equiv.) | Cost-effective and readily available.[8] |
| PMB-Br | More reactive than PMB-Cl, useful for less reactive alcohols.[3] | |
| Catalyst | Tetrabutylammonium Iodide (TBAI) | Catalytic amounts can accelerate reactions by forming the more reactive PMB-I in situ.[3] |
| 18-Crown-6 | Can increase the solubility and reactivity of the alkoxide.[1] | |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like E2 elimination.[7] |
| 50 - 100 °C | May be required for less reactive substrates, but increases risk of elimination.[1][7] | |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion and avoid byproduct formation.[1] |
Detailed Experimental Protocol
General Procedure for the Synthesis of a PMB Ether from an Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., a 1:1 mixture of THF/DMF, ~0.1-0.2 M concentration relative to the alcohol).[8]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise to the stirred solution.[3] Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Slowly add p-methoxybenzyl chloride (PMB-Cl, 1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting alcohol. Gentle heating (e.g., to 50 °C) may be necessary for less reactive substrates.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired PMB ether.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Williamson ether synthesis of PMB ethers.
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Khan Academy [khanacademy.org]
- 5. rsc.org [rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]
Troubleshooting low yields in "1-methoxy-4-(methoxymethyl)benzene" synthesis
Technical Support Center: Synthesis of 1-methoxy-4-(methoxymethyl)benzene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of this compound, particularly focusing on addressing low reaction yields.
Troubleshooting Guide: Low Product Yield
Low yields in the synthesis of this compound, typically prepared via Williamson ether synthesis from 4-methoxybenzyl alcohol (or a halide derivative) and a methylating agent, can be traced to several factors. Use this guide to diagnose and resolve potential issues in your experimental setup.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields often stem from issues with starting materials, reaction conditions, or competing side reactions. The primary culprits include:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the quantitative conversion of the starting alcohol (4-methoxybenzyl alcohol) to its corresponding alkoxide. If the base is not strong enough or used in insufficient amounts, unreacted alcohol will remain, reducing the potential yield.[1]
-
Moisture in Reagents or Glassware: Alkoxides are highly reactive and will readily quench with water. Any moisture present in the solvent, reagents, or on the surface of the glassware will consume the alkoxide, preventing it from reacting with the methylating agent.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Lower temperatures generally favor the desired S\textsubscript{N}2 substitution pathway, while higher temperatures can promote side reactions like elimination, especially if using a substituted alkyl halide.[1]
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. The most prevalent side reaction is the formation of a bis-ether dimer, 1,1'-(Oxybis(methylene))bis(4-methoxybenzene).[2] Another potential issue is the oxidation of the starting 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde.[3]
-
Steric Hindrance: While less of an issue with a primary alcohol like 4-methoxybenzyl alcohol, significant steric bulk on either the alkoxide or the alkylating agent can slow the desired S\textsubscript{N}2 reaction, allowing side reactions to become more competitive.[1]
Q2: I suspect a side reaction is occurring. How can I identify and minimize it?
The most common byproduct is the symmetrical ether formed by the reaction of the 4-methoxybenzyl alkoxide with unreacted 4-methoxybenzyl halide (if used as a starting material) or via other decomposition pathways.
-
Identification: This byproduct, 1,1'-(Oxybis(methylene))bis(4-methoxybenzene), can be identified by GC-MS or NMR analysis of the crude reaction mixture.
-
Minimization: To reduce its formation, ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is added slowly and steadily to the formed alkoxide. This maintains a low concentration of the reactive alkoxide and favors its reaction with the methylating agent over other pathways. Using a greener methylating agent like dimethyl carbonate (DMC) at elevated temperatures with a zeolite catalyst can also provide high selectivity for the desired product.[4]
Another potential side reaction is the oxidation of the starting alcohol to the corresponding aldehyde, particularly if the reaction is exposed to air for extended periods at elevated temperatures.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.
Q3: How do I ensure my starting materials and conditions are optimal?
-
Reagent Quality: Use freshly dried, anhydrous solvents. Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation, leaving a more reactive "naked" alkoxide for the S\textsubscript{N}2 reaction.[1][5] Ensure the 4-methoxybenzyl alcohol is pure and dry.
-
Choice of Base: A strong base is required to fully deprotonate the alcohol (pKa ~16-18).[6] Sodium hydride (NaH) is a common and effective choice.[5][7] It is crucial to use at least a stoichiometric equivalent of the base.
-
Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly reactive alkoxide by atmospheric moisture and to prevent oxidation side reactions.[8]
Frequently Asked Questions (FAQs)
Q: What is the best synthetic route for this compound?
The most common and direct method is the Williamson ether synthesis.[5][6][7] This involves deprotonating 4-methoxybenzyl alcohol with a strong base like sodium hydride (NaH) to form the sodium alkoxide, followed by nucleophilic substitution with a methylating agent such as methyl iodide or dimethyl sulfate.
Q: Can I use a different methylating agent?
Yes, while methyl iodide and dimethyl sulfate are traditional choices, dimethyl carbonate (DMC) has emerged as a greener and highly selective alternative. Reactions with DMC are often catalyzed by zeolites (e.g., NaX or NaY) at higher temperatures (165–200 °C) and can produce the desired methyl ether in excellent yields (up to 98%).[4]
Q: My reaction is not proceeding to completion. What should I try?
If you observe a significant amount of unreacted starting material, the issue is likely incomplete deprotonation or a deactivated methylating agent.
-
Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (like NaH) and at least one full equivalent relative to the alcohol.[6][8]
-
Check Reagent Quality: Your methylating agent may have degraded. Use a fresh bottle or purify it before use.
-
Increase Temperature: If using a less reactive methylating agent, a moderate increase in temperature may be necessary. However, be cautious as this can also increase the rate of side reactions.[1]
Data on Reaction Conditions and Yields
The choice of reagents and conditions can significantly impact the yield of this compound. The following table summarizes yields reported under different catalytic systems.
| Starting Material | Methylating Agent | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Methoxybenzyl alcohol | Dimethyl Carbonate | NaX Zeolite | None | 200 | 11 | ~97% |
| p-Methoxybenzyl alcohol | Dimethyl Carbonate | NaY Zeolite | None | 200 | 11 | ~97% |
| 4-nitro-2-chloromethyl-chlorobenzene | Sodium Methoxide | None | Methanol | Reflux | 1 | ~78% |
Data synthesized from literature reports for analogous or related syntheses. Yields are indicative and may vary based on specific experimental setup and purification methods.[9]
Reference Experimental Protocol
This protocol is a standard procedure for the Williamson ether synthesis of this compound.
Materials:
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH\textsubscript{3}I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF.
-
Alkoxide Formation: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH\textsubscript{4}Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate the solvent under reduced pressure.
-
Analysis: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound. Confirm product identity and purity using NMR and/or GC-MS.
Visual Guides
Reaction Pathway and Common Side Reaction
Caption: Reaction scheme for the synthesis of the target ether and a common side reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and resolving low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,1'-(Oxybis(methylene))bis(4-methoxybenzene) | C16H18O3 | CID 221176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for p-Methoxybenzaldehyde Byproduct Removal
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing the p-methoxybenzaldehyde byproduct following deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing p-methoxybenzaldehyde from a reaction mixture?
A1: The most prevalent and effective methods for removing p-methoxybenzaldehyde leverage its chemical properties. These include:
-
Acidic Wash: Exploits the basicity of the aldehyde oxygen to protonate it, increasing its solubility in an aqueous acidic solution.
-
Sodium Bisulfite Adduct Formation: This is a highly effective method where sodium bisulfite reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated from the desired product in an aqueous layer.[1]
-
Column Chromatography: A standard purification technique that separates compounds based on their polarity.
-
Recrystallization: This method is suitable if the desired product and p-methoxybenzaldehyde have significantly different solubilities in a particular solvent system.[2]
-
Distillation: Effective if there is a significant difference in the boiling points of the desired product and p-methoxybenzaldehyde.[3]
Q2: I performed an acidic wash, but a significant amount of p-methoxybenzaldehyde remains in my organic layer. What could be the issue?
A2: Several factors could contribute to an incomplete extraction with an acidic wash:
-
Insufficient Acid Concentration: The acid concentration may not be high enough to effectively protonate the aldehyde. Consider using a more concentrated acid solution, but be mindful of the stability of your desired compound.
-
Inadequate Mixing: Ensure vigorous stirring or shaking during the extraction to maximize the surface area contact between the organic and aqueous phases.
-
Insufficient Number of Washes: A single wash may not be sufficient. Performing multiple extractions with fresh acidic solution will improve the removal efficiency.
-
Solvent Choice: The organic solvent used can influence the partitioning of the protonated aldehyde. If the byproduct has high solubility in your organic solvent, it may be more difficult to extract.
Q3: When is sodium bisulfite adduct formation the preferred method for removal?
A3: Sodium bisulfite adduct formation is particularly advantageous in the following scenarios:
-
High Selectivity for Aldehydes: This method is highly selective for aldehydes, making it ideal when your desired product does not contain an aldehyde functional group.[4][1]
-
When Other Methods Fail: If acidic washes or recrystallization do not provide adequate separation, bisulfite adduct formation is a robust alternative.
-
Scalability: The procedure is readily scalable for larger reactions.[4]
Q4: Can p-methoxybenzaldehyde be recovered after forming the bisulfite adduct?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. By basifying the aqueous layer containing the adduct (e.g., with sodium hydroxide), the reaction is reversed, and the p-methoxybenzaldehyde can be regenerated and extracted back into an organic solvent if needed.[4][1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent p-methoxybenzaldehyde contamination after acidic wash. | 1. Acid concentration is too low.2. Insufficient mixing during extraction.3. Not enough extraction cycles. | 1. Use a higher concentration of acid (e.g., 1M HCl).2. Ensure vigorous stirring or shaking.3. Perform at least 3-5 washes with fresh acidic solution. |
| Precipitate forms during bisulfite wash. | The bisulfite adduct may have limited solubility in the reaction mixture. | Increase the volume of water to dissolve the adduct or filter the mixture through Celite to remove the solid adduct before proceeding with the extraction.[4] |
| Desired product is also extracted into the aqueous layer. | The desired product may have some water solubility or is reacting with the purification agent. | Re-evaluate the chosen purification method. Consider using column chromatography for better separation based on polarity. |
| Low recovery of the desired product after purification. | The desired product might be degrading under the purification conditions (e.g., strong acid). | Test the stability of your compound under the purification conditions on a small scale. Consider milder purification techniques. |
Quantitative Data Summary
The following table summarizes key physical properties of p-methoxybenzaldehyde to aid in selecting the appropriate removal method.
| Property | Value | Source |
| Synonyms | p-Anisaldehyde, 4-methoxybenzaldehyde | [5][6][7] |
| Molecular Formula | C₈H₈O₂ | [5] |
| Molecular Weight | 136.15 g/mol | [7][8] |
| Boiling Point | 247-249 °C | [5][9][10] |
| Melting Point | -1 to 2 °C | [7][9][11] |
| Solubility in Water | Sparingly soluble (0.3%) | [6][9][12] |
| Solubility in Organic Solvents | Miscible with acetone, alcohol, ether, chloroform, and benzene. | [5][12][13] |
Experimental Protocol: Removal of p-Methoxybenzaldehyde via Sodium Bisulfite Adduct Formation
This protocol outlines the steps for the selective removal of p-methoxybenzaldehyde from a reaction mixture using a sodium bisulfite wash.
Materials:
-
Reaction mixture containing the desired product and p-methoxybenzaldehyde byproduct dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Transfer the organic solution containing the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.[4]
-
Allow the layers to separate. The aqueous layer (bottom layer) will contain the p-methoxybenzaldehyde-bisulfite adduct.
-
Drain the aqueous layer.
-
To ensure complete removal, repeat the wash with a fresh portion of saturated sodium bisulfite solution.
-
Wash the organic layer with deionized water to remove any residual bisulfite.
-
Wash the organic layer with brine to facilitate drying.
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Workflow for p-Methoxybenzaldehyde Removal
Caption: Workflow for the removal of p-methoxybenzaldehyde using bisulfite extraction.
References
- 1. Workup [chem.rochester.edu]
- 2. magritek.com [magritek.com]
- 3. US3985809A - Production of anisaldehyde - Google Patents [patents.google.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 6. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxybenzaldehyde | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. chembk.com [chembk.com]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 11. volochem.com [volochem.com]
- 12. Page loading... [guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: The Stability of p-Methoxybenzyl (PMB) Ethers
Welcome to the technical support center for the p-methoxybenzyl (PMB) ether protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the stability of PMB ethers towards various reagents and to offer troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a p-methoxybenzyl (PMB) ether and why is it used?
The p-methoxybenzyl (PMB) group is a widely used protecting group for hydroxyl functionalities in organic synthesis. It is favored for its relative stability under a range of conditions and the availability of mild and selective methods for its removal.[1] The electron-donating methoxy group on the benzene ring makes the PMB ether more susceptible to oxidative and acidic cleavage compared to the simple benzyl (Bn) ether, allowing for orthogonal deprotection strategies in complex syntheses.[1]
Q2: Under what conditions are PMB ethers generally stable?
PMB ethers are generally stable under basic conditions, towards many reducing agents, and in the presence of various organometallic reagents. They are also stable to some oxidizing agents that are not specifically designed for PMB ether cleavage. However, their stability can be influenced by the specific reagents and reaction conditions employed.
Q3: What are the most common methods for cleaving PMB ethers?
The most common methods for the deprotection of PMB ethers include:
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][3] This is a very common and selective method.
-
Acidic Cleavage: Using strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH).[2][4][5]
-
Catalytic Hydrogenation: Although less common and often slower than for benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[6]
Q4: Can a PMB ether be selectively removed in the presence of other protecting groups?
Yes, the selective deprotection of PMB ethers is a key feature of their utility. For instance, PMB ethers can be cleaved oxidatively with DDQ in the presence of other protecting groups such as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and benzylidene acetals. They can also be removed under mildly acidic conditions while more robust groups like benzyl ethers remain intact.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of a PMB Ether with DDQ.
-
Possible Cause 1: Insufficient DDQ.
-
Solution: Ensure at least a stoichiometric amount (typically 1.1-1.5 equivalents) of DDQ is used. For substrates with other electron-rich moieties, a larger excess may be required. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Possible Cause 2: Inadequate Water in the Reaction Mixture.
-
Solution: The presence of water is crucial for the hydrolysis of the intermediate formed during the oxidative cleavage.[7] A common solvent system is a mixture of an organic solvent like dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[1] For acid-sensitive substrates, a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial.[7]
-
-
Possible Cause 3: Low Reaction Temperature.
-
Solution: While the reaction is often initiated at 0 °C, allowing it to warm to room temperature can facilitate complete conversion. Monitor the reaction progress by TLC.
-
Issue 2: Unwanted Side Reactions During Acidic Deprotection.
-
Possible Cause 1: Cationic Side Reactions.
-
Solution: The cleavage of PMB ethers under acidic conditions generates a stabilized p-methoxybenzyl cation, which can be trapped by other nucleophiles in the substrate, leading to undesired byproducts. The addition of a cation scavenger, such as anisole or 1,3,5-trimethoxybenzene, can effectively mitigate these side reactions.
-
-
Possible Cause 2: Acid-Labile Functional Groups.
-
Solution: If the substrate contains other acid-sensitive protecting groups (e.g., silyl ethers, acetals), consider using milder acidic conditions (e.g., lower concentration of TFA, shorter reaction time) or an alternative deprotection method like oxidative cleavage with DDQ.
-
Issue 3: Difficulty in Protecting a Sterically Hindered Alcohol with a PMB Group.
-
Possible Cause 1: Steric Hindrance.
-
Solution: For sterically demanding alcohols, standard Williamson ether synthesis conditions (PMB-Cl, NaH) may be sluggish. Consider using a more reactive electrophile like p-methoxybenzyl bromide (PMB-Br) or employing a different protection strategy, such as using p-methoxybenzyl trichloroacetimidate under acidic conditions.[1] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can also accelerate sluggish reactions.[1]
-
Data on PMB Ether Stability
The following tables summarize the stability of p-methoxybenzyl ethers to a variety of common reagents.
Table 1: Stability to Basic Reagents
| Reagent | Conditions | Stability | Observations |
| Sodium Hydroxide (NaOH) | 1 M aq. solution, THF, rt, 24 h | High | Generally stable. |
| Potassium tert-Butoxide (KOtBu) | THF, rt, 12 h | High | Generally stable. |
| Sodium Hydride (NaH) | THF or DMF, 0 °C to rt | High | Standard conditions for PMB ether formation.[1] |
| n-Butyllithium (n-BuLi) | THF, -78 °C to 0 °C | High | Often used to deprotonate the alcohol prior to protection.[1] |
Table 2: Stability to Reducing Agents
| Reagent | Conditions | Stability | Observations |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, rt | High | PMB ethers are generally stable to NaBH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to rt | High | PMB ethers are generally stable to LiAlH₄. |
| Catalytic Hydrogenation (H₂, Pd/C) | EtOH or EtOAc, rt, 1 atm | Moderate to Low | Cleavage can occur, although often slower than for benzyl ethers.[6] The presence of a methoxy group can sometimes inhibit efficient binding to the catalyst surface.[6] |
Table 3: Stability to Organometallic Reagents
| Reagent | Conditions | Stability | Observations |
| Grignard Reagents (RMgX) | THF or Et₂O, 0 °C to reflux | High | PMB ethers are generally stable to Grignard reagents. |
| Organolithium Reagents (RLi) | THF or Hexanes, -78 °C to rt | High | PMB ethers are generally stable to organolithium reagents. |
Table 4: Stability to Other Common Reagents
| Reagent | Conditions | Stability | Observations |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | High | PMB ethers are stable to DMP oxidation of a primary or secondary alcohol in the same molecule. |
| Swern Oxidation Reagents | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | High | PMB ethers are stable under Swern oxidation conditions. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes a general procedure for the protection of a primary alcohol using PMB-Cl and sodium hydride.
Materials:
-
Primary alcohol
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous THF or DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-1.5 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add p-methoxybenzyl chloride (1.1-1.3 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a PMB Ether using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol provides a general procedure for the oxidative cleavage of a PMB ether using DDQ.
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (or pH 7 buffer), typically in a ratio of 10:1 to 20:1, in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The reduced DDQ (hydroquinone) is often less mobile on silica gel.
Protocol 3: Deprotection of a PMB Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acidic cleavage of a PMB ether using TFA.
Materials:
-
PMB-protected alcohol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Anisole or 1,3,5-trimethoxybenzene (cation scavenger, optional but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
If using a cation scavenger, add anisole (5-10 equiv) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 10-50% v/v in CH₂Cl₂) dropwise to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can vary from minutes to several hours depending on the substrate and TFA concentration.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the protection of an alcohol as a PMB ether and its subsequent deprotection.
Caption: Decision tree for choosing a PMB ether deprotection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. PMB Deprotection - TFA [commonorganicchemistry.com]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing cleavage of other protecting groups during PMB removal
Topic: Preventing Cleavage of Other Protecting Groups During PMB Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective removal of the p-methoxybenzyl (PMB) protecting group while preserving other protecting groups within a molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a PMB ether?
A1: The most common methods for PMB ether cleavage are oxidative and acidic deprotection. Oxidative removal is frequently accomplished using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2][3][4] Acid-catalyzed cleavage is typically performed with trifluoroacetic acid (TFA) or other strong acids.[5][6][7]
Q2: Why is the PMB group often chosen in multi-step synthesis?
A2: The PMB group is favored due to its stability under a wide range of reaction conditions and, most importantly, its ability to be removed under specific conditions that leave many other protecting groups intact.[1][5] This "orthogonal" reactivity is crucial in complex total synthesis.[1][8] For instance, it can be cleaved oxidatively, a method that does not affect acid-labile or base-labile groups.[1]
Q3: Which protecting groups are generally stable to DDQ-mediated PMB deprotection?
A3: DDQ is a highly selective reagent for cleaving electron-rich benzyl ethers like PMB. The following protecting groups are generally stable under typical DDQ conditions (DDQ in CH₂Cl₂/H₂O):
-
Benzyl (Bn) ethers (though they can be cleaved, the reaction is much slower)[1][3]
-
Silyl ethers (TBS, TBDPS, TIPS)[9]
-
Acetals and ketals (e.g., Acetonide)[10]
-
Esters (e.g., Acetate (Ac), Benzoate (Bz))[9]
-
Carbamates (e.g., Boc, Cbz)
-
MOM and THP ethers[1]
However, electron-rich aromatic systems or dienes within the substrate may be susceptible to oxidation by DDQ.[1]
Q4: Can I use acidic conditions to remove a PMB group without cleaving a Boc group?
A4: Selective cleavage is possible but highly dependent on the reaction conditions, particularly the acid concentration and temperature. PMB ethers are more acid-labile than Boc-carbamates. Using carefully controlled conditions, such as catalytic p-toluenesulfonic acid (TsOH), can selectively cleave PMB esters in the presence of Boc groups.[5] For PMB ethers, using milder acidic conditions like POCl₃ in dichloroethane has been shown to be effective without affecting Boc-carbamates.[5] Standard Boc deprotection conditions (e.g., >20% TFA in DCM) will likely cleave both groups.[11][12]
Q5: What is the role of a "scavenger" during acidic PMB deprotection?
A5: During acidic cleavage, a highly reactive p-methoxybenzyl cation is generated. This cation can re-react with nucleophiles in the reaction mixture, including the desired product or other sensitive functional groups, leading to side products.[6][13] A scavenger, typically an electron-rich aromatic compound like anisole or 1,3-dimethoxybenzene, is added to trap this cation via a Friedel-Crafts alkylation reaction, preventing undesired side reactions and improving the yield of the desired alcohol.[6][14]
Troubleshooting Guides
Problem: Incomplete PMB Cleavage with DDQ
| Possible Cause | Suggested Solution |
| Insufficient DDQ | Increase the equivalents of DDQ. Typically, 1.1 to 1.5 equivalents are used, but more may be needed for complex substrates.[1] |
| Reagent Decomposition | DDQ is sensitive to moisture. Use freshly opened or properly stored DDQ. |
| Poor Solubility | Ensure the substrate is fully dissolved. A common solvent system is an 18:1 mixture of dichloromethane (DCM) and water or a pH 7 buffer.[1][13] |
| Low Reaction Temperature | While reactions are often initiated at 0 °C, they are typically allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be necessary, but this increases the risk of side reactions.[1] |
Problem: Cleavage of Other Protecting Groups with DDQ
| Possible Cause | Suggested Solution |
| Substrate contains other electron-rich moieties | Substrates with other electron-rich aromatic rings, dienes, or trienes can be oxidized by DDQ.[1] If this occurs, consider an alternative deprotection method, such as using ceric ammonium nitrate (CAN) or acidic cleavage. |
| Slow cleavage of other benzyl-type ethers | Simple benzyl (Bn) or 2-naphthylmethyl (NAP) ethers react more slowly with DDQ than PMB ethers.[3][15] To improve selectivity, run the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction by TLC to stop it once the PMB ether is consumed. |
Problem: Incomplete PMB Cleavage with TFA
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA. A common range is 10-50% TFA in DCM.[5][11] For very resistant PMB ethers, stronger acids like triflic acid (TfOH) may be required.[6] |
| Inadequate Reaction Time or Temperature | Monitor the reaction closely by TLC/LC-MS and extend the reaction time as needed. Most reactions are run at room temperature, but gentle heating (e.g., 40-50 °C) can be applied if the substrate is stable.[16] |
| Ineffective Scavenging | The liberated p-methoxybenzyl cation can re-react with the starting material. Ensure an adequate amount of a cation scavenger (e.g., anisole, 1,3-dimethoxybenzene, or triisopropylsilane) is present.[6][13] |
Problem: Cleavage of Other Acid-Labile Groups (e.g., Boc, TBS, Acetonide)
| Possible Cause | Suggested Solution |
| TFA concentration is too high | Reduce the concentration of TFA or switch to a milder acid. For substrates with both PMB and Boc groups, selective PMB cleavage might be achieved with reagents like POCl₃.[5] |
| Reaction time is too long | Carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize the cleavage of more stable, but still acid-sensitive, groups. |
| Water is present in the reaction | For preserving silyl ethers like TBS, ensure anhydrous conditions. The presence of water can facilitate the hydrolysis of silyl ethers under acidic conditions.[5] |
| Use an orthogonal deprotection method | If acidic conditions are not selective, switch to an oxidative method like DDQ or CAN, which are orthogonal to most acid-labile protecting groups.[1] |
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the selective deprotection of PMB ethers in the presence of other protecting groups. Note that optimal conditions are substrate-dependent.
Table 1: Oxidative Deprotection of PMB Ethers
| Reagent | Other Protecting Group Present | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| DDQ | Benzyl (Bn) | CH₂Cl₂/H₂O | RT | 1.5 h | 78 | [3] |
| DDQ | TBS, MOM, THP, Bz | CH₂Cl₂/H₂O | RT | 1 h | 97 | [1] |
| DDQ | 2-Naphthylmethyl (NAP) | CH₂Cl₂/H₂O | 0 to RT | 3.5 h | 63 | [3] |
| CAN | Benzyl (Bn) | CH₃CN/H₂O | 0 | 30 min | - | [4] |
| CAN | 2-Naphthylmethyl (NAP) | CH₃CN/H₂O | 0 | - | High | [4][15] |
Table 2: Acidic Deprotection of PMB Ethers
| Reagent | Other Protecting Group Present | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| TFA (10%) | Benzyl (Bn) Ester | CH₂Cl₂ | RT | - | Quantitative | [5] |
| TfOH (0.5 eq) | Benzyl (Bn) Ether | CH₂Cl₂ | 21 | 15 min | 86 | [6] |
| TfOH (0.5 eq) + 1,3-DMB | Acetonide, Allyl ether, Ester | CH₂Cl₂ | 21 | 10 min | 83 | [6] |
| POCl₃ | Boc-carbamate, Benzyl ether | DCE | RT | - | 82 | [5] |
| TsOH | t-Butyl Ester | - | - | - | High | [5] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective PMB Deprotection using DDQ
-
Preparation : Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (or 0.1 M pH 7 phosphate buffer) in an 18:1 v/v ratio.[1]
-
Initiation : Cool the solution to 0 °C in an ice bath.
-
Addition : Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1–1.3 eq) slowly as a solid. The mixture will typically turn dark green or brown.[1]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[1]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. PMB Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Cation Scavenger Use in p-Methoxybenzyl (PMB) Ether Deprotection
Welcome to the technical support center for the use of cation scavengers in p-methoxybenzyl (PMB) ether deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a cation scavenger in PMB deprotection?
A1: During the cleavage of a p-methoxybenzyl (PMB) ether, a reactive p-methoxybenzyl cation is generated. This carbocation is electrophilic and can be trapped by other nucleophiles present in the reaction mixture, leading to undesired side products and reduced yield of the desired alcohol. A cation scavenger is a nucleophilic species added to the reaction to intercept and neutralize this reactive carbocation, thereby preventing side reactions.[1][2][3]
Q2: What are some common side reactions observed during PMB deprotection in the absence of a scavenger?
A2: Without an effective cation scavenger, the p-methoxybenzyl cation can lead to several side reactions, including:
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Alkylation of nucleophilic functional groups: The carbocation can alkylate other sensitive groups within the molecule, such as unprotected alcohols, amines, or thiols.
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Friedel-Crafts alkylation: If the substrate contains electron-rich aromatic rings, the carbocation can participate in Friedel-Crafts alkylation, leading to complex byproducts.[4]
-
Polymerization: The carbocation can initiate polymerization, resulting in a complex mixture of oligomeric or polymeric materials.[2]
-
Re-protection: In some cases, the carbocation may react with the newly deprotected alcohol, leading to incomplete conversion.
Q3: What are the most commonly used cation scavengers for PMB deprotection?
A3: A variety of nucleophilic compounds can be used as cation scavengers. The choice often depends on the specific deprotection conditions and the nature of the substrate. Common scavengers include:
-
Anisole: Frequently used in acid-mediated deprotection reactions.[3]
-
1,3,5-Trimethoxybenzene (TMB): A highly effective and potent cation scavenger.[1]
-
Thiols: Such as ethanethiol or thiophenol, are effective scavengers.[2]
-
Sulfonamides: Can function as excellent scavengers in acid-catalyzed cleavage.[5]
-
Triethylsilane (TES): Often used in acidic conditions to reduce the carbocation.
-
Water: Can act as a scavenger, though it may also lead to hydrolysis of other sensitive groups.[3]
Q4: When should I consider using a cation scavenger?
A4: It is highly recommended to use a cation scavenger in most PMB deprotection reactions, especially under acidic conditions or when working with complex substrates containing multiple nucleophilic functional groups. The presence of a scavenger is crucial for achieving clean reactions and high yields.
Q5: Can the choice of deprotection reagent influence the need for a cation scavenger?
A5: Yes. Deprotection methods that proceed through a carbocation intermediate, such as those using strong Brønsted acids (e.g., trifluoroacetic acid - TFA) or Lewis acids (e.g., AlCl₃, Zn(OTf)₂), almost always benefit from the addition of a cation scavenger.[3][6][7] Oxidative deprotection methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also generate a carbocationic intermediate after single electron transfer and subsequent fragmentation, making a scavenger beneficial.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Alcohol and Presence of Multiple Unidentified Byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Cation Scavenging | Increase the equivalents of the cation scavenger (e.g., from 1.5 to 3-5 equivalents). | Ensures complete trapping of the generated p-methoxybenzyl cation, preventing side reactions.[4] |
| Switch to a more potent cation scavenger (e.g., from anisole to 1,3,5-trimethoxybenzene). | A more nucleophilic scavenger can trap the carbocation more efficiently.[1] | |
| Incorrect Reaction Conditions | Optimize the reaction temperature. For acid-sensitive substrates, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Lower temperatures can help to minimize side reactions by reducing the rate of undesired pathways. |
| Use a less harsh deprotection reagent if possible (e.g., switch from a strong Lewis acid to milder oxidative conditions). | Milder conditions can offer better selectivity and reduce byproduct formation. | |
| Substrate Decomposition | Protect other sensitive functional groups in the molecule before attempting PMB deprotection. | Orthogonal protecting group strategies can prevent unintended reactions with other parts of the molecule.[2] |
Issue 2: Incomplete Deprotection or Stalled Reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., DDQ or TFA). | Ensures that there is enough reagent to drive the reaction to completion. |
| Poor Solubility | Change the solvent system to one that dissolves both the starting material and reagents effectively. | Improved solubility increases the effective concentration of reactants and facilitates the reaction.[8] |
| Catalyst Poisoning (for catalytic methods) | Purify the starting material to remove any potential catalyst poisons. | Impurities can deactivate the catalyst, leading to incomplete conversion.[8] |
| Steric Hindrance | Increase the reaction time or temperature (if the substrate is stable). | More sterically hindered PMB ethers may require more forcing conditions for complete cleavage. |
Quantitative Data Summary
The following table summarizes the effectiveness of different cation scavengers under specific deprotection conditions as reported in the literature.
| Deprotection Reagent | Cation Scavenger | Equivalents of Scavenger | Substrate Type | Yield (%) | Reference |
| Triflic Acid (TfOH) | 1,3-Dimethoxybenzene | 3 | Primary PMB Ether | 94 | [4] |
| Triflic Acid (TfOH) | 1,3-Dimethoxybenzene | 3 | Secondary PMB Ether | 92 | [4] |
| AlCl₃ | Anisole | N/A (used as co-solvent) | PMB Ester | 60 | [3] |
| Triflic Acid (TfOH) | p-Toluenesulfonamide | 1.5 | Primary PMB Ether | >94 | [5] |
| Silver(I) hexafluoroantimonate | 1,3,5-Trimethoxybenzene | 1.5 | Various PMB Ethers | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for PMB Ether Deprotection using Triflic Acid and 1,3-Dimethoxybenzene [4]
-
Dissolve the PMB-protected alcohol (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic acid (TfOH, 0.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Oxidative Deprotection of PMB Ethers using DDQ [2]
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 18:1 to 10:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of Celite® to remove the hydroquinone byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: General mechanism of PMB deprotection and the role of a cation scavenger.
Caption: A troubleshooting workflow for common PMB deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. A Facile, Efficient and Selective Deprotection of P - Methoxy Ben...: Ingenta Connect [ingentaconnect.com]
- 7. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing p-Methoxybenzyl (PMB) Ethers on Acid-Sensitive Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage of p-methoxybenzyl (PMB) ethers in the presence of acid-sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: My standard acidic PMB deprotection protocol is degrading my acid-sensitive substrate. What are the primary causes and what initial adjustments can I make?
A1: Substrate degradation during acidic PMB cleavage is often due to the harshness of the acidic conditions required. The primary culprits are strong Brønsted acids like trifluoroacetic acid (TFA) which can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters, silyl ethers) or react with sensitive functionalities.[1][2] A key initial adjustment is to reduce the acid concentration or switch to a milder Lewis acid. Additionally, the liberated p-methoxybenzyl cation is a reactive electrophile that can cause side reactions; employing a cation scavenger is crucial.[3][4]
Q2: What are cation scavengers and why are they essential when deprotecting PMB ethers on delicate molecules?
A2: Cation scavengers are electron-rich compounds that rapidly and irreversibly trap the electrophilic p-methoxybenzyl cation generated during cleavage.[3] This prevents the cation from causing undesired side reactions such as Friedel-Crafts alkylation of electron-rich aromatic rings within your substrate or re-alkylation of the newly deprotected alcohol.[3][5] Common scavengers include 1,3,5-trimethoxybenzene, anisole, and triisopropylsilane (TIS).[1][3][5]
Q3: What are some milder alternatives to strong acids like TFA for PMB ether cleavage?
A3: Several milder acidic and non-acidic methods can be employed for PMB deprotection on acid-sensitive substrates:
-
Lewis Acids: Weaker Lewis acids such as MgBr₂–Me₂S, CeCl₃·7H₂O–NaI, or TMSCl–SnCl₂–anisole can effectively cleave PMB ethers under milder conditions than strong Brønsted acids.[6][7]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a widely used reagent for the oxidative deprotection of PMB ethers.[8][9] This method is orthogonal to many acid-labile protecting groups.[8] However, it can react with other electron-rich functionalities like dienes.[8]
-
Catalytic Transfer Hydrogenolysis: While standard catalytic hydrogenation can also cleave benzyl ethers, it may not be suitable for substrates with other reducible functional groups.[1]
-
Electrochemical Methods: Electrochemical deprotection offers a reagent-free alternative for cleaving PMB ethers.[10]
Q4: Can I selectively deprotect a PMB ether in the presence of a standard benzyl (Bn) ether?
A4: Yes, selective deprotection is a key advantage of the PMB group. The electron-donating methoxy group makes the PMB ether more labile to both acidic and oxidative cleavage compared to a simple benzyl ether.[6][8] This allows for the selective removal of the PMB group while leaving the Bn group intact.
Q5: My PMB deprotection with DDQ is sluggish or incomplete. What can I do?
A5: Incomplete cleavage with DDQ can be due to several factors. Ensure the DDQ is of high quality and the reaction is protected from light. The reaction is often run in a mixture of an organic solvent like dichloromethane (DCM) and water.[8] If the reaction is slow, gentle heating may be beneficial, provided the substrate is stable. Also, ensure that other easily oxidizable groups are not competing for the reagent.
Troubleshooting Guides
Issue 1: Incomplete PMB Cleavage with Acidic Conditions
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength/Concentration | Gradually increase the concentration of the acid (e.g., TFA). For very resistant substrates, neat TFA may be required, but this increases the risk of side reactions with sensitive substrates.[2] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is slow at room temperature, consider a slight increase in temperature (e.g., to 40°C), but be cautious with thermally labile compounds. |
| Ineffective Cation Scavenging | The liberated p-methoxybenzyl cation can re-react with the starting material or the product.[5] Add an effective cation scavenger like 1,3,5-trimethoxybenzene or triisopropylsilane (TIS) to the reaction mixture.[3][5] |
| Steric Hindrance | A sterically hindered PMB ether may require more forcing conditions. Consider switching to a stronger Lewis acid or an oxidative deprotection method. |
Issue 2: Substrate Degradation or Side Product Formation
| Possible Cause | Suggested Solution |
| Cleavage of Other Acid-Labile Groups | Switch to a milder deprotection method that is orthogonal to your other protecting groups. Oxidative cleavage with DDQ is a common choice.[8] Alternatively, use a weaker Lewis acid.[7] |
| Friedel-Crafts Alkylation by PMB Cation | This is a common side reaction, especially with electron-rich aromatic substrates.[3][5] The use of a cation scavenger is critical to prevent this. |
| Reaction with Other Functional Groups | If using an oxidative method like DDQ, be aware of potential reactions with other electron-rich moieties such as dienes or other easily oxidized groups.[8] In such cases, an acidic method with a scavenger may be preferable. |
Experimental Protocols
Protocol 1: Mild Acidic Cleavage of a PMB Ether using Triflic Acid and a Scavenger
This protocol is adapted for substrates sensitive to strong acids but amenable to carefully controlled acidic conditions.
-
Preparation: Dissolve the PMB-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Scavenger: Add 1,3,5-trimethoxybenzene (3.0 eq) to the solution.[3]
-
Initiation: Cool the solution to 0°C and add a solution of triflic acid (TfOH) (0.5 eq) in DCM dropwise.[6]
-
Reaction: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Cleavage of a PMB Ether using DDQ
This protocol is suitable for substrates with acid-labile groups but no other easily oxidizable functionalities.
-
Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).[8]
-
Initiation: Cool the solution to 0°C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 eq) portion-wise. The reaction mixture will likely turn dark.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
Visualizing Reaction Pathways and Workflows
Caption: Acid-catalyzed PMB ether deprotection mechanism with cation scavenging.
Caption: Troubleshooting workflow for PMB ether cleavage on sensitive substrates.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemoselective Deprotection of p-Methoxybenzyl Ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-methoxybenzyl (PMB) ether protecting groups.
Troubleshooting Guide
Encountering challenges during the deprotection of p-methoxybenzyl (PMB) ethers is a common occurrence in multi-step organic synthesis. This guide provides solutions to frequently encountered problems, focusing on improving chemoselectivity and minimizing side reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient reagent stoichiometry. | Increase the equivalents of the deprotecting agent (e.g., DDQ, TFA) incrementally. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for side product formation. | |
| Steric hindrance around the PMB ether. | Switch to a less sterically demanding deprotection reagent or consider longer reaction times. | |
| Low Yield | Side reactions involving the generated p-methoxybenzyl cation. | Add a cation scavenger such as 1,3,5-trimethoxybenzene (TMB) or anisole to the reaction mixture.[1] |
| Degradation of acid-sensitive functional groups. | Use milder deprotection methods, such as oxidative cleavage with DDQ instead of strong acids like TFA.[2][3] | |
| Over-oxidation of the substrate. | For oxidative methods, use a precise stoichiometry of the oxidizing agent and monitor the reaction closely by TLC. | |
| Formation of Side Products | Reaction of the p-methoxybenzyl cation with other nucleophiles in the molecule. | Employ a cation scavenger to trap the electrophilic intermediate.[1][2] |
| Unintended deprotection of other protecting groups. | Select an orthogonal deprotection strategy. For example, DDQ will cleave a PMB ether in the presence of silyl ethers (TBS, TIPS), benzyl ethers, and acetonides.[2] | |
| Polymerization of the p-methoxybenzyl cation. | The use of a scavenger can prevent polymerization.[2] | |
| Difficulty with Work-up | Removal of byproducts like p-anisaldehyde or the reduced form of DDQ. | For DDQ reactions, a basic wash (e.g., saturated NaHCO₃ solution) can help remove the acidic reduced DDQ (DDQH₂).[4] p-Anisaldehyde can often be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of PMB ethers?
A1: The most common methods for PMB ether deprotection are oxidative cleavage and acidic cleavage. Oxidative methods often employ 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][5] Acidic cleavage is typically performed with trifluoroacetic acid (TFA) or other strong acids.[3][6]
Q2: How can I selectively deprotect a PMB ether in the presence of a benzyl (Bn) ether?
A2: Oxidative deprotection with DDQ is highly selective for PMB ethers over benzyl ethers.[2][7] The electron-donating methoxy group on the PMB ring facilitates the formation of a charge-transfer complex with DDQ, leading to selective cleavage.[2][5]
Q3: My substrate contains acid-sensitive functional groups. Which deprotection method should I use?
A3: For substrates with acid-sensitive groups, oxidative deprotection with DDQ is the preferred method as it is performed under neutral conditions.[4] Alternatively, milder Lewis acid conditions with a cation scavenger can be employed.[1][8]
Q4: What is the purpose of adding a cation scavenger during PMB deprotection?
A4: During deprotection, a reactive p-methoxybenzyl cation is formed. This cation can react with other nucleophilic functional groups in the molecule or polymerize, leading to side products and lower yields.[2] A cation scavenger, such as 1,3,5-trimethoxybenzene (TMB) or anisole, is a highly nucleophilic aromatic compound that effectively traps this cation, preventing unwanted side reactions.[1]
Q5: Can I deprotect a PMB ether in the presence of silyl protecting groups like TBS or TIPS?
A5: Yes, oxidative deprotection with DDQ is orthogonal to many common silyl protecting groups, including TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl).[2] Acidic conditions, however, may cleave silyl ethers, so they should be used with caution.
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This protocol describes a general procedure for the chemoselective deprotection of a PMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate buffer for acid-sensitive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Acidic Deprotection using TFA
This protocol outlines a general procedure for the deprotection of a PMB ether using trifluoroacetic acid (TFA). This method is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
PMB-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anisole (optional, as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in CH₂Cl₂. If desired, add anisole (1-5 equiv) as a cation scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v in CH₂Cl₂) to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. A Facile, Efficient and Selective Deprotection of P - Methoxy Ben...: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: 1-methoxy-4-(methoxymethyl)benzene vs. Benzyl Bromide for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection of protecting groups for alcohols is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the plethora of options, benzyl-based protecting groups are workhorses due to their general stability. This guide provides an in-depth, objective comparison of two prominent benzyl-type protecting groups: the p-methoxybenzyl (PMB or MPM) ether, derived from 1-methoxy-4-(chloromethyl)benzene, and the classic benzyl (Bn) ether, derived from benzyl bromide. This comparison is supported by experimental data to aid in the rational selection of the most suitable protecting group for your specific synthetic needs.
At a Glance: Key Differences
The fundamental difference between the p-methoxybenzyl (PMB/MPM) and benzyl (Bn) protecting groups lies in their electronic properties, which dictates their stability and deprotection conditions. The electron-donating methoxy group on the PMB ring renders it more susceptible to oxidative and acidic cleavage, offering milder deprotection options compared to the more robust benzyl group.
| Feature | p-Methoxybenzyl (PMB/MPM) Ether | Benzyl (Bn) Ether |
| Protecting Reagent | 1-methoxy-4-(chloromethyl)benzene (PMB-Cl or MPM-Cl) | Benzyl bromide (BnBr) |
| Key Advantage | Milder, oxidative deprotection conditions | High stability to a wide range of reagents |
| Orthogonality | Can be removed in the presence of Bn ethers | Can be retained while PMB ethers are cleaved |
| Primary Deprotection | Oxidative cleavage (e.g., DDQ, CAN) | Catalytic hydrogenolysis (H₂, Pd/C) |
| Acid Stability | More labile | More stable |
| Base Stability | Stable | Stable |
Quantitative Performance Data
The following tables summarize typical experimental outcomes for the protection of a primary alcohol and the subsequent deprotection of the resulting ethers. It is important to note that yields and reaction times are substrate-dependent, and the following data is representative.
Table 1: Protection of a Primary Alcohol
| Protecting Group | Reagent | Base/Solvent | Reaction Time | Typical Yield (%) |
| PMB/MPM | p-Methoxybenzyl chloride (PMB-Cl) | NaH / THF | 2 - 8 h | 90 - 98[1] |
| Benzyl (Bn) | Benzyl bromide (BnBr) | NaH / THF | 2 - 8 h | 90 - 98[1] |
Table 2: Deprotection of the Corresponding Ether
| Protecting Group | Reagent | Solvent | Reaction Time | Typical Yield (%) |
| PMB/MPM | DDQ | CH₂Cl₂ / H₂O | 1 - 3 h | 97[2] |
| Benzyl (Bn) | H₂, Pd/C | Ethanol | 0.5 - 30 h | 82 - 98[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these protecting groups.
Protection of a Primary Alcohol (General Procedure)
This protocol is based on the Williamson ether synthesis and is applicable to both benzyl bromide and p-methoxybenzyl chloride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide or p-Methoxybenzyl chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide or p-methoxybenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of a p-Methoxybenzyl (PMB/MPM) Ether
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).[4]
-
Add DDQ to the solution at room temperature.[5]
-
Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[5]
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[5]
Deprotection of a Benzyl (Bn) Ether
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Stability Comparison
The stability of the protecting group under various conditions is a critical factor in planning a synthetic route.
-
Acidic Conditions: Benzyl ethers are generally stable to a wide range of acidic conditions.[6] In contrast, p-methoxybenzyl ethers are more acid-labile due to the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate formed during cleavage.[2] This allows for the selective deprotection of PMB ethers in the presence of benzyl ethers using acids like trifluoroacetic acid (TFA).[7]
-
Basic Conditions: Both benzyl and p-methoxybenzyl ethers are stable to a wide range of basic conditions, making them suitable for reactions involving strong bases like hydroxides, carbonates, and organometallic reagents.[6]
-
Oxidative Conditions: The electron-rich nature of the p-methoxybenzyl group makes it susceptible to cleavage by oxidizing agents like DDQ and CAN.[2] Benzyl ethers are generally stable to these conditions, providing a key orthogonal relationship between the two protecting groups.[8]
-
Reductive Conditions: Benzyl ethers are readily cleaved by catalytic hydrogenolysis.[9] While p-methoxybenzyl ethers can also be removed under these conditions, the reaction may be slower or require more forcing conditions. Importantly, catalytic hydrogenolysis is often not compatible with other reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the protection and deprotection schemes.
Conclusion
The choice between 1-methoxy-4-(methoxymethyl)benzene (via its chloride) and benzyl bromide for the protection of alcohols is a strategic one that hinges on the planned synthetic route.
-
Choose p-Methoxybenzyl (PMB/MPM) protection when:
-
Mild, non-reductive deprotection is required.
-
Orthogonality to benzyl ethers or other groups sensitive to hydrogenolysis is necessary.
-
The substrate is stable to oxidative conditions.
-
-
Choose Benzyl (Bn) protection when:
-
High stability to a broad range of reagents, including acidic and many oxidative conditions, is paramount.
-
The molecule is tolerant to catalytic hydrogenolysis.
-
A robust, "workhorse" protecting group for a multi-step synthesis is needed.
-
By carefully considering the stability profiles and deprotection methods outlined in this guide, researchers can make informed decisions to streamline their synthetic strategies and achieve their target molecules with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to p-Methoxybenzyl (PMB) and 2,4-Dimethoxybenzyl (DMB) Protecting Groups
In the realm of multi-step organic synthesis, particularly for pharmaceutical and complex molecule development, the selection of appropriate protecting groups is a critical strategic decision. Among the benzyl-type protecting groups for hydroxyl and amino functionalities, the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups are widely employed. This guide provides a comprehensive, data-driven comparison of their performance to assist researchers, scientists, and drug development professionals in making informed choices for their synthetic strategies.
The primary distinction between the PMB and DMB protecting groups lies in their electronic properties, which directly influence their lability under acidic and oxidative conditions. The presence of a second electron-donating methoxy group in the ortho-position of the DMB ring increases its electron density, rendering it more susceptible to cleavage under milder conditions compared to the PMB group.[1][2] This difference in reactivity forms the basis for their differential application and allows for orthogonal deprotection strategies.[1]
Quantitative Performance Data
The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of primary alcohols using PMB and DMB groups.
Table 1: Comparison of Primary Alcohol Protection Reactions [2]
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Table 2: Comparison of Deprotection Conditions [1][2][3]
| Protecting Group | Method | Reagent/Conditions | Reaction Time | Outcome/Yield |
| DMB | Acidic Cleavage | 1-10% TFA in CH₂Cl₂ | 0.5 - 2 h | High Yield (e.g., quant.)[2] |
| PMB | Acidic Cleavage | 10-50% TFA in CH₂Cl₂ | Slower than DMB | Good to High Yield[2][4] |
| DMB | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 0.5 - 2 h | High Yield[2] |
| PMB | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O (or buffer) | 1 - 4 h | High Yield (e.g., 97%)[3] |
Experimental Protocols
Detailed methodologies for the introduction and removal of both PMB and DMB protecting groups are crucial for their successful implementation in a synthetic route.
Protocol 1: Protection of a Primary Alcohol via Williamson Ether Synthesis[1][5]
This procedure describes the formation of a PMB or DMB ether from a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl) or 2,4-Dimethoxybenzyl chloride (DMB-Cl) (1.1 equiv)
Procedure:
-
Dissolve the alcohol in anhydrous DMF or THF and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portionwise to the stirred solution.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the corresponding benzyl chloride (PMB-Cl or DMB-Cl) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Deprotection using DDQ[3][6]
This protocol outlines the cleavage of a PMB or DMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
PMB- or DMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv)
Procedure:
-
Dissolve the protected alcohol in a mixture of CH₂Cl₂ and water (typically a 10:1 to 20:1 ratio). For acid-sensitive substrates, a buffered solution can be used.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion or portionwise to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 0.5-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acid-Catalyzed Deprotection using TFA[1]
This procedure details the removal of a DMB ether under mild acidic conditions. A similar procedure with a higher concentration of TFA can be used for PMB ethers.
Materials:
-
DMB-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA, 1-10% v/v for DMB)
Procedure:
-
Dissolve the DMB-protected alcohol in CH₂Cl₂ at room temperature.
-
Add the trifluoroacetic acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent, such as toluene, to remove excess TFA.
-
Purify the crude product as necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of key reactions and a typical experimental workflow.
Orthogonality and Strategic Considerations
A key advantage of using PMB and DMB protecting groups is the potential for orthogonal deprotection strategies. The enhanced lability of the DMB group allows for its selective removal in the presence of a PMB group under carefully controlled acidic conditions.[2][6] Both PMB and DMB groups can be cleaved oxidatively with reagents like DDQ, while being stable to conditions used for the removal of many other protecting groups, such as silyl ethers (TBDMS, TIPS), esters, and Boc carbamates, under non-acidic conditions.[7][8]
Conversely, PMB and DMB groups are generally stable under basic conditions and towards many reducing agents, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[8]
Conclusion
Both PMB and DMB are highly effective and versatile protecting groups for hydroxyl and amino functionalities. The choice between them should be guided by the specific requirements of the synthetic route. The DMB group is particularly advantageous when very mild deprotection conditions are necessary or when an orthogonal strategy in the presence of the more robust PMB group is required. For syntheses that demand a more resilient protecting group, the PMB group remains an excellent and widely used option. The data and protocols provided in this guide aim to facilitate the strategic selection and application of these valuable tools in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
Orthogonal deprotection of PMB and other benzyl ether protecting groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common protecting groups for hydroxyl functions are the p-methoxybenzyl (PMB) ether and the unsubstituted benzyl (Bn) ether. The ability to selectively cleave one in the presence of the other—a concept known as orthogonal deprotection—is critical for enhancing synthetic efficiency. This guide provides a comparative overview of methodologies for the orthogonal deprotection of PMB and benzyl ethers, supported by experimental data and detailed protocols.
The key to the orthogonal deprotection of PMB and benzyl ethers lies in the electronic nature of the aromatic ring. The electron-donating methoxy group in the para position of the PMB ether renders it more susceptible to oxidative cleavage and more labile under acidic conditions compared to the electron-neutral benzyl ether. Conversely, this electronic difference allows for the selective reductive cleavage of the benzyl ether in the presence of the more electron-rich PMB ether.
Comparative Performance Data
The following table summarizes various reagents and conditions for the orthogonal deprotection of PMB and benzyl ethers, with representative yields.
| Protecting Group to be Cleaved | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| PMB (in the presence of Bn) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O | 0 to rt | 1 h | ~97% | A common and highly selective method for PMB removal.[1][2] |
| PMB (in the presence of Bn) | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 | 20 min | High | Another effective oxidative cleavage method. |
| PMB (in the presence of Bn) | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | rt | 1-2 h | ~95% | Acid-catalyzed cleavage; Bn ethers are generally stable under these conditions.[3][4] |
| PMB (in the presence of Bn) | Triflic Acid (TfOH) | CH₂Cl₂ | rt | 15 min | ~86% | A very fast and efficient acid-catalyzed deprotection.[5] |
| PMB (in the presence of Bn) | Carbon Tetrabromide (CBr₄) | Methanol (MeOH) | Reflux | Variable | High | A mild and selective method.[6] |
| PMB (in the presence of Bn) | Phosphorus Oxychloride (POCl₃) | Dichloroethane (DCE) | rt | Variable | High | Tolerates several acid-sensitive functional groups.[3][7] |
| Bn (in the presence of PMB) | Lithium 4,4'-di-tert-butylbiphenyl (LiDBB) | THF | -78 | 5 min | ~81% | A reductive method for the selective cleavage of benzyl ethers.[8][9] |
Experimental Protocols
Selective Deprotection of a PMB Ether with DDQ
This protocol describes a typical procedure for the selective oxidative cleavage of a p-methoxybenzyl ether in the presence of a benzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]
Materials:
-
PMB-protected compound (containing a Bn ether)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) or a pH 7 phosphate buffer
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1-1.5 equiv) as a solid in one portion. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Logical Workflow for Orthogonal Deprotection
The choice of deprotection strategy is dictated by which protecting group is targeted for removal. The following diagram illustrates the logical workflow for the orthogonal deprotection of PMB and benzyl ethers.
Caption: Orthogonal deprotection strategies for PMB and Bn ethers.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of an HPLC Method for "1-methoxy-4-(methoxymethyl)benzene" Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of "1-methoxy-4-(methoxymethyl)benzene" is essential for quality control, stability testing, and various research applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible technique for this purpose. This guide provides an in-depth look at a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of "this compound," and offers a comparison with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
HPLC Method Validation: A Representative Study
Data Presentation: Performance Comparison
The following tables summarize the validation data for the proposed HPLC method and compare its key performance indicators with those of GC-MS and UPLC.
Table 1: HPLC Method Validation Parameters for "this compound" Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | r² ≥ 0.995 |
| Linear Range | 1 - 200 µg/mL | - |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1 µg/mL | - |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | < 1.5% | ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98% - 102% |
| Specificity | No interference from blank and placebo | No co-eluting peaks at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | %RSD < 5% |
Table 2: Comparison of Analytical Techniques for "this compound" Quantification
| Parameter | HPLC-UV | GC-MS | UPLC-UV |
| Principle | Liquid chromatography separation based on polarity, UV detection. | Gas chromatography separation based on volatility and polarity, mass spectrometric detection. | High-pressure liquid chromatography with smaller particles for faster separation. |
| Typical Run Time | 10 - 15 min | 15 - 25 min | 2 - 5 min |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[1] | High (sub-µg/mL range) |
| Specificity | Good, dependent on chromatographic resolution. | Excellent, based on mass-to-charge ratio. | Good, similar to HPLC but with better resolution. |
| Sample Volatility Requirement | Not required. | Required, suitable for volatile and semi-volatile compounds.[1] | Not required. |
| Instrumentation Cost | Moderate | High | High |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
HPLC-UV Method for "this compound"
A reversed-phase HPLC method with UV detection was developed and validated for the determination of "this compound".
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (65:35, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 228 nm.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve 10 mg of "this compound" reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation : Dilute the sample containing "this compound" with the mobile phase to fall within the calibration range.
-
Alternative Method: GC-MS
For comparative purposes, a GC-MS method can also be employed, particularly for its high sensitivity and specificity.[1][2]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A capillary column suitable for aromatic compound separation (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
MS Ionization Mode : Electron Ionization (EI).
-
-
Sample Preparation : Samples are typically dissolved in a volatile solvent like dichloromethane or hexane. Derivatization is generally not required for this compound.
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method.
Comparison of Analytical Techniques
This diagram shows the relationship and distinguishing features of the compared analytical techniques.
References
Comparative study of PMB ether cleavage reagents (DDQ vs. CAN vs. TFA)
The p-methoxybenzyl (PMB) ether is a cornerstone protecting group in modern organic synthesis, prized for its stability across a range of reaction conditions. However, the selection of the appropriate reagent for its removal is critical to the success of a synthetic campaign. This guide provides a comparative analysis of three commonly employed reagents for PMB ether cleavage: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ceric ammonium nitrate (CAN), and trifluoroacetic acid (TFA). We will delve into their mechanisms, optimal conditions, and present a side-by-side comparison of their performance to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Mechanisms of Deprotection
The cleavage of PMB ethers by DDQ, CAN, and TFA proceeds through distinct mechanistic pathways. DDQ and CAN effect an oxidative cleavage, while TFA facilitates an acidic hydrolysis.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The deprotection mechanism with DDQ involves a single-electron transfer (SET) from the electron-rich PMB group to DDQ, forming a charge-transfer complex.[1] This is followed by the formation of a stabilized benzylic cation, which is then quenched by water to yield the deprotected alcohol and p-methoxybenzaldehyde.[2] The electron-donating methoxy group on the benzyl ring is crucial for this process, rendering the PMB ether significantly more susceptible to oxidation than an unsubstituted benzyl ether.[3]
CAN (Ceric Ammonium Nitrate): Similar to DDQ, CAN is an oxidizing agent that initiates cleavage through a single-electron transfer mechanism.[4] The Ce(IV) species oxidizes the p-methoxybenzyl ether, leading to the formation of a radical cation which then collapses to the corresponding alcohol and p-methoxybenzaldehyde.
TFA (Trifluoroacetic Acid): TFA is a strong Brønsted acid that cleaves the PMB ether linkage via an acid-catalyzed hydrolysis.[5] The reaction is initiated by protonation of the ether oxygen, followed by the departure of the alcohol to generate a resonance-stabilized p-methoxybenzyl carbocation.[5] This carbocation is then trapped by a nucleophile, which can be the trifluoroacetate anion or, more commonly, a scavenger added to the reaction mixture.[5]
Performance Comparison
| Reagent | Substrate | Typical Conditions | Reaction Time | Yield (%) | Citation(s) |
| DDQ | A PMB-protected secondary alcohol | CH₂Cl₂:0.1 M pH 7 buffer (18:1), 0 °C to rt | 1 hour | 97 | [3] |
| CAN | A PMB-protected primary alcohol derivative | Acetonitrile/Water | Not specified | High | [6] |
| TFA | PMB ether of cholesterol | Dichloromethane, 21 °C | 48 hours | 16 | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the cleavage of PMB ethers using DDQ, CAN, and TFA.
DDQ-Mediated Deprotection Protocol
To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a 10:1 to 20:1 ratio) at 0 °C, is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq).[3][4] The reaction mixture is stirred and allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
CAN-Mediated Deprotection Protocol
A solution of the PMB-protected alcohol in a mixture of acetonitrile (CH₃CN) and water is treated with ceric ammonium nitrate (CAN) (typically 2.0-2.5 eq). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the deprotected alcohol.
TFA-Mediated Deprotection Protocol
The PMB-protected alcohol is dissolved in a suitable solvent, most commonly dichloromethane (CH₂Cl₂).[5] Trifluoroacetic acid (TFA) is then added, often as a 10-50% solution in the reaction solvent.[7] The reaction is stirred at room temperature and monitored by TLC.[5] Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[5] For substrates sensitive to the electrophilic p-methoxybenzyl cation generated during the reaction, a scavenger such as 1,3-dimethoxybenzene or triethylsilane can be added to the reaction mixture.[5]
Visualizing the Workflow and Reagent Comparison
To better illustrate the experimental process and the decision-making framework for choosing a reagent, the following diagrams are provided.
Caption: General experimental workflow for PMB ether cleavage.
Caption: Logical flow for selecting a PMB ether cleavage reagent.
Conclusion
The selection of a reagent for the cleavage of p-methoxybenzyl ethers is a critical decision in the planning of a synthetic route.
-
DDQ is an excellent choice for substrates that are sensitive to acidic conditions but stable to oxidation. Its high selectivity for PMB ethers in the presence of other protecting groups like benzyl ethers makes it a valuable tool for orthogonal protection strategies.[3]
-
CAN is a stronger oxidizing agent than DDQ and can be effective when DDQ fails. However, its higher reactivity may lead to lower selectivity in complex molecules.
-
TFA is a robust and often high-yielding reagent for acid-stable substrates.[8] The use of scavengers can mitigate side reactions caused by the liberated p-methoxybenzyl cation, but care must be taken with substrates bearing other acid-labile protecting groups.[5]
By carefully considering the nature of the substrate and the advantages and limitations of each reagent, researchers can confidently choose the optimal method for PMB ether deprotection, thereby enhancing the efficiency and success of their synthetic endeavors.
References
- 1. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized "1-methoxy-4-(methoxymethyl)benzene" by NMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized "1-methoxy-4-(methoxymethyl)benzene". The selection of an appropriate analytical method is critical for ensuring the quality and reliability of research and development outcomes. This document offers detailed experimental protocols, comparative data, and visual workflows to support an informed decision-making process.
Potential Impurities in Synthesized "this compound"
The synthesis of "this compound" can be achieved through various methods, most commonly via the Williamson ether synthesis. This typically involves the reaction of 4-methoxybenzyl alcohol with a methylating agent or a two-step methylation of p-cresol. Based on these synthetic routes, potential impurities may include:
-
Unreacted Starting Materials:
-
4-methoxybenzyl alcohol
-
p-Cresol
-
-
Under-methylated Byproducts:
-
4-(Hydroxymethyl)anisole (if the starting material is p-cresol)
-
-
Over-methylated Byproducts:
-
1,4-Bis(methoxymethyl)benzene
-
-
Byproducts from Side Reactions:
-
4,4'-Dimethoxydibenzyl ether (from self-condensation of 4-methoxybenzyl alcohol)
-
-
Residual Solvents and Reagents:
-
Solvents used in the reaction and purification steps (e.g., THF, DMF, Toluene).
-
Residual methylating agents or their byproducts.
-
Quantitative Data Summary: A Comparative Analysis
The following table summarizes the performance of quantitative NMR (qNMR), HPLC, and GC for the purity assessment of "this compound". The data presented are illustrative and serve to highlight the key performance characteristics of each technique.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantitation | Absolute (Primary Method) | Relative (Requires reference standards) | Relative (Requires reference standards) |
| Selectivity | High for structurally different molecules. | High, tunable with column and mobile phase selection. | Very high, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity | Moderate (mg range) | High (µg to ng range) | Very High (ng to pg range) |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Analysis Time | ~10-15 minutes per sample | ~15-30 minutes per sample | ~20-40 minutes per sample |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable solvent, filtration may be required. | Dissolution in a volatile solvent, derivatization may be needed for non-volatile impurities. |
| Structural Info | Yes, provides detailed structural information of analyte and impurities. | No, retention time is the primary identifier. | Limited, but GC-MS provides structural information. |
| Non-destructive | Yes | No | No |
Experimental Protocols
This protocol describes the determination of the absolute purity of "this compound" using ¹H-NMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance
-
NMR tubes
Materials:
-
Synthesized "this compound"
-
Internal Standard (IS): 1,4-Dinitrobenzene (or another suitable standard with non-overlapping signals) of known purity.
-
Deuterated Solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "this compound" into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally recommended for accurate quantification of small molecules to ensure full relaxation).
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated).
-
Acquisition Time (at): ≥ 3 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For "this compound", the singlet from the methoxymethyl protons (~4.4 ppm) can be used. For 1,4-Dinitrobenzene, the singlet from the four aromatic protons (~8.4 ppm) is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water.
Procedure:
-
Prepare a stock solution of the synthesized "this compound" in acetonitrile.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the analyte and potential impurities have good absorbance (e.g., 220 nm).
-
Inject the sample and record the chromatogram.
-
Purity is typically determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Prepare a dilute solution of the synthesized "this compound" in a volatile solvent like dichloromethane.
-
Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively).
-
Use a temperature program for the oven to separate the components (e.g., start at 80 °C, ramp to 250 °C).
-
Inject the sample and record the chromatogram.
-
Purity is determined by the area percentage method.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationship between the analytical techniques.
Caption: Workflow for qNMR Purity Assessment.
Caption: Comparison of Analytical Methods.
Conclusion
For the purity assessment of "this compound," qNMR stands out as a powerful primary method that provides an absolute purity value without the need for a specific reference standard of the analyte. Its ability to provide structural information is invaluable for identifying unknown impurities. HPLC is a versatile and robust technique for routine quality control, offering excellent separation of non-volatile impurities. GC is highly sensitive for detecting volatile impurities and residual solvents.
A comprehensive purity assessment strategy would ideally involve the use of orthogonal techniques. For instance, qNMR can be used to establish an accurate, absolute purity value for a synthesized batch, which can then be used as a reference material for routine purity checks by HPLC or GC in a high-throughput setting. This integrated approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable scientific outcomes.
Benchmarking the stability of PMB ethers against other protecting groups
A Comparative Guide to the Stability of p-Methoxybenzyl (PMB) Ethers and Other Common Alcohol Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount. The p-methoxybenzyl (PMB) ether is a frequently employed protecting group for hydroxyl functionalities, prized for its unique deprotection profile. This guide provides an objective comparison of the stability of PMB ethers against other widely used alcohol protecting groups, namely benzyl (Bn) ethers, tert-butyldimethylsilyl (TBDMS) ethers, and tetrahydropyranyl (THP) ethers. The information is supported by experimental data to facilitate informed decisions in complex synthetic designs.
Orthogonal Protection Strategies
The concept of orthogonal protection is central to the efficient synthesis of polyfunctional molecules. It involves the use of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. The differential stability of PMB, Bn, TBDMS, and THP ethers under various conditions forms the basis of their application in orthogonal synthetic strategies.
Data Presentation: A Comparative Overview
The stability of a protecting group is not absolute but is contingent on the specific chemical environment. The following tables summarize the stability of PMB ethers and their counterparts under common deprotection conditions, highlighting their orthogonal nature.
Table 1: Stability to Oxidative Deprotection
| Protecting Group | Reagent | Conditions | Stability | Observations |
| PMB Ether | DDQ or CAN | CH₂Cl₂/H₂O, rt | Labile | Rapidly cleaved due to the electron-rich aromatic ring.[1][2] |
| Benzyl (Bn) Ether | DDQ or CAN | CH₂Cl₂/H₂O, rt | Generally Stable | Cleavage is much slower than PMB ethers, allowing for selectivity.[1][3] |
| TBDMS Ether | DDQ or CAN | CH₂Cl₂/H₂O, rt | Stable | Silyl ethers are unaffected by these oxidative conditions.[1] |
| THP Ether | DDQ or CAN | CH₂Cl₂/H₂O, rt | Stable | Acetals are stable to these oxidative conditions.[1] |
Table 2: Stability to Reductive Deprotection (Catalytic Hydrogenolysis)
| Protecting Group | Reagent | Conditions | Stability | Observations |
| PMB Ether | H₂, Pd/C | Various Solvents | Labile | Can be cleaved, similar to benzyl ethers.[4] |
| Benzyl (Bn) Ether | H₂, Pd/C | Various Solvents | Labile | This is the standard method for benzyl ether deprotection.[5][6] |
| TBDMS Ether | H₂, Pd/C | Various Solvents | Stable | Silyl ethers are stable to hydrogenolysis. |
| THP Ether | H₂, Pd/C | Various Solvents | Stable | Acetals are stable to hydrogenolysis. |
Table 3: Stability to Acidic Conditions
| Protecting Group | Reagent | Conditions | Stability | Observations |
| PMB Ether | TFA, TfOH | CH₂Cl₂ | Labile | Less stable to acid than benzyl ethers.[1][7] |
| Benzyl (Bn) Ether | Strong Acids | Harsh Conditions | Stable to mild acid | Requires strong acidic conditions for cleavage.[6] |
| TBDMS Ether | Acetic Acid, Mild H⁺ | THF/H₂O | Labile | Cleaved under mild acidic conditions.[8] |
| THP Ether | Acetic Acid, p-TsOH | Alcohols, THF/H₂O | Very Labile | Readily cleaved by mild acids.[9][10] |
Table 4: Stability to Fluoride Ion
| Protecting Group | Reagent | Conditions | Stability | Observations |
| PMB Ether | TBAF | THF | Stable | Ethers are stable to fluoride ions. |
| Benzyl (Bn) Ether | TBAF | THF | Stable | Ethers are stable to fluoride ions. |
| TBDMS Ether | TBAF | THF | Labile | Standard method for silyl ether deprotection.[11][12] |
| THP Ether | TBAF | THF | Stable | Acetals are stable to fluoride ions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.
Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ
-
Materials: PMB-protected alcohol, Dichloromethane (CH₂Cl₂), Water (H₂O), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).[13]
-
Add DDQ (1.1-1.5 equiv.) to the solution at room temperature.[1][14] The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[13]
-
Protocol 2: Reductive Deprotection of a Benzyl Ether via Hydrogenolysis
-
Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.[5]
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[5]
-
Protocol 3: Deprotection of a TBDMS Ether using TBAF
-
Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.[11]
-
Add the TBAF solution (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the deprotected alcohol.
-
Protocol 4: Acidic Deprotection of a THP Ether
-
Materials: THP-protected alcohol, Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.[9]
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a comparative stability study and a typical deprotection workflow.
Caption: Workflow for a comparative stability study of protecting groups.
Caption: A generalized workflow for a deprotection reaction.
Conclusion
The choice of an alcohol protecting group is a critical decision in the design of a synthetic route. The p-methoxybenzyl (PMB) ether offers a unique advantage in its susceptibility to oxidative cleavage, a condition under which many other common protecting groups like benzyl, TBDMS, and THP ethers are stable. This guide provides a framework for understanding the relative stabilities of these key protecting groups, enabling chemists to devise sophisticated and efficient orthogonal protection strategies for the synthesis of complex molecules. Careful consideration of the stability data and experimental protocols presented herein will aid in the successful execution of challenging synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of 1-methoxy-4-(methoxymethyl)benzene and Its Derivatives
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of 1-methoxy-4-(methoxymethyl)benzene and its pertinent derivatives. By juxtaposing their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet significant electronic and structural alterations induced by para-substituent modifications.
This comparative analysis delves into the spectroscopic signatures of the parent compound, this compound, alongside three key derivatives: 4-methoxytoluene, 4-methoxybenzyl alcohol, and 4-methoxybenzaldehyde. The chosen derivatives feature a methyl group (an electron-donating group), a hydroxymethyl group, and a formyl group (an electron-withdrawing group) at the para-position, respectively. This selection allows for a systematic evaluation of how differing electronic effects manifest across various spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -OCH₃ (ring) | -CH₂- | -OCH₃ (side chain) | Other |
| This compound | 7.28 (d, 2H), 6.90 (d, 2H) | 3.81 (s, 3H) | 4.45 (s, 2H) | 3.35 (s, 3H) | |
| 4-methoxytoluene | 7.12 (d, 2H), 6.83 (d, 2H) | 3.79 (s, 3H) | 2.32 (s, 3H, Ar-CH₃) | ||
| 4-methoxybenzyl alcohol | 7.29 (d, 2H), 6.89 (d, 2H) | 3.81 (s, 3H) | 4.61 (s, 2H) | 1.85 (br s, 1H, -OH) | |
| 4-methoxybenzaldehyde | 7.84 (d, 2H), 7.03 (d, 2H) | 3.88 (s, 3H) | 9.88 (s, 1H, -CHO) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C1 (ipso-OCH₃) | C2, C6 | C3, C5 | C4 (ipso-R) | -OCH₃ (ring) | -CH₂- | -OCH₃ (side chain) | Other |
| This compound | 159.2 | 129.5 | 113.9 | 130.5 | 55.3 | 74.2 | 58.1 | |
| 4-methoxytoluene | 158.6 | 129.9 | 113.8 | 130.0 | 55.2 | 20.5 (Ar-CH₃) | ||
| 4-methoxybenzyl alcohol | 159.1 | 128.7 | 113.9 | 133.0 | 55.3 | 64.8 | ||
| 4-methoxybenzaldehyde | 164.5 | 131.9 | 114.3 | 130.1 | 55.6 | 190.7 (-CHO) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Ar-H Stretch | C-H Stretch (Aliphatic) | C=O Stretch | C-O Stretch |
| This compound | ~3030 | ~2930, 2830 | ~1245, 1035 | |
| 4-methoxytoluene | ~3030 | ~2920, 2835 | ~1247, 1038 | |
| 4-methoxybenzyl alcohol | ~3030 | ~2930, 2870 | ~1245, 1033 | |
| 4-methoxybenzaldehyde | ~3070 | ~2840, 2740 | ~1685 | ~1258, 1160 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 152 | 121 ([M-OCH₃]⁺), 91 ([M-CH₂OCH₃]⁺) |
| 4-methoxytoluene | 122 | 107 ([M-CH₃]⁺), 92, 77 |
| 4-methoxybenzyl alcohol | 138 | 107 ([M-CH₂OH]⁺), 77 |
| 4-methoxybenzaldehyde | 136 | 135 ([M-H]⁺), 107 ([M-CHO]⁺), 92, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample (or a concentrated solution in chloroform for solid samples) was placed between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: FT-IR spectra were recorded on a spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. Each spectrum was an average of 16 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column. A small volume (1 µL) of a dilute solution of the analyte in dichloromethane was injected.
-
Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was a quadrupole, and spectra were scanned over a mass-to-charge (m/z) range of 40-400.
Visualization of the Comparative Workflow
The logical flow of the spectroscopic comparison is illustrated in the diagram below.
Caption: Workflow for the spectroscopic comparison of the target compounds.
A Comparative Guide to the Kinetics of p-Methoxybenzyl Ether Formation and Cleavage
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for alcohols in organic synthesis, prized for its stability under a range of conditions and its versatile deprotection routes. This guide provides a comparative analysis of the kinetics of both the formation and cleavage of PMB ethers, supported by experimental data from various methodologies. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of optimal synthetic strategies.
I. Formation of p-Methoxybenzyl Ethers: A Kinetic Comparison
The formation of PMB ethers can be accomplished through several methods, each with distinct kinetic profiles and substrate compatibility. While formal kinetic studies detailing rate constants are not extensively available in the literature for all methods, a comparison of reaction times and conditions provides valuable insight into their relative efficiencies.
Quantitative Data for PMB Ether Formation
| Method | Reagents | Solvent(s) | Catalyst/Promoter | Temperature | Time | Yield (%) | Reference(s) |
| Williamson Ether Synthesis | Alcohol, Sodium Hydride, p-Methoxybenzyl Chloride | DMF or THF | - | 0 °C to RT | 12-24 h | Good | [1] |
| Trichloroacetimidate Method | Alcohol, p-Methoxybenzyltrichloroacetimidate | Dichloromethane | BF3·OEt2 (catalytic) | 0 °C | 10 min | 96 | [2] |
| Neutral PMB Transfer Reagent | Alcohol, 2-(4-Methoxybenzyloxy)-4-methylquinoline, Methyl triflate | Aromatic Solvents | - | RT | Not specified | High | [3] |
| Direct Dehydrative Etherification | Alcohol, p-Methoxybenzyl alcohol | HFIP | FeCl3·6H2O (co-catalyst) | RT | 7 h | 90 | [4] |
Experimental Protocols for PMB Ether Formation
1. Trichloroacetimidate Method [2]
This rapid and high-yielding method is suitable for acid-sensitive substrates.
-
Procedure: To a stirred solution of the alcohol (1.0 eq) and p-methoxybenzyltrichloroacetimidate (10.0 eq) in dichloromethane at 0 °C, a 0.1 M solution of BF3·OEt2 in dichloromethane (catalytic amount) is added. The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 10 minutes. The reaction is quenched with saturated aqueous NaHCO3. The organic phase is separated, dried over Na2SO4, filtered, and concentrated. The product is purified by silica gel chromatography.
2. Williamson Ether Synthesis [1]
A classical and widely used method, though it requires strongly basic conditions.
-
Procedure: To a flame-dried flask under an inert atmosphere, the alcohol (1.0 eq) and anhydrous DMF or THF are added and cooled to 0 °C. Sodium hydride (1.1 - 1.5 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature for 30 minutes. The reaction is cooled back to 0 °C, and a solution of p-methoxybenzyl chloride (1.0 - 1.2 eq) in the anhydrous solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched at 0 °C with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.
Experimental Workflow for PMB Ether Formation
Caption: Comparative workflows for Williamson and Trichloroacetimidate methods.
II. Cleavage of p-Methoxybenzyl Ethers: A Kinetic Comparison
The cleavage of PMB ethers can be achieved under various conditions, including oxidative, acidic, and electrochemical methods. The choice of method often depends on the presence of other functional groups within the molecule.
Quantitative Data for PMB Ether Cleavage
| Method | Reagents | Solvent(s) | Catalyst/Promoter | Temperature | Time | Yield (%) | Reference(s) |
| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water | - | RT | 3 h | 63-80 | [5][6] |
| Electrochemical Cleavage | - | Methanol | Et4NBF4 (electrolyte) | RT | Continuous | up to 93 | [7] |
| Acid-Catalyzed (TfOH) | Trifluoromethanesulfonic acid (TfOH), Sulfonamide scavenger | Dioxane | TfOH (catalytic) | RT | 4-6 h | >94 | [8] |
| Lewis Acid Catalysis | Silver(I) hexafluoroantimonate, 1,3,5-Trimethoxybenzene (scavenger) | Dichloromethane | AgSbF6 (catalytic) | 40 °C | Not specified | High | [9] |
| Heterogeneous Catalysis | Thiol nucleophile | 1,2-Dichloroethane | V-MPS4 (oxovanadium) | 80 °C | 24 h | 80 | [10] |
| CBr4-Methanol | Carbon tetrabromide | Methanol | - | Reflux | Not specified | High | [11] |
| Catalytic HCl in HFIP/DCM | Hydrochloric acid | Hexafluoro-2-propanol/DCM | HCl (catalytic) | RT | Fast | High | [12] |
Experimental Protocols for PMB Ether Cleavage
1. Oxidative Cleavage with DDQ [5]
A widely used and generally high-yielding method, particularly for electron-rich substrates.
-
Procedure: To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane and water (typically 17:1), DDQ (2.3 eq) is added at 0 °C. After 30 minutes, the reaction is warmed to room temperature and stirred for a specified time (e.g., 3 hours). The reaction is then diluted with dichloromethane and quenched with a saturated aqueous solution of Na2CO3. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
2. Electrochemical Cleavage in a Flow Reactor [7]
A sustainable method that avoids chemical oxidants.
-
Procedure: A solution of the PMB ether (e.g., 0.10 M) in methanol containing an electrolyte such as tetraethylammonium tetrafluoroborate (Et4NBF4, 0.05 M) is passed through an undivided electrochemical flow reactor at a defined flow rate (e.g., 0.25 mL min⁻¹). A constant current (e.g., 135 mA) is applied. The output solution is collected, and the solvent is removed under reduced pressure. The resulting crude product can be purified by chromatography.[7]
Signaling Pathway for Acid-Catalyzed PMB Ether Cleavage
Caption: Acid-catalyzed cleavage and cation trapping.
III. Conclusion
The selection of a method for the formation or cleavage of a p-methoxybenzyl ether should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction rate, and scalability. For formation, the trichloroacetimidate method offers a rapid and high-yielding alternative to the traditional Williamson ether synthesis, especially for sensitive substrates. For cleavage, oxidative methods with DDQ are robust and widely applicable, while electrochemical and acid-catalyzed methods with scavengers provide milder and more selective alternatives. The quantitative data and protocols presented herein serve as a valuable resource for making informed decisions in the planning and execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. kiesslinglab.com [kiesslinglab.com]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Navigating the Terrain of PMB Deprotection: A Comparative Guide to Reagent Cross-Reactivity
For researchers, scientists, and professionals in drug development, the selective removal of protecting groups is a critical maneuver in the intricate dance of multi-step organic synthesis. The p-methoxybenzyl (PMB) ether is a widely employed protecting group for hydroxyl functionalities due to its relative stability and the various methods available for its cleavage. However, the choice of deprotection reagent can be fraught with challenges, as the reaction conditions may inadvertently affect other sensitive functional groups within a complex molecule. This guide provides an objective comparison of the cross-reactivity of common PMB deprotection conditions—oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN), and acidic cleavage with trifluoroacetic acid (TFA)—with a range of other functional groups, supported by experimental data and detailed protocols.
Orthogonality at a Glance: A Summary of Functional Group Compatibility
The compatibility of various functional groups with the three most common PMB deprotection methods is summarized in the table below. This data, compiled from various scientific sources, offers a quantitative look at the expected yields of the deprotected alcohol in the presence of other functionalities. It is important to note that reaction outcomes can be substrate-dependent, and the provided data should be considered as a general guide.
| Functional Group | Deprotection Reagent | Stability (% Yield of Preserved Functional Group) | Reference(s) |
| Benzyl Ether | DDQ | High (>95%) | [1] |
| CAN | Moderate to High (Variable) | [2] | |
| TFA | High (>95%) | [3] | |
| Silyl Ethers (TBS, TIPS) | DDQ | High (>95%) | [1] |
| CAN | Moderate (Potential for cleavage) | ||
| TFA | Low (Prone to cleavage) | [4] | |
| Boc Carbamate | DDQ | High (>95%) | [3] |
| CAN | High (>95%) | ||
| TFA | Low (Readily cleaved) | [5] | |
| Esters (Alkyl, Aryl) | DDQ | High (>95%) | |
| CAN | High (>95%) | ||
| TFA | High (>95%) | [4] | |
| Amides | DDQ | High (>95%) | |
| CAN | High (>95%) | ||
| TFA | High (>95%) | ||
| Alkenes | DDQ | Moderate (Electron-rich alkenes may react) | [1] |
| CAN | Moderate (Potential for oxidation) | ||
| TFA | High (Generally stable) | ||
| Alkynes | DDQ | High (>95%) | |
| CAN | High (>95%) | ||
| TFA | High (>95%) |
In-Depth Analysis of Deprotection Methods
Oxidative Cleavage: DDQ and CAN
Oxidative deprotection of PMB ethers relies on the electron-rich nature of the p-methoxybenzyl group, which facilitates the formation of a charge-transfer complex with an oxidant, leading to its cleavage.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and highly selective reagent for PMB ether cleavage.[1] It generally offers excellent orthogonality, leaving many other common protecting groups and functional groups untouched. The reaction proceeds under neutral conditions, typically in a mixture of an organic solvent like dichloromethane (DCM) and water.
Ceric Ammonium Nitrate (CAN) is another effective oxidizing agent for PMB deprotection. The reaction is typically carried out in a mixture of acetonitrile and water. While effective, CAN is a stronger oxidant than DDQ and may exhibit less chemoselectivity with sensitive substrates.
Acidic Cleavage: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid removes the PMB group through an acid-catalyzed cleavage mechanism. This method is often straightforward but lacks the orthogonality of oxidative methods, as many other acid-labile protecting groups, such as silyl ethers and Boc carbamates, are also readily cleaved by TFA.[4][5] The reaction is typically performed in an inert solvent like dichloromethane.
Experimental Protocols
General Procedure for PMB Deprotection with DDQ
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v) at 0 °C is added DDQ (1.1-1.5 equiv). The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Procedure for PMB Deprotection with CAN
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 v/v) at 0 °C is added ceric ammonium nitrate (CAN) (2.0-2.5 equiv) in portions. The resulting mixture is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the deprotected alcohol.
General Procedure for PMB Deprotection with TFA
To a solution of the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added trifluoroacetic acid (TFA) (typically 10-50% v/v). The reaction is stirred at 0 °C or allowed to warm to room temperature, with progress monitored by TLC. Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]
Logical Relationships in PMB Deprotection Strategies
The choice of a PMB deprotection method is a critical decision in a synthetic sequence, dictated by the presence of other functional groups in the molecule. The following diagram illustrates the logical workflow for selecting an appropriate deprotection strategy based on functional group compatibility.
Caption: Decision workflow for selecting a PMB deprotection method.
Conclusion
The choice of reagent for the deprotection of a p-methoxybenzyl ether is a critical consideration that hinges on the overall molecular architecture. For substrates bearing acid-sensitive functionalities, oxidative methods are the preferred route, with DDQ offering a milder and more selective alternative to CAN. Conversely, in the absence of acid-labile groups, the operational simplicity of TFA-mediated deprotection is an attractive option. This guide provides a framework for making informed decisions in the strategic planning of complex organic syntheses, ultimately enabling cleaner reactions and higher yields. Researchers are encouraged to consider the specific nature of their substrate and to perform small-scale test reactions to determine the optimal deprotection conditions.
References
A Comparative Guide to the Synthetic Applications of 1-methoxy-4-(methoxymethyl)benzene: Solid-Phase vs. Solution-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of 1-methoxy-4-(methoxymethyl)benzene in solid-phase and solution-phase synthesis. While direct comparative studies are not extensively documented for this specific molecule, this document extrapolates from established principles and experimental data for analogous compounds to present a detailed overview for researchers in drug discovery and organic synthesis.
Introduction
This compound is a versatile aromatic building block. Its electron-rich nature, conferred by the methoxy group, makes it amenable to various synthetic transformations. The choice between a solid-phase or solution-phase approach for reactions involving this molecule is dictated by the desired scale, purification strategy, and the overall synthetic goal. Solution-phase synthesis offers scalability and flexibility, while solid-phase synthesis provides advantages in purification and high-throughput applications.
Solution-Phase Synthesis: Established Reactions and Protocols
In solution-phase synthesis, this compound readily participates in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and directs substitution to the ortho position relative to itself, as the para position is occupied by the methoxymethyl group.
Key Solution-Phase Reactions
Two primary examples of solution-phase reactions for alkoxybenzene derivatives are Friedel-Crafts acylation and nitration. These reactions allow for the introduction of key functional groups that can be further elaborated.
Table 1: Quantitative Comparison of Key Solution-Phase Reactions for this compound Analogs
| Reaction | Reagents & Conditions | Substrate | Product | Yield (%) | Reaction Time (hours) |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, DCM, 0°C to rt | Anisole | 4-Methoxyacetophenone | >99 | 2-3 |
| Friedel-Crafts Acylation | Benzoyl chloride, Zeolite Hβ | Anisole | 4-Methoxybenzophenone | 92 | Not Specified |
| Nitration | HNO₃, H₂SO₄, Acetic Acid, 0-5°C | 1-butyl-4-methoxy-benzene | 2-Nitro-4-butylanisole | ~85-95 | 2 |
Data extrapolated from reactions on analogous compounds.
Experimental Protocols: Solution-Phase
Protocol 1: Friedel-Crafts Acylation of this compound (Hypothetical)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of this compound (Hypothetical)
-
Dissolve this compound (1.0 eq) in glacial acetic acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and a catalytic amount of concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the nitrated product.
Solid-Phase Synthesis: A Proposed Approach
Functionalization for Solid-Phase Attachment
To be utilized in solid-phase synthesis, this compound must first be covalently linked to a solid support (e.g., polystyrene resin). This requires the introduction of a suitable functional group, such as a hydroxyl or carboxylic acid. A plausible route would be a Friedel-Crafts acylation, as described in the solution-phase section, followed by a reduction of the ketone to an alcohol, which can then be attached to a resin.
Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis Attributes
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Purification | Simplified; filtration and washing of the resin | Often requires extraction and chromatography |
| Reaction Monitoring | More challenging; requires cleavage of a small sample | Straightforward using techniques like TLC, LC-MS, NMR |
| Scalability | Generally limited by resin capacity | More readily scalable to larger quantities |
| Automation | Highly amenable to automated synthesizers | Less straightforward to automate |
| Reagent Use | Excess reagents are often used to drive reactions to completion and are easily washed away | Stoichiometric amounts of reagents are preferred to simplify purification |
| Overall Time | Can be faster for multi-step syntheses due to simplified workup | Can be more time-consuming due to purification steps |
Proposed Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates a hypothetical workflow for the functionalization and subsequent use of this compound in a solid-phase context.
Caption: Proposed workflow for adapting this compound for solid-phase synthesis.
Logical Relationship: Choosing a Synthetic Phase
The decision to use solid-phase or solution-phase synthesis is a critical step in experimental design. The following diagram outlines the logical considerations for this choice.
Caption: Decision tree for selecting between solid-phase and solution-phase synthesis.
Conclusion
Both solid-phase and solution-phase synthesis offer distinct advantages for the synthetic manipulation of this compound. Solution-phase methods are well-established for the functionalization of this and analogous molecules, providing a direct route to a variety of derivatives with good yields. While direct application in solid-phase synthesis is not prominent, a clear pathway exists for its adaptation as a linker or resin-bound substrate. The choice of methodology will ultimately depend on the specific goals of the research program, balancing the need for scalability and flexibility with the advantages of streamlined purification and automation.
Safety Operating Guide
Proper Disposal of 1-methoxy-4-(methoxymethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-methoxy-4-(methoxymethyl)benzene, a common reagent in organic synthesis. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This substance can cause skin and eye irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] |
In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material, such as sand or vermiculite. Do not allow the product to enter drains.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Never pour this chemical down the drain or dispose of it with regular trash.
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.
-
Ensure the container is kept tightly sealed when not in use.
-
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, as hazardous waste.[2]
-
Place these contaminated items in a separate, sealed, and clearly labeled container.
-
-
Storage:
-
Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-methoxy-4-(methoxymethyl)benzene
For Immediate Implementation: Essential Safety and Disposal Protocols
This guide provides crucial safety and logistical information for the handling and disposal of 1-methoxy-4-(methoxymethyl)benzene in a laboratory setting. These procedures are designed to empower researchers, scientists, and drug development professionals to maintain a safe environment and mitigate potential risks. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar aromatic ethers. A comprehensive, site-specific risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield to protect against splashes.[1][2] |
| Hand | Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use and disposed of after handling the substance or upon contamination.[3] |
| Body | A laboratory coat or a chemical-resistant apron should be worn. For larger quantities, a complete chemical suit may be necessary.[1][3] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[2][3] |
Operational Plan: Step-by-Step Handling and Emergency Procedures
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[2]
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a graduated cylinder to avoid splashes.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Chemical Waste: Collect all unused this compound in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste in a separate, clearly labeled container.[4]
-
-
Disposal Method: Do not dispose of this chemical down the drain.[4] All waste must be disposed of through a licensed professional waste disposal service. Contact your institution's EHS department for specific guidance and to arrange for pickup.[4]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: This diagram outlines the essential steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
